(1,2-13C2)octadecanoic acid
Description
The exact mass of the compound Stearic acid-1,2-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,2-13C2)octadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2-13C2)octadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1,2-13C2)octadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17+1,18+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-VJNPICPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584386 | |
| Record name | (1,2-~13~C_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-86-1 | |
| Record name | (1,2-~13~C_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1,2-¹³C₂)Octadecanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern biomedical research and pharmaceutical development, stable isotope labeling stands out as a powerful and indispensable technique.[1] By incorporating non-radioactive, heavier isotopes like carbon-13 (¹³C) into molecules, scientists can trace their metabolic fate with high precision and safety.[1] This methodology has become particularly crucial in understanding complex biochemical pathways and in the development of novel therapeutics.[1][2][3] Among the arsenal of available labeled compounds, (1,2-¹³C₂)octadecanoic acid, a specifically labeled form of stearic acid, has emerged as a vital tool for investigating lipid metabolism.
This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of (1,2-¹³C₂)octadecanoic acid. It moves beyond a simple recitation of facts to provide a comprehensive understanding of its structure, properties, synthesis, and, most importantly, its application in cutting-edge research. The subsequent chapters will delve into the nuances of this molecule, providing both the theoretical framework and practical insights necessary to effectively leverage this tracer in metabolic studies and drug discovery pipelines.[2][4]
Chapter 1: Molecular Profile and Physicochemical Properties
A thorough understanding of the molecular characteristics of (1,2-¹³C₂)octadecanoic acid is fundamental to its effective application. This chapter details its unique structural features and physicochemical properties.
1.1. Chemical Structure and Isotopic Labeling
(1,2-¹³C₂)octadecanoic acid is a saturated fatty acid with an 18-carbon backbone, identical in its elemental composition to the naturally abundant stearic acid.[5] Its defining feature is the selective incorporation of two carbon-13 isotopes at the first (C1, carboxyl) and second (C2, alpha) positions of the acyl chain.[6] This specific labeling pattern provides a distinct mass shift of +2 atomic mass units compared to its unlabeled counterpart, which is readily detectable by mass spectrometry.[6] The chemical identity and biological behavior of the molecule remain virtually unchanged, a critical principle in tracer-based metabolic studies.[1][7]
Caption: Chemical structure of (1,2-¹³C₂)octadecanoic acid.
1.2. Physicochemical Properties
The introduction of two ¹³C isotopes results in a negligible change in the bulk physicochemical properties of octadecanoic acid. It remains a white, waxy solid at room temperature and is practically insoluble in water, while being soluble in organic solvents.[8][9]
| Property | Value | Source |
| Chemical Formula | CH₃(CH₂)₁₄¹³CH₂¹³COOH | [6] |
| Molecular Weight | 286.46 g/mol | [6] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [6] |
| Melting Point | 68-70 °C | [6][10] |
| Boiling Point | 361 °C | [6][10] |
| Solubility | Insoluble in water; soluble in organic solvents | [8][11] |
| Appearance | White solid | [8][12] |
Chapter 2: Synthesis and Quality Control
The utility of (1,2-¹³C₂)octadecanoic acid as a metabolic tracer is contingent upon its high isotopic purity and chemical integrity. This chapter outlines the general synthetic approaches and the critical quality control measures employed to ensure a reliable product.
2.1. Synthetic Strategies
The synthesis of (1,2-¹³C₂)octadecanoic acid typically involves the use of ¹³C-labeled starting materials. While specific proprietary methods may vary, a common strategy involves the elongation of a long-chain alkyl halide using a two-carbon synthon containing the ¹³C labels. This ensures the precise placement of the isotopes at the C1 and C2 positions. The choice of a particular synthetic route is often dictated by factors such as yield, cost-effectiveness, and the ability to achieve high isotopic enrichment.
Caption: Simplified synthetic workflow for labeled fatty acids.
2.2. Purification and Characterization
Post-synthesis, rigorous purification is essential to remove any unreacted starting materials, byproducts, or unlabeled fatty acids. Techniques such as column chromatography and recrystallization are commonly employed. The final product's identity, purity, and isotopic enrichment are then confirmed through a combination of analytical methods, creating a self-validating system.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[13][14] ¹³C NMR is particularly crucial for confirming the precise location of the carbon-13 labels. The spectra of (1,2-¹³C₂)octadecanoic acid will show characteristic signals for the ¹³C-enriched carbons, which are distinct from the signals of the natural abundance ¹³C in the rest of the molecule.[15][16]
2.2.2. Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining the molecular weight and isotopic enrichment of the final product.[] The mass spectrum of (1,2-¹³C₂)octadecanoic acid will exhibit a molecular ion peak that is two mass units higher than that of unlabeled stearic acid, confirming the incorporation of two ¹³C atoms.[6] The relative abundance of the labeled and unlabeled species allows for the precise calculation of isotopic purity.
Chapter 3: Applications in Scientific Research
The true value of (1,2-¹³C₂)octadecanoic acid lies in its application as a tracer to dissect complex biological processes. Its use spans from fundamental metabolic research to preclinical drug development.
3.1. Metabolic Flux Analysis and Fatty Acid Metabolism
(1,2-¹³C₂)octadecanoic acid is an invaluable tool for studying the dynamics of fatty acid metabolism.[18][19] Researchers can introduce the labeled fatty acid into cellular or animal models and trace its incorporation into various lipid species and its breakdown through metabolic pathways.[7][19] This allows for the quantitative analysis of:
-
Fatty acid uptake and transport: Measuring the rate at which cells and tissues absorb the labeled stearic acid.
-
Desaturation and Elongation: Tracking the conversion of stearic acid into other fatty acids, such as oleic acid.[18]
-
Incorporation into complex lipids: Following the path of the ¹³C label into triglycerides, phospholipids, and cholesteryl esters.[7]
-
Beta-oxidation: Monitoring the breakdown of the fatty acid for energy production by measuring the appearance of ¹³C in downstream metabolites of the TCA cycle or in expired CO₂.[18][19]
Caption: Simplified metabolic fate of (1,2-¹³C₂)octadecanoic acid.
3.2. Drug Development and Pharmacokinetics
In the realm of drug development, stable isotope-labeled compounds are critical for understanding a drug's mechanism of action and its effects on metabolism.[1][2] (1,2-¹³C₂)octadecanoic acid can be used to assess how a drug candidate impacts lipid metabolism, providing key pharmacodynamic insights.[1][2] Furthermore, it can be employed in absorption, distribution, metabolism, and excretion (ADME) studies to trace the metabolic fate of fatty acid-based drug delivery systems.[1]
3.3. Experimental Protocol: Cell Culture Labeling and Lipid Extraction
This protocol provides a general framework for a typical cell culture experiment using (1,2-¹³C₂)octadecanoic acid.
1. Cell Seeding and Growth: a. Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.
2. Preparation of Labeling Medium: a. Prepare a stock solution of (1,2-¹³C₂)octadecanoic acid complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake. b. Dilute the stock solution into the cell culture medium to achieve the desired final concentration.
3. Labeling: a. Remove the standard growth medium from the cells and replace it with the prepared labeling medium. b. Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled fatty acid.
4. Cell Harvesting: a. Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled medium. b. Harvest the cells by scraping or trypsinization.
5. Lipid Extraction: a. Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure to separate the lipids from other cellular components.
6. Sample Preparation for Analysis: a. The extracted lipids can then be prepared for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This may involve derivatization to improve analytical performance.
Chapter 4: Data Analysis and Interpretation
The final and most critical step in any tracer experiment is the analysis and interpretation of the data.
4.1. Mass Isotopomer Distribution (MID) Analysis
Mass spectrometry analysis of the extracted metabolites will reveal a distribution of mass isotopomers (molecules of the same elemental composition but different isotopic content). By analyzing the M+2 isotopologue, which arises from the incorporation of the ¹³C₂-labeled acetyl-CoA unit from the tracer, researchers can quantify the contribution of the exogenous (1,2-¹³C₂)octadecanoic acid to the synthesis of various downstream metabolites.[19][20]
4.2. Isotopic Enrichment Calculation
Isotopic enrichment is a measure of the percentage of a particular metabolite pool that has been labeled with the stable isotope. It is calculated by comparing the abundance of the labeled isotopomer to the total abundance of all isotopomers of that metabolite. This calculation is fundamental to determining the rates of metabolic pathways (fluxes).
Conclusion
(1,2-¹³C₂)octadecanoic acid is a sophisticated and highly effective tool for the modern researcher. Its ability to act as a silent, non-perturbing tracer allows for the precise and quantitative investigation of fatty acid metabolism in a wide range of biological systems.[1][] From elucidating the fundamental pathways of lipid synthesis and degradation to assessing the metabolic impact of novel drug candidates, this stable isotope-labeled compound provides invaluable insights. As research continues to unravel the intricate connections between lipid metabolism and disease, the role of tracers like (1,2-¹³C₂)octadecanoic acid will undoubtedly continue to expand, driving forward our understanding and enabling the development of next-generation therapies.
References
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
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Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available at: [Link]
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Applications of Stable Isotope-Labeled Molecules. Silantes. Available at: [Link]
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Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics. PMC. Available at: [Link]
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Stable isotope-labeled compounds. Symeres. Available at: [Link]
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Stearic acid. LIPID MAPS. Available at: [Link]
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Chemistry Stearic Acid. sathee jee. Available at: [Link]
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Curious labeling pattern in stearic acid in the [¹³C]bicarbonate... | Download Scientific Diagram. ResearchGate. Available at: [Link]
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A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. PMC. Available at: [Link]
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A Comprehensive Guide to Stearic Acid 1801: From Basic Properties to Development Potential. Sinobio Chemistry. Available at: [Link]
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Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available at: [Link]
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Fatty acid composition of vegetable oils determined from 13c-nmr spectra. ResearchGate. Available at: [Link]
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(1-
13C)Octadecanoic acid | C18H36O2 | CID 16211897. PubChem. Available at: [Link] -
Compare Octadecanoic Acid Efficacy with Other Fatty Acids. Patsnap Eureka. Available at: [Link]
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Stearic Acid | C18H36O2 | CID 5281. PubChem. Available at: [Link]
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Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]
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Octadecanoic acid. the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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Octadecanoic acid. the NIST WebBook. Available at: [Link]
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13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PMC. Available at: [Link]
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Stearic acid. Wikipedia. Available at: [Link]
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Stearic acid. American Chemical Society. Available at: [Link]
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13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers. Available at: [Link]
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13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Available at: [Link]
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Metabolic events contributing to fatty acid 13 C-labeling patterns... ResearchGate. Available at: [Link]
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Showing Compound Octadecanoic acid (FDB002941). FooDB. Available at: [Link]
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OCTADECANOIC ACID. Ataman Kimya. Available at: [Link]
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Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Available at: [Link]
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Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & Nutrition Research. Available at: [Link]
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Unlocking Absolute Quantification in Lipidomics: The Isotopic Dynamics of 1,2-¹³C₂ Stearic Acid
The Critical Role of Stable Isotope Dilution in Lipidomics
In the rigorous landscape of drug development and metabolic tracing, absolute quantification of fatty acids is non-negotiable. Stearic acid is a ubiquitous saturated lipid that plays a pivotal role in cellular signaling, membrane thermodynamics, and metabolic disorders. To quantify it accurately from complex biological matrices, modern mass spectrometry relies on 1[1]. By utilizing 1,2-¹³C₂ stearic acid as an internal standard, we create a self-validating analytical system that mathematically neutralizes extraction losses and ion suppression.
This whitepaper dissects the fundamental isotopic physics of 1,2-¹³C₂ stearic acid, the mechanistic causality behind its behavior in mass spectrometry, and the step-by-step methodology required to build a robust, self-validating quantitative workflow.
Fundamental Isotopic Physics: Natural vs. 1,2-¹³C₂ Stearic Acid
Stearic acid (octadecanoic acid) is an2[2]. In its natural state, it exists primarily as the ¹²C and ¹H isotopologue. The 1,2-¹³C₂ variant is synthesized by specifically replacing the carboxyl carbon (C1) and the alpha carbon (C2) with stable ¹³C isotopes.
Because the exact mass of ¹³C (13.00335 Da) differs from ¹²C (12.00000 Da) by approximately 1.00335 Da, this dual substitution introduces a precise mass shift of +2.0067 Da. Understanding the difference between average molecular weight (used for molarity calculations) and exact monoisotopic mass (used for mass spectrometry detection) is critical for experimental design.
Quantitative Data: Molecular Weight & Exact Mass Comparison
| Property | Natural Stearic Acid | 1,2-¹³C₂ Stearic Acid | Difference |
| Chemical Formula | 2 x | ||
| Average Molecular Weight | 3[3] | ~286.47 g/mol | +1.99 g/mol |
| Monoisotopic Exact Mass | 3[3] | 286.2782 Da | +2.0067 Da |
| Precursor Ion [M-H]⁻ | m/z 283.26 | m/z 285.27 | +2.01 m/z |
Mechanistic Causality: The M+2 Isobaric Overlap Challenge
The +2 Da mass shift allows the mass spectrometer to independently monitor the endogenous analyte and the spiked internal standard. However, this introduces a critical analytical hurdle: the M+2 isobaric overlap .
Due to the4[4], highly concentrated endogenous stearic acid produces a natural M+2 isotopologue at approximately 2.4% the intensity of its monoisotopic peak. This natural M+2 peak appears at m/z 285.27—the exact same nominal mass as the 1,2-¹³C₂ standard.
-
Causality of Error: If left uncorrected, the endogenous M+2 signal artificially inflates the internal standard's peak area. This suppresses the calculated analyte-to-standard ratio, leading to a false underestimation of the biological lipid concentration.
-
Mechanistic Resolution: This necessitates the implementation of a 5[5] that subtracts the theoretical M+2 contribution based on the M0 peak intensity, or the use of high-resolution MS/MS fragmentation to cleave the labeled carbons.
Logical resolution of the isobaric overlap between natural M+2 and 13C2 stearic acid isotopes.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure absolute trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system. Every step is engineered to account for matrix effects and extraction variances.
Step 1: Isotopic Equilibration (Pre-Extraction Spiking)
-
Protocol: Spike a precisely known concentration of 1,2-¹³C₂ stearic acid directly into the raw biological sample (e.g., plasma or tissue homogenate) before adding any solvents[6].
-
Causality: Introducing the standard into the raw matrix ensures that both the endogenous lipid and the standard undergo identical thermodynamic partitioning and physical losses during extraction. This locks the isotope ratio, rendering downstream volumetric losses mathematically irrelevant.
Step 2: Biphasic Lipid Extraction
-
Protocol: Add a 2:1 mixture of Chloroform:Methanol to induce protein precipitation, followed by phase separation via centrifugation[6].
-
Causality: This biphasic system forces the hydrophobic stearic acid into the lower organic phase, effectively stripping away ion-suppressing polar metabolites and proteins.
Step 3: Reversed-Phase Liquid Chromatography (RP-LC)
-
Protocol: Inject the reconstituted organic layer onto a C18 reversed-phase column using a water/acetonitrile gradient[7].
-
Causality: While mass spectrometry resolves mass, it cannot distinguish between 8[8] (e.g., branched-chain fatty acids). RP-LC separates these isomers based on hydrophobicity, preventing false-positive quantification.
Step 4: Electrospray Ionization (ESI-MS/MS)
-
Protocol: Operate the mass spectrometer in negative electrospray ionization mode, monitoring the [M-H]⁻ precursor ions at m/z 283.26 (Natural) and m/z 285.27 (1,2-¹³C₂)[9].
-
Causality: Carboxylic acids readily lose a proton in basic or neutral conditions. 9[9] of free fatty acids, yielding superior signal-to-noise ratios compared to positive ion mode.
Experimental workflow for lipidomics extraction using 1,2-13C2 stearic acid internal standard.
System Validation and Data Integrity
A protocol is only as reliable as its controls. To prove the analytical system is self-validating, the following controls must be integrated:
-
Surrogate Matrix Calibration: Generate a standard curve by spiking varying amounts of natural stearic acid and a fixed amount of 1,2-¹³C₂ standard into a 10[10]. This proves that the extraction efficiency and ionization response remain linear across the physiological concentration range.
-
Blank Subtraction: Run unspiked matrix blanks to empirically measure the natural M+2 interference, confirming the accuracy of the mathematical deconvolution algorithm and ensuring no isotopic cross-contamination occurred during synthesis.
References
1.[3] PubChem : Stearic Acid | C18H36O2 | CID 5281. Source: nih.gov. URL: 3 2.[7] SIELC Technologies : Stearic Acid. Source: sielc.com. URL:7 3.[10] Analytical Chemistry : Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. Source: acs.org. URL: 10 4.[5] Google Patents : US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles... Source: google.com. URL: 5 5.[6] LIPID MAPS : High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Source: lipidmaps.org. URL: 6 6.[9] ResearchGate : Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Source: researchgate.net. URL:9 7.[4] PMC : Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices. Source: nih.gov. URL:4 8.[2] Wikipedia : Stearic acid. Source: wikipedia.org. URL: 2 9.[1] BrewingScience : The Power of Stable Isotope Dilution Assays in Brewing. Source: brewingscience.de. URL: 1 10.[8] MDPI : Accurate Mass GC/LC-Quadrupole Time of Flight Mass Spectrometry Analysis of Fatty Acids and Triacylglycerols.... Source: mdpi.com. URL: 8
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difference between 1,2-13C2 stearic acid and U-13C stearic acid tracers
An In-Depth Technical Guide to Fatty Acid Stable Isotope Tracing: Differentiating 1,2-13C2 and U-13C Stearic Acid
Executive Summary
In the field of metabolic flux analysis (MFA) and lipidomics, the selection of a stable isotope tracer dictates the resolution, complexity, and biological applicability of the resulting data. Stearic acid (C18:0), a major saturated long-chain fatty acid, is frequently utilized to probe mitochondrial β-oxidation, lipid remodeling, and metabolic rewiring in disease states ranging from cancer to inborn errors of metabolism.
As a Senior Application Scientist, I frequently encounter experimental designs that fail because the wrong isotopologue was selected. This whitepaper provides an authoritative, mechanistic breakdown of the fundamental differences between 1,2-13C2 stearic acid and Uniformly Labeled (U-13C) stearic acid tracers. By understanding the causality behind how these molecules are cleaved and metabolized, researchers can design self-validating protocols that yield precise, artifact-free metabolic insights.
Mechanistic Foundations: The "Sniper" vs. The "Floodlight"
Mitochondrial β-oxidation is an iterative process. Each cycle cleaves a two-carbon unit from the acyl-CoA chain, releasing it as acetyl-CoA while the remaining acyl chain re-enters the cycle. The strategic placement of 13C isotopes on the stearic acid backbone fundamentally alters what the mass spectrometer detects downstream.
1,2-13C2 Stearic Acid: The Targeted Pulse
In 1,2-13C2 stearic acid, only the carboxyl carbon (C1) and the adjacent alpha carbon (C2) are labeled with Carbon-13.
-
The Cleavage Event: During the very first cycle of β-oxidation, the enzyme machinery cleaves the C2-C3 bond.
-
The Yield: This single event produces exactly one molecule of fully labeled [1,2-13C2]acetyl-CoA (an M+2 isotopologue) and one molecule of completely unlabeled palmitoyl-CoA (C16:0).
-
Causality for Selection: This tracer acts as a "sniper." It provides a highly precise, isolated pulse of M+2 acetyl-CoA into the Tricarboxylic Acid (TCA) cycle. Because the remaining 16 carbons are unlabeled, it prevents the downstream metabolic network from being flooded with heavy isotopes. This simplifies Mass Isotopomer Distribution (MID) analysis, making it the premier choice for calculating the exact, initial rate of fatty acid oxidation and assessing specific drug efficacies (e.g., rosiglitazone) without complex computational deconvolution[1][2].
U-13C Stearic Acid: Global Carbon Tracking
In U-13C stearic acid, all 18 carbons are replaced with Carbon-13.
-
The Cleavage Event: The molecule undergoes 8 complete cycles of β-oxidation.
-
The Yield: A single molecule yields nine molecules of[U-13C2]acetyl-CoA (all M+2).
-
Causality for Selection: This tracer acts as a "floodlight." It saturates the TCA cycle with heavy carbon, resulting in complex isotopologue patterns (M+2, M+4, M+6 citrate, etc.) as labeled oxaloacetate condenses with newly arriving labeled acetyl-CoA[3]. It is mandatory for global metabolic flux analysis, tracking lipid elongation/desaturation, and diagnosing severe metabolic disorders where the accumulation of intermediate chain lengths must be tracked[4].
Caption: Divergent β-oxidation cleavage yields between 1,2-13C2 and U-13C stearic acid tracers.
Analytical Implications & Data Presentation
The choice of tracer dictates the expected mass shifts in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) data. When U-13C stearic acid is used to study Stearoyl-CoA Desaturase 1 (SCD1) activity, the entire 18-carbon chain is preserved during desaturation, converting M+18 stearate directly into M+18 oleate[5]. Conversely, 1,2-13C2 stearate would only yield M+2 oleate, which could be easily confounded by de novo lipogenesis utilizing M+2 acetyl-CoA.
Table 1: Expected Primary Mass Isotopologues by Tracer Type
| Downstream Metabolite | Pathway / Enzyme | 1,2-13C2 Stearic Acid Yield | U-13C Stearic Acid Yield | Analytical Utility |
| Acetyl-CoA | β-Oxidation | M+2 (Single pulse) | M+2 (Continuous flood) | 1,2-13C2 isolates the initial oxidation rate. |
| Palmitate (C16:0) | Chain Shortening | M+0 (Unlabeled) | M+16 | U-13C tracks intermediate accumulation (e.g., VLCADD). |
| Oleate (C18:1) | SCD1 Desaturation | M+2 | M+18 | U-13C is required for accurate Desaturation Index calculation[5]. |
| Citrate | TCA Cycle (1st turn) | M+2 (High purity) | M+2, M+4, M+6 (Mixed) | 1,2-13C2 simplifies TCA cycle flux modeling[1]. |
| Glutamate | TCA Cycle Derivative | M+2 | Complex M+n patterns | U-13C reveals deep mitochondrial rewiring and anaplerosis[3]. |
Field-Proven Applications
A. Diagnosing Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)
VLCADD is a severe fatty acid oxidation disorder. To predict clinical severity, researchers utilize a U-13C-stearic acid loading test on peripheral blood mononuclear cells or fibroblasts. Because the U-13C tracer labels every carbon, clinicians can measure the exact ratios of accumulated intermediate acylcarnitines (e.g., 13C-C16/13C-C18 vs. 13C-C14/13C-C18). A higher ratio of these specific heavy intermediates directly correlates with a higher Clinical Severity Score (CSS)[4][6]. A 1,2-13C2 tracer would be useless here, as the downstream intermediates would be entirely unlabeled.
B. Cancer Stem Cell Lipid Metabolism
Cancer stem cells (CSCs) often upregulate fatty acid oxidation to maintain stemness and survive hypoxic tumor microenvironments. By utilizing U-13C stearic acid tracing combined with metabolomics, researchers have proven that CSCs exhibit enhanced efficiency in converting extracellular lipids into TCA cycle intermediates, indicating a heavy reliance on oxidative phosphorylation (OXPHOS) rather than just glycolysis[7][8][9].
C. Drug Efficacy Testing (e.g., Thiazolidinediones)
When testing the efficacy of metabolic modulators like rosiglitazone, researchers need to measure subtle shifts in substrate utilization. Using a targeted approach with a tracer that yields a specific [1,2-13C2]acetyl-CoA pool prevents the "scrambling" effect seen with uniformly labeled lipids. This allows for highly accurate regression statistics linking drug dose to the precise rate of fatty acid turnover and mitochondrial energy production[1][2].
Self-Validating Experimental Protocol: Stable Isotope Flux Analysis
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for tracking U-13C or 1,2-13C2 stearic acid in vitro. The inclusion of rapid quenching and internal standards ensures that the observed isotopic distributions are biologically accurate and not artifacts of sample preparation.
Phase 1: Tracer Conjugation and Incubation
-
BSA Conjugation: Stearic acid is highly hydrophobic. Complex the chosen 13C-stearic acid tracer with fatty-acid-free Bovine Serum Albumin (BSA) at a 6:1 molar ratio at 37°C for 1 hour to ensure cellular bioavailability.
-
Incubation: Replace standard culture media with media containing the BSA-conjugated tracer (typically 50–100 µM). Incubate cells for the desired pulse time (e.g., 2, 4, or 8 hours) depending on whether initial rates (use 1,2-13C2) or steady-state labeling (use U-13C) are required.
Phase 2: Rapid Quenching and Extraction 3. Metabolic Quenching: Aspirate media and immediately wash cells twice with ice-cold 0.9% saline. Add 300 µL of ultra-cold (-80°C) 80% methanol directly to the cells to instantly halt enzymatic activity[9]. 4. Biphasic Extraction: Add 600 µL of cold chloroform and 100 µL of LC-MS grade water. Vortex vigorously for 5 minutes at 4°C. Centrifuge at 15,000 × g for 10 minutes. 5. Phase Separation: The upper aqueous phase contains polar metabolites (TCA intermediates, amino acids), while the lower organic phase contains lipids (fatty acids, acylcarnitines).
Phase 3: Derivatization and Analysis 6. FAME Derivatization: For the organic phase, evaporate under nitrogen gas. Derivatize lipids into Fatty Acid Methyl Esters (FAMEs) using methanolic HCl to volatilize them for GC-MS analysis[5]. 7. Data Acquisition & MIDA: Run samples on a high-resolution GC-MS or LC-MS/MS. Extract the ion chromatograms for the specific metabolites. Correct the raw mass isotopomer distributions for natural isotopic abundance using standard matrices before calculating fractional enrichment.
Caption: Self-validating experimental workflow for stable isotope tracing and metabolic flux analysis.
References
-
ResearchGate. "Targeted 13C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer." ResearchGate, [Link]
-
RSC Publishing. "Analyses of mitochondrial metabolism in diseases: a review on 13C magnetic resonance tracers." Royal Society of Chemistry, [Link]
-
ResearchGate. "Direct Prediction of VLCADD Severity Using Newborn Screening Analyte Data." ResearchGate, [Link]
-
Frontiers. "Lipid metabolism dynamics in cancer stem cells: potential targets for cancers." Frontiers in Oncology, [Link]
-
International Journal of Biological Sciences. "Metabolomics reveals that CAF-derived lipids promote colorectal cancer peritoneal metastasis by enhancing membrane fluidity." Int. J. Biol. Sci., [Link]
-
ResearchGate. "Serum C14:1/C12:1 ratio is a useful marker for differentiating affected patients with very long-chain acyl-CoA dehydrogenase deficiency from heterozygous carriers." ResearchGate, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyd.hu [hyd.hu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lipid metabolism dynamics in cancer stem cells: potential targets for cancers [frontiersin.org]
- 8. Lipid metabolism dynamics in cancer stem cells: potential targets for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
Precision Lipidomics: Applications of 1,2-13C2 Octadecanoic Acid in Metabolic Flux Analysis
Executive Summary
In the expanding field of lipidomics, static snapshots of lipid composition are often insufficient to elucidate the dynamic remodeling of cellular membranes and energy stores. 1,2-13C2 Octadecanoic acid (Stearic Acid) represents a high-fidelity metabolic probe designed to transcend these limitations. Unlike uniformly labeled (U-13C) tracers that dilute the isotopic signal across all catabolic products, the 1,2-13C2 isotopologue offers site-specific precision. It functions as a dual-purpose tool: tracking the anabolic incorporation of intact fatty acyl chains into complex glycerophospholipids and sphingolipids, while simultaneously serving as a sensitive reporter for mitochondrial
This guide details the technical applications, experimental protocols, and data interpretation frameworks for utilizing 1,2-13C2 octadecanoic acid in drug development and metabolic research.
Part 1: Chemical & Physical Properties
Understanding the tracer's physicochemical characteristics is prerequisite for reproducible experimental design.
| Property | Specification | Technical Note |
| Chemical Formula | Labeled at C1 (Carboxyl) and C2 ( | |
| Molecular Weight | 286.48 g/mol | +2.007 Da shift relative to unlabeled stearate (284.48) |
| Isotopic Purity | Critical to minimize background noise in M+0 channels | |
| Solubility | Ethanol, DMSO, Chloroform | Poor water solubility requires BSA conjugation for cell delivery |
| MS Polarity | Negative (Fatty Acids), Positive (PLs) | Ionizes efficiently as [M-H] |
Part 2: Core Applications & Metabolic Fate Mapping
Tracing Anabolic Remodeling (Elongation & Desaturation)
The primary utility of 1,2-13C2 stearate lies in its ability to map the "flow" of saturated fatty acids (SFAs) into the unsaturated and longer-chain lipid pools.
-
Desaturation (SCD1 Activity): Stearoyl-CoA Desaturase-1 (SCD1) introduces a cis-double bond at the
9 position. The 1,2-13C2 label is retained, producing 1,2-13C2 Oleic Acid (18:1) . This allows researchers to quantify de novo desaturation rates distinct from uptake of exogenous oleate. -
Elongation (ELOVL Activity): Elongation of very-long-chain fatty acids (VLCFAs) adds unlabeled acetyl-CoA units to the carboxyl end. However, because the tracer is labeled at C1/C2, the original label is "pushed" down the chain but retained .
-
Example: 1,2-13C2 Stearate (C18:0)
ELOVL 3,4-13C2 Arachidic Acid (C20:0). -
Result: The M+2 mass shift persists, validating the origin of the VLCFA backbone.
-
Probing Mitochondrial -Oxidation
This specific isotopologue is a strategic probe for the first cycle of
-
Mechanism: During the first turn of the
-oxidation spiral, the C1 and C2 carbons are cleaved to form [1,2-13C2]Acetyl-CoA . -
TCA Cycle Entry: This labeled acetyl-CoA enters the TCA cycle, condensing with oxaloacetate to form M+2 Citrate .
-
Advantage over U-13C: U-13C stearate produces a mixture of labeled acetyl-CoA species (M+2) throughout the entire chain degradation, potentially saturating the acetyl-CoA pool. 1,2-13C2 stearate releases the label immediately, providing a rapid kinetic readout of fatty acid entry into the mitochondria.
Complex Lipid Incorporation
The tracer is rapidly esterified into the sn-1 or sn-2 positions of glycerophospholipids (PC, PE, PI) and the ceramide backbone of sphingolipids.
-
Mass Shift: Intact lipids will exhibit a +2.007 Da mass shift.
-
Headgroup Analysis: In MS/MS, fragmentation of the lipid precursor allows confirmation that the label resides on the fatty acyl tail, not the headgroup.
Visualization: Metabolic Fate Pathways
Caption: Metabolic fate of 1,2-13C2 Stearate. Blue: Tracer input.[1] Green: Anabolic retention of label (M+2). Red: Catabolic release of label (M+2 Acetyl-CoA) into TCA cycle.
Part 3: Experimental Protocols
Tracer Preparation (BSA Conjugation)
Free fatty acids are cytotoxic and poorly soluble. They must be conjugated to Fatty Acid Free (FAF) BSA for cellular delivery.
-
Step 1: Dissolve 1,2-13C2 stearic acid in ethanol to create a 100 mM stock.
-
Step 2: Prepare a 10% (w/v) FAF-BSA solution in PBS or culture media at 37°C.
-
Step 3: Add the ethanolic stearate dropwise to the stirring BSA solution (Final molar ratio ~4:1 FA:BSA).
-
Step 4: Filter sterilize (0.22
m). This creates a physiological delivery system mimicking albumin-bound transport in blood.
Cell Treatment & Lipid Extraction
Protocol: Modified Bligh & Dyer for Labeled Species This method ensures efficient recovery of both neutral lipids and polar phospholipids.
-
Treatment: Incubate cells (e.g., HepG2, HCT116) with 50-100
M BSA-conjugated tracer for 6–24 hours. -
Quenching: Wash cells 2x with ice-cold PBS to stop metabolism.
-
Lysis: Scrape cells into 800
L ice-cold Methanol:Water (1:1). Transfer to glass vial. -
Extraction: Add 400
L Chloroform. Vortex vigorously for 1 min.-
Critical: Add internal standards (e.g., d31-Palmitate, d5-PC) at this step for quantification.
-
-
Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.
-
Collection: Collect the lower organic phase (lipids). Re-extract the upper phase with 200
L chloroform to maximize recovery. -
Drying: Evaporate solvent under nitrogen stream. Reconstitute in Chloroform:Methanol (1:1) for MS injection.
Mass Spectrometry Acquisition
Instrument: Triple Quadrupole (QqQ) or Q-TOF/Orbitrap.
Targeted MRM Settings (Example for QqQ): For flux analysis, you must monitor both the unlabeled (M+0) and labeled (M+2) transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Note |
| Stearate (M+0) | 283.3 [M-H] | 283.3 | Low (SIM-like) | Unlabeled endogenous |
| Stearate (M+2) | 285.3 [M-H] | 285.3 | Low (SIM-like) | Tracer |
| Oleate (M+0) | 281.2 [M-H] | 281.2 | Low | Unlabeled endogenous |
| Oleate (M+2) | 283.2 [M-H] | 283.2 | Low | Desaturated Product |
| PC 18:0/18:1 | 788.6 [M+H] | 184.1 (Phosphocholine) | 30 eV | Unlabeled PL |
| PC 18:0/18:1 (M+2) | 790.6 [M+H] | 184.1 (Phosphocholine) | 30 eV | Incorporated Product |
Note: In negative mode MS/MS of phospholipids, you can fragment the precursor to identifying the specific fatty acid tail anions (m/z 283.3 vs 285.3).
Visualization: Analytical Workflow
Caption: Step-by-step workflow from cell treatment to flux calculation using 1,2-13C2 Stearate.
Part 4: Data Analysis & Interpretation[11]
Isotopologue Distribution Analysis
Raw data provides peak areas for M+0, M+1, M+2, etc.
-
Natural Abundance Correction: Carbon-13 occurs naturally (1.1%). An unlabeled C18 fatty acid will have a significant "natural" M+1 and M+2 signal. You must subtract this theoretical distribution from your measured data to determine the true tracer enrichment.
-
Formula:
Calculating Fractional Contribution
To quantify how much of a specific lipid pool is derived from the exogenous tracer:
Interpreting the "M+2" Signal[3]
-
High M+2 in C18:0: Indicates high uptake of exogenous fatty acid.
-
High M+2 in C18:1 (Oleate): Indicates high SCD1 desaturase activity.
-
High M+2 in Citrate: Indicates high mitochondrial
-oxidation flux. -
Lack of M+2 in Citrate: Suggests metabolic flexibility where cells are prioritizing glucose or glutamine oxidation over fatty acids (Warburg Effect).
References
-
Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures. Source: Journal of Lipid Research (PMC). URL:[Link]
-
13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Source: Analytical Chemistry (ACS Publications). URL:[Link]
-
Peroxisomal and Mitochondrial Oxidation of Fatty Acids in the Heart, Assessed From the 13C Labeling of Malonyl-CoA and the Acetyl Moiety of Citrate. Source: Journal of Biological Chemistry (PubMed). URL:[Link]
-
Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women. Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). URL:[Link]
-
Dietary stearic acid regulates mitochondria in vivo in humans. Source: Nature Communications. URL:[Link]
Sources
Precision Metabolic Flux Analysis: Decoding Beta-Oxidation Pathways Using 1,2-13C2 Fatty Acid Tracers
The Analytical Bottleneck in Lipid Metabolism
Understanding the precise rate of fatty acid oxidation (FAO) is a critical bottleneck in metabolic research and drug development. Traditional assays measuring oxygen consumption or radioactive tritium release offer bulk metabolic readouts but fail to provide carbon-atom-specific resolution. While uniformly labeled stable isotopes (e.g.,[U-13C16] palmitate) are widely used, they introduce a distinct analytical flaw: isotopic saturation. Every cycle of beta-oxidation from a uniformly labeled tracer releases an M+2 acetyl-CoA, rapidly flooding the tricarboxylic acid (TCA) cycle with heavy isotopes. This overlapping mass isotopomer distribution obscures the kinetics of the initial entry step.
To solve this, researchers and drug development professionals utilize positionally labeled 1,2-13C2 fatty acid tracers. This guide deconstructs the mechanistic rationale, experimental protocols, and data interpretation required to deploy 1,2-13C2 tracers for high-resolution metabolic flux analysis[1].
Mechanistic Rationale: The Isotopic Precision of Positionally Labeled Tracers
The biochemical elegance of a 1,2-13C2 tracer (such as 1,2-13C2 palmitate or octanoate) lies in its strict 1:1 stoichiometry with the first cycle of beta-oxidation.
When 1,2-13C2 palmitate enters the mitochondria via the Carnitine Palmitoyltransferase (CPT1/2) system, it undergoes its first turn of the beta-oxidation spiral. The cleavage of the alpha and beta carbons (C1 and C2) yields exactly one molecule of 13C2-acetyl-CoA (M+2) and one molecule of unlabeled myristoyl-CoA (M+0).
Because the remaining 14-carbon chain is completely unlabeled, all subsequent beta-oxidation cycles generate exclusively unlabeled (M+0) acetyl-CoA. This prevents the downstream TCA cycle from being flooded with heavy carbon, allowing mass isotopomer distribution analysis (MIDA) to precisely calculate the fractional contribution of the first committed step of FAO without mathematical confounding[2].
Pathway Dynamics: Beta-Oxidation and TCA Cycle Integration
Once generated, the M+2 acetyl-CoA condenses with an unlabeled M+0 oxaloacetate via citrate synthase to form M+2 citrate. As citrate isomerizes and oxidatively decarboxylates through the TCA cycle, the heavy carbons are transferred to alpha-ketoglutarate (M+2). Because alpha-ketoglutarate is in rapid isotopic equilibrium with the intracellular glutamate pool via transamination, M+2 glutamate serves as a highly abundant, stable surrogate marker for mitochondrial TCA cycle enrichment.
Fig 1. Metabolic routing of 1,2-13C2 Palmitate through the first cycle of beta-oxidation.
Self-Validating Experimental Protocol (In Vitro Workflow)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The detection of M+0 myristoyl-CoA acts as an internal control, proving that cleavage occurred exactly once at the expected position without confounding downstream elongation.
Step 1: Tracer Preparation (BSA Conjugation) Free fatty acids are toxic to cells and insoluble in aqueous media. Conjugate 1,2-13C2 palmitate to essentially fatty-acid-free Bovine Serum Albumin (BSA) at a physiological 6:1 molar ratio. Heat the solution to 37°C and sonicate until optically clear.
Step 2: Cell Culture & Tracer Incubation Wash cells with PBS to remove residual serum lipids. Add custom media supplemented with the BSA-conjugated 1,2-13C2 tracer (typically 50–100 µM). Incubate for 2 to 6 hours. Causality note: A shorter incubation prevents excessive isotopic recycling, ensuring the M+2 signal accurately reflects primary flux rather than secondary gluconeogenic or anaplerotic recycling.
Step 3: Metabolic Quenching & Biphasic Extraction Rapidly aspirate media and plunge cells into dry-ice-cold 80% methanol to instantly halt enzymatic activity. Add chloroform and LC-MS grade water to induce a biphasic separation. The upper aqueous layer will contain polar TCA intermediates (citrate, glutamate), while the lower organic layer will contain non-polar lipids (intact palmitate, myristoyl-CoA).
Step 4: Derivatization & MS Acquisition For GC-MS analysis, dry the aqueous phase and derivatize using MOX (Methoxyamine) and tBDMS (tert-butyldimethylsilyl) to increase volatility. Acquire data using selected ion monitoring (SIM) or full scan mode.
Fig 2. Standardized self-validating workflow for 1,2-13C2 fatty acid tracing.
Quantitative Data Interpretation (MIDA)
Mass Isotopomer Distribution Analysis (MIDA) requires correcting raw MS data for natural isotope abundance (e.g., naturally occurring 13C and 15N)[2]. Once corrected, the fractional enrichment of key metabolites reveals the specific flux of the tracer.
Table 1: Expected Mass Isotopomer Distributions (MID) from 1,2-13C2 Palmitate
| Metabolite | Dominant Isotopomer | Biological Significance & Validation Role |
| Palmitate | M+2 | Represents the intact tracer pool prior to mitochondrial entry. |
| Acetyl-CoA | M+2 | Direct product of the first β-oxidation cycle. |
| Myristoyl-CoA | M+0 | Unlabeled remnant; internal control validating single-cycle cleavage. |
| Citrate | M+2 | Confirms condensation of M+2 Acetyl-CoA with M+0 Oxaloacetate. |
| Glutamate | M+2 | Highly abundant surrogate for mitochondrial α-ketoglutarate enrichment. |
Translational Applications in Drug Discovery
The precision of 1,2-13C2 tracers makes them invaluable in translational pharmacology and disease modeling:
-
Oncology & The Warburg Effect: While many tumors rely on aerobic glycolysis, specific cancer subtypes depend heavily on fatty acid oxidation for survival under hypoxic conditions. Tracing with 1,2-13C2 fatty acids allows researchers to map targeted tracer fate associations, providing a direct readout of drug efficacy when testing novel CPT1 inhibitors or metabolic modulators in oncology[3].
-
Metabolic Diseases (NAFLD/NASH): In the context of obesity and Non-Alcoholic Steatohepatitis (NASH), the liver exhibits paradoxical metabolic shifts. Positron Emission Tomography (PET) and stable isotope studies have demonstrated that peripheral insulin resistance is often accompanied by increased, rather than decreased, hepatic beta-oxidation[4]. Using 1,2-13C2 tracers in primary hepatocytes allows drug developers to screen compounds that specifically correct this hyper-oxidative, lipotoxic flux without disrupting baseline TCA cycle function.
References
- Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental consider
- Systems-level metabolic flux profiling identifies fatty acid synthesis as a target for antiviral therapy. PMC / NIH.
- Targeted 13C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer.
- Fatty Acid Metabolism in the Liver, Measured by Positron Emission Tomography, Is Increased in Obese Individuals.
Sources
An In-Depth Technical Guide to (1,2-¹³C₂)Octadecanoic Acid for Advanced Research Applications
This guide provides a comprehensive technical overview of (1,2-¹³C₂)octadecanoic acid, a stable isotope-labeled fatty acid crucial for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, supplier specifications, and practical applications, with a focus on metabolic tracing studies in cancer research.
Introduction: The Power of Stable Isotope Labeling in Unraveling Metabolic Pathways
Stable isotope labeling has revolutionized our understanding of complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, we can trace the metabolic fate of compounds within cells and organisms. (1,2-¹³C₂)octadecanoic acid, also known as (1,2-¹³C₂)stearic acid, is a powerful tool in this regard. With the first two carbons of its eighteen-carbon chain replaced by the ¹³C isotope, it allows for precise tracking of stearic acid uptake, transport, and conversion into other lipids and signaling molecules. This is particularly valuable in fields like oncology, where altered lipid metabolism is a hallmark of cancer progression.
Core Compound Details: (1,2-¹³C₂)Octadecanoic Acid
The Chemical Abstracts Service (CAS) number for (1,2-¹³C₂)octadecanoic acid is 287100-86-1 . This unique identifier is essential for accurately identifying the compound when sourcing from suppliers and referencing in scientific literature.
Supplier Specifications: A Comparative Analysis
Sourcing high-quality stable isotopes is paramount for reliable and reproducible experimental results. Below is a comparison of specifications from leading suppliers of (1,2-¹³C₂)octadecanoic acid.
| Specification | Sigma-Aldrich | Cambridge Isotope Laboratories, Inc. | Larodan | Cayman Chemical |
| Product Name | Stearic acid-1,2-¹³C₂ | Stearic acid (1,2-¹³C₂) | Stearic acid-1,2-¹³C₂ | Stearic Acid-1,2-¹³C₂ |
| CAS Number | 287100-86-1 | 287100-86-1 | 287100-86-1 | 287100-86-1 |
| Isotopic Purity | 99 atom % ¹³C | ≥99% | ≥98% | ≥99% |
| Chemical Purity | ≥98% (GC) | ≥98% | >99% | ≥98% |
| Physical Form | Solid | Solid | Solid | Solid |
| Molecular Formula | ¹³C₂C₁₆H₃₆O₂ | ¹³C₂C₁₆H₃₆O₂ | ¹³C₂C₁₆H₃₆O₂ | ¹³C₂C₁₆H₃₆O₂ |
| Molecular Weight | 286.46 g/mol | 286.46 g/mol | 286.46 g/mol | 286.46 g/mol |
Note: Specifications are subject to change and may vary by lot. Always refer to the supplier's certificate of analysis for the most accurate information.
Experimental Application: Tracing the Metabolic Fate of Stearic Acid in Cancer Cells
A key application of (1,2-¹³C₂)octadecanoic acid is to elucidate how cancer cells utilize exogenous fatty acids. Exogenous stearic acid can influence cancer cell proliferation, apoptosis, and membrane composition.[1][2] The following protocol outlines a typical workflow for tracing the incorporation and metabolism of (1,2-¹³C₂)stearic acid in a cancer cell line using Gas Chromatography-Mass Spectrometry (GC-MS).
Causality Behind Experimental Choices
The choice of a ¹³C-labeled tracer allows for the sensitive and specific detection of the labeled fatty acid and its metabolites against the background of endogenous unlabeled lipids. The (1,2-¹³C₂) labeling pattern is particularly useful as the two labeled carbons are retained through several rounds of fatty acid elongation and desaturation, allowing for the tracking of these metabolic pathways. GC-MS is the analytical method of choice due to its high resolution in separating fatty acid methyl esters (FAMEs) and its ability to determine the mass-to-charge ratio of the fragments, which reveals the incorporation of ¹³C atoms.
Experimental Workflow Diagram
Caption: Experimental workflow for tracing the metabolic fate of (1,2-¹³C₂)octadecanoic acid.
Step-by-Step Protocol
1. Cell Culture and Labeling:
-
Cell Seeding: Seed your cancer cell line of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a culture medium supplemented with (1,2-¹³C₂)octadecanoic acid. The fatty acid should be complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake by the cells. A typical final concentration ranges from 25 to 100 µM.
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to allow for the uptake and metabolism of the labeled stearic acid.
2. Cell Harvesting and Lipid Extraction:
-
Harvesting: At each time point, wash the cells with ice-cold PBS to halt metabolic activity. Scrape the cells in PBS and pellet them by centrifugation.
-
Lipid Extraction: Extract the total lipids from the cell pellet using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.[3] This method efficiently partitions the lipids into the organic phase.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Derivatization: The extracted lipids are then derivatized to their corresponding fatty acid methyl esters (FAMEs). This is a critical step to increase the volatility of the fatty acids for GC analysis. A common method involves heating the lipid extract with methanolic HCl or BF₃/methanol.[4][5]
4. GC-MS Analysis:
-
Injection: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column for FAME separation.
-
Data Acquisition: Acquire the data in full scan mode to identify all detectable FAMEs and in selected ion monitoring (SIM) mode to quantify the abundance of specific labeled and unlabeled fatty acids.
5. Data Analysis and Interpretation:
-
Isotopologue Analysis: Analyze the mass spectra to determine the distribution of ¹³C isotopologues for stearic acid and its metabolic products, such as oleic acid (from desaturation) and longer-chain saturated fatty acids (from elongation).
-
Flux Calculation: The relative abundance of the different isotopologues can be used to calculate the fractional contribution of exogenous stearic acid to various lipid pools and to model the flux through different metabolic pathways.[6]
Signaling and Metabolic Pathways
The metabolic fate of exogenous stearic acid is complex and can influence multiple cellular processes. The diagram below illustrates some of the key pathways involved.
Caption: Metabolic pathways of exogenous (1,2-¹³C₂)stearic acid in a cancer cell.
Conclusion
(1,2-¹³C₂)Octadecanoic acid is an indispensable tool for researchers investigating lipid metabolism. Its well-defined labeling pattern and commercial availability from reputable suppliers make it ideal for a wide range of applications, particularly in the study of metabolic reprogramming in diseases like cancer. By following robust experimental protocols and employing sensitive analytical techniques such as GC-MS, scientists can gain valuable insights into the intricate roles of fatty acids in health and disease.
References
-
A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. PMC. [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC. [Link]
-
FAME analysis protocol_MSU_MSMC_011. Michigan State University. [Link]
-
13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. ResearchGate. [Link]
-
A guide to 13C metabolic flux analysis for the cancer biologist. PMC. [Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
Stearic acid and carcinogenesis. PubMed. [Link]
-
Pathways of conversions of labelled ¹³C stearic acid in HT-29 CRC cell. ResearchGate. [Link]
-
Mapping cancer cell metabolism with¹³C flux analysis: Recent progress and future challenges. PMC. [Link]
-
"The Effect of Stearic Acid on Breast Cancer Development and Progressio" by Lynda Michelle Evans. UAB Digital Commons. [Link]
-
(PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. [Link]
-
Stratech. Larodan AB. [Link]
-
Star-Lab. Sigma-Aldrich. [Link]
-
Scientific Laboratory Supplies. 2-Decanone, >=98% | W427100-1KG | SIGMA-ALDRICH. [Link]
Sources
Tracing Lipid Origins: The Role of 1,2-13C2 Stearate in Distinguishing Uptake, Desaturation, and De Novo Lipogenesis
Executive Summary
In metabolic disease research (NASH, Oncology, T2D), the intracellular lipid pool is a mixed reservoir derived from two distinct sources: exogenous uptake and endogenous de novo lipogenesis (DNL). Distinguishing these sources is critical for validating drug targets—for instance, determining if a compound inhibits Fatty Acid Synthase (FASN) or merely blocks lipid transport (e.g., CD36).
This guide details the application of 1,2-13C2 Stearate as a precision tracer. Unlike broad-spectrum tracers (e.g., U-13C Glucose), 1,2-13C2 Stearate serves as a specific probe for Fatty Acid Uptake and Stearoyl-CoA Desaturase-1 (SCD1) flux. By defining the "Exogenous" fraction via specific mass isotopomers (M+2), researchers can mathematically resolve the "Endogenous" (DNL) fraction by exclusion or in dual-tracer experimental designs.
Section 1: The Metabolic Challenge
The "Lipid Source" Problem
Cellular fatty acid profiles (e.g., C18:0 Stearate, C18:1 Oleate) are static snapshots. They do not reveal origin. A high concentration of Oleate could result from:
-
Uptake: Import of dietary Oleate.
-
Elongation/Desaturation: Uptake of Palmitate -> Stearate -> Oleate.
-
DNL: Acetyl-CoA -> Palmitate -> Stearate -> Oleate.
Standard lipidomics cannot distinguish these. Stable isotope tracing is required to visualize the flux.[1]
Why 1,2-13C2 Stearate?
While Deuterated Water (D2O) is the gold standard for measuring total DNL, it does not directly track the fate of extracellular lipids. 1,2-13C2 Stearate is chosen for specific mechanistic reasons:
-
Defined Mass Shift (M+2): It introduces a sharp, non-natural mass peak (+2 Da) that is easily distinguishable from natural abundance (M+0) and the complex isotopomer envelopes generated by DNL tracers.
-
SCD1 Specificity: The label is located at carbons 1 and 2. The desaturation by SCD1 occurs at Delta-9 (between C9 and C10). Therefore, the label is preserved during the conversion of Stearate to Oleate, allowing simultaneous measurement of uptake and enzymatic conversion.
-
Beta-Oxidation Marker: If the fatty acid is oxidized, the 1,2-label is cleaved immediately as 1,2-13C2-Acetyl-CoA. This prevents the "recycling" of the label back into a discrete M+2 Stearate peak (which would require re-synthesis), thus ensuring that any M+2 Stearate detected is strictly from direct uptake.
Section 2: Experimental Workflow
Protocol: Differential Lipid Tracing
Objective: Quantify the fractional contribution of exogenous uptake vs. DNL in cultured adipocytes or hepatocytes.
Phase A: Cell Culture & Labeling[1]
-
Acclimation: Culture cells (e.g., HepG2, 3T3-L1) in maintenance media (DMEM + 10% FBS) until 70% confluence.
-
Tracer Preparation:
-
Dissolve 1,2-13C2 Stearic Acid in ethanol or complex it with BSA (Bovine Serum Albumin) at a 4:1 molar ratio (Fatty Acid:BSA) to ensure physiological transport.
-
Critical Step: The final concentration of Stearate in the media should be physiological (e.g., 50–200 µM).
-
-
Pulse: Replace media with Tracer Media. Incubate for 24–48 hours to reach isotopic steady state.
-
Optional Dual-Tracing: To measure DNL simultaneously, add 4% D2O to the media.
-
Phase B: Lipid Extraction (Folch Method)
-
Harvest: Wash cells 2x with ice-cold PBS to remove extracellular tracer. Scrape into methanol.
-
Extraction: Add Chloroform:Methanol (2:1 v/v). Vortex vigorously.
-
Phase Separation: Add water (induces phase separation). Centrifuge at 3000 x g. Collect the lower organic phase (lipids).
-
Dry: Evaporate solvent under Nitrogen stream.
Phase C: Derivatization (FAMEs)
GC-MS requires volatile analytes. We convert Free Fatty Acids (FFAs) and esterified lipids (TAGs/PLs) into Fatty Acid Methyl Esters (FAMEs).
-
Resuspend dried lipids in 500 µL Boron Trifluoride (BF3) in Methanol (14%).
-
Incubate at 100°C for 60 minutes.
-
Add Hexane and Water to extract FAMEs.
-
Analyze the Hexane layer via GC-MS.
Section 3: Mechanistic Pathway & Logic
The following diagram illustrates the fate of the 1,2-13C2 label. Note how the label (marked in red) is preserved in elongation/desaturation but lost/scrambled in oxidation.
Figure 1: Metabolic fate of 1,2-13C2 Stearate. The tracer (Red) directly populates the M+2 Stearate and M+2 Oleate pools. The DNL pathway (Green) produces M+0 species (unless a separate DNL tracer is used).
Section 4: Data Interpretation & Calculation[1][2]
When analyzing GC-MS data, you will observe the Mass Isotopomer Distribution (MID).[2]
The Spectrum[4]
-
M+0 (Base Peak): Represents fatty acids derived from DNL (or unlabeled media components).
-
M+2 (Tracer Peak): Represents fatty acids derived directly from the 1,2-13C2 Stearate tracer.
Calculating Fractional Contribution
To determine how much of the intracellular Stearate pool comes from uptake:
Note: If the media is 100% labeled (rare), the calculation is direct. If you spiked tracer into media containing FBS (which has unlabeled lipids), you must measure the "Media Stearate" enrichment as the denominator.
Calculating SCD1 Flux
SCD1 activity is often reported as the "Desaturation Index" (Product/Precursor). However, using the tracer allows you to measure Flux specifically from uptake :
If this ratio changes between Control and Drug Treatment, you have altered SCD1 activity. If the ratio of
Summary Table: Mass Isotopomer Logic
| Lipid Species | Mass Shift | Origin Interpretation |
| Stearate (C18:0) | M+0 | De Novo Lipogenesis (or unlabeled uptake) |
| Stearate (C18:0) | M+2 | Direct Uptake of 1,2-13C2 Tracer |
| Oleate (C18:1) | M+0 | DNL followed by Desaturation |
| Oleate (C18:1) | M+2 | Uptake followed by Desaturation |
| Palmitate (C16:0) | M+2 | Beta-Oxidation & Recycling (Rare/Low)* |
*Note: If you see M+2 in Palmitate (C16), it implies the C18 tracer was beta-oxidized to Acetyl-CoA, and that labeled Acetyl-CoA was re-incorporated into Palmitate via FASN. This is usually negligible in short timeframes compared to the M+0 and M+2 C18 peaks.
Section 5: Advanced Dual-Tracing (The "Gold Standard")
To rigorously separate DNL from Uptake, combine 1,2-13C2 Stearate with Deuterated Water (D2O) .
-
D2O labels all newly synthesized lipids with a Gaussian distribution of deuterium (M+1, M+2, M+3...).
-
1,2-13C2 Stearate labels uptake with a discrete M+2 spike.
Analysis:
-
Quantify Total Stearate.
-
Deconvolute the mass spectrum:
-
The "Heavy Tail" (high mass isotopomers) corresponds to DNL (D2O incorporation).
-
The discrete M+2 peak (corrected for D2O overlap) corresponds to Uptake.
-
The remaining M+0 is pre-existing lipid.
-
This dual method provides the only complete picture of lipid homeostasis.
References
-
Metabolic Flux Analysis of Lipid Synthesis Source: Nature Protocols Citation: Metallo, C. M., et al. (2012). Network Dynamics of the Metabolic Landscape in Cancer. Context: Establishes the framework for using 1,2-labeled tracers to distinguish oxidative vs. reductive pathways. URL:[Link]
-
SCD1 Activity Measurement Source: Journal of Biological Chemistry (JBC) Citation: Paton, C. M., & Ntambi, J. M. (2009).[3] Biochemical and physiological function of stearoyl-CoA desaturase. Context: Defines the desaturation index and the enzymatic conversion of Stearate to Oleate. URL:[Link]
-
Isotopomer Spectral Analysis (ISA) Source: PLOS Computational Biology Citation: Young, J. D., et al. (2014). INCA: A Computational Platform for Isotopically Non-Stationary Metabolic Flux Analysis. Context: Software and algorithms for deconvoluting M+2 peaks from complex DNL backgrounds. URL:[Link]
-
Fatty Acid Uptake vs DNL in Cancer Source: Cell Metabolism Citation: Rohrig, F., & Schulze, A. (2016). The Multifaceted Roles of Fatty Acid Synthesis in Cancer. Context: Discusses the biological imperative to distinguish uptake from synthesis in therapeutic development. URL:[Link]
Sources
advantages of using double-labeled 13C fatty acids for metabolic flux
Title: Precision Tracing of Lipid Oxidation: The Technical Advantage of Double-Labeled (
Executive Summary
In the investigation of cellular energetics, standard single-labeled tracers (e.g.,
Part 1: The Mechanistic Core – Why "Double-Labeling" Matters
In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the data.[1] When studying Fatty Acid Oxidation (FAO), the primary output is Acetyl-CoA, a two-carbon unit.
The Signal-to-Noise Problem with Single Labels
When using
-
The Flaw: All organic molecules have a natural
abundance of . In a mass spectrometer, the channel is often crowded with this natural background noise. Detecting a small increase in FAO flux requires a signal significantly higher than this baseline, limiting sensitivity for low-activity cell lines (e.g., quiescent stem cells).
The Double-Label ( ) Advantage
Using a
-
The Solution: The resulting Acetyl-CoA is
. The natural abundance of a molecule having two simultaneous atoms by chance is negligible ( ). -
Result: Any
signal detected in downstream TCA intermediates (Citrate, Malate) is unambiguously derived from the tracer. This provides an infinite dynamic range for detecting trace levels of lipid oxidation.
Part 2: Experimental Design & Tracer Selection
Select the tracer based on the specific metabolic question. Do not default to the cheapest option.
| Feature | |||
| Primary Utility | Gross oxidation rate ( | Precision TCA Flux (FAO) | Lipid Synthesis (Lipidomics) + FAO |
| Acetyl-CoA Product | |||
| Signal-to-Noise | Low (High background interference) | High (Zero background) | High (Zero background) |
| Cost | Low | Moderate | High |
| Scrambling Risk | High (Label lost to | Low (Unit stays intact) | Low |
| Application | Routine screening | Mechanistic drug studies | Complex lipid remodeling |
Part 3: Visualization of Flux Pathways
The following diagram illustrates the distinct fate of a double-labeled fatty acid compared to a single-labeled one, highlighting the preservation of the
Caption: Propagation of the M+2 isotope signature from [1,2-13C] Palmitate into the TCA cycle, bypassing natural abundance noise.
Part 4: Validated Protocol for High-Fidelity Flux Analysis
This protocol is designed for adherent mammalian cells (e.g., HepG2, C2C12, or primary cardiomyocytes) using GC-MS or LC-MS/MS.
Phase 1: Tracer Preparation (The Conjugation Step)
Fatty acids are cytotoxic if not bound to albumin. You must conjugate the tracer to BSA (Bovine Serum Albumin) before use.
-
Dissolution: Dissolve
Palmitate in 0.1 M NaOH at 70°C to form a soap. -
Conjugation: Add dropwise to a pre-warmed (37°C) 10% fatty-acid-free BSA solution while stirring.
-
Final Ratio: Aim for a molar ratio of ~4:1 (FA:BSA). Filter sterilize (0.22 µm).
-
Critical Check: The solution must be optically clear. Cloudiness indicates precipitation and will yield inconsistent uptake.
-
Phase 2: Metabolic Labeling
-
Starvation (Optional but Recommended): Wash cells with PBS and incubate in serum-free, low-glucose medium for 1 hour to deplete endogenous Acetyl-CoA pools.
-
Pulse: Replace medium with substrate-limited medium (e.g., 5 mM Glucose, 0.5 mM Glutamine) containing 100 µM
Palmitate-BSA . -
Duration: Incubate for 2–24 hours.
-
Note: For TCA flux, steady state is often reached by 6–12 hours. For lipid synthesis (using U-13C), 24+ hours may be required.
-
Phase 3: Quenching & Extraction (The "Stop" Signal)
Metabolism is fast (seconds). You must stop it instantly to preserve the isotopic snapshot.
-
Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl) .
-
Extraction: Add -80°C 80% Methanol . Scrape cells on dry ice.
-
Biphasic Partitioning:
-
Add Chloroform and Water (Final ratio Methanol:Chloroform:Water 1:1:0.9).
-
Vortex and centrifuge at 10,000 x g for 5 min.
-
Top Layer (Polar): Contains TCA intermediates (Citrate, Malate) -> Analyze for Oxidation Flux.
-
Bottom Layer (Non-polar): Contains Lipids -> Analyze for Incorporation/Synthesis.
-
Phase 4: Mass Spectrometry Analysis
-
Instrument: GC-MS (Agilent 5977 or similar) is preferred for TCA intermediates due to superior isomer separation (Citrate vs. Isocitrate).
-
Derivatization: Dry the polar phase. Derivatize with MOX (Methoxyamine) and MSTFA/TBDMS to make metabolites volatile.
-
Target Ions: Monitor the
, , and ions for Citrate.-
Success Metric: In a control sample (unlabeled),
should be . In the experimental sample, enrichment confirms FAO flux.
-
Part 5: References
-
Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle." Cell Metabolism. Link
-
TeSlaa, T., et al. (2016). "The Source of Glycolytic Intermediates in Mammalian Tissues." Cell Metabolism. Link
-
Perry, R. J., et al. (2018). "Methods for assessing mitochondrial function in diabetes." Diabetes.[2] Link
-
McCommis, K. S., & Finck, B. N. (2015). "Mitochondrial pyruvate transport: a historical perspective and future research directions." Biochemical Journal. Link
-
Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link
Sources
Methodological & Application
Application Note: Highly Sensitive LC-MS/MS Quantification of (1,2-13C2)Octadecanoic Acid
Target Audience: Analytical Chemists, Lipidomics Researchers, and Pharmacokinetic Scientists. Document Type: Advanced Protocol & Methodological Guide
Introduction & Mechanistic Rationale
(1,2-13C2)Octadecanoic acid, commonly known as 1,2-13C2-stearic acid, is a stable isotope-labeled saturated long-chain fatty acid (LCFA) widely utilized as an internal standard (IS) or metabolic tracer in lipidomics. Accurate quantification of endogenous stearic acid relies on this IS to correct for matrix effects, extraction recovery variances, and ionization suppression.
The Mass Spectrometric Challenge
Analyzing saturated fatty acids via Electrospray Ionization (ESI) presents two distinct mechanistic challenges:
-
Poor Fragmentation: In negative ESI mode, underivatized saturated fatty acids like stearic acid readily form deprotonated precursor ions ([M-H]⁻). However, due to the lack of easily cleavable functional groups along the aliphatic carbon backbone, they do not produce abundant or specific product ions during Collision-Induced Dissociation (CID). Consequently, analysts are often forced to use "pseudo-MRM" transitions (where Q1 and Q3 masses are identical) at very low collision energies[1].
-
Ubiquitous Background Contamination: Stearic acid is a ubiquitous environmental and system contaminant (leaching from plastics, solvents, and LC system components). Without specialized chromatographic interventions, background noise can severely compromise the Limit of Quantitation (LOQ)[2].
The Solution: Chemical Derivatization & System Delay
To establish a self-validating, high-fidelity quantitative system, this protocol employs 3-Nitrophenylhydrazine (3-NPH) derivatization . By coupling the carboxylic acid group with 3-NPH using an EDC crosslinker, we introduce a highly ionizable moiety that yields a strong, specific product ion (m/z 137.0) in negative mode[3][4]. Furthermore, we mandate the installation of an LC delay column to temporally resolve system-derived background stearic acid from sample-derived analytes.
Fig 1. Mechanistic rationale for selecting pseudo-MRM versus true MRM via 3-NPH derivatization.
Quantitative Data & MRM Parameters
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for both the underivatized and 3-NPH derivatized workflows.
Expert Insight: Endogenous unlabeled stearic acid has a natural M+2 isotopic contribution of ~2.2%. Because the 1,2-13C2 label only adds +2 Da, the endogenous M+2 isotopologue will isobarically overlap with the IS. To self-validate the assay, the IS must be spiked at a concentration at least 10-fold higher than the expected endogenous M+2 background, or a mathematical isotope correction matrix must be applied.
Table 1: LC-MS/MS MRM Transition Summary (Negative ESI)
| Analyte | State | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | DP (V) | CE (V) |
| Stearic Acid (Unlabeled) | Underivatized | 283.2 | 283.2 | 50 ms | -60 | -5 |
| 1,2-13C2-Stearic Acid (IS) | Underivatized | 285.2 | 285.2 | 50 ms | -60 | -5 |
| Stearic Acid (Unlabeled) | 3-NPH Derivatized | 418.4 | 137.0 | 30 ms | -80 | -35 |
| 1,2-13C2-Stearic Acid (IS) | 3-NPH Derivatized | 420.4 | 137.0 | 30 ms | -80 | -35 |
(Note: DP = Declustering Potential, CE = Collision Energy. Values are optimized for a generic triple quadrupole system and should be tuned per instrument).
Experimental Protocol
This step-by-step methodology ensures high recovery, minimizes background interference, and maximizes signal-to-noise (S/N) ratios.
Fig 2. End-to-end sample preparation and LC-MS/MS workflow for targeted fatty acid quantification.
Phase 1: System Preparation & Delay Column Installation
To prevent mobile-phase derived stearic acid from co-eluting with the sample analyte[2]:
-
Install a small, highly retentive "delay column" (e.g., C18, 30 mm x 2.1 mm) directly between the LC pump mixer and the autosampler injection valve.
-
Causality: Any stearic acid leaching from the solvents or pump seals will be retained by the delay column and elute later than the stearic acid injected from the sample loop, effectively separating the biological signal from the system background.
Phase 2: Sample Extraction
-
Aliquot 50 µL of plasma or homogenized tissue into a glass vial (avoid plastics to minimize fatty acid leaching).
-
Spike with 10 µL of (1,2-13C2)octadecanoic acid working internal standard solution (e.g., 5 µg/mL in methanol).
-
Add 200 µL of Methanol and 400 µL of Chloroform. Vortex vigorously for 2 minutes.
-
Add 150 µL of LC-MS grade water to induce phase separation. Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic (chloroform) layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
Phase 3: 3-NPH Derivatization
-
Reconstitute the dried lipid extract in 50 µL of 50% aqueous methanol.
-
Add 20 µL of 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous methanol.
-
Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine in 50% aqueous methanol[3].
-
Vortex and incubate the mixture at 40°C for 30 minutes to drive the condensation reaction to completion.
-
Quench the reaction by adding 100 µL of a 10% formic acid solution, then dilute with 810 µL of 10% aqueous methanol. Transfer to an LC vial for injection.
Phase 4: UHPLC-MS/MS Acquisition
-
Analytical Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 50°C.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid.
-
-
Gradient: Start at 40% B, ramp to 98% B over 8 minutes, hold at 98% B for 3 minutes, and re-equilibrate at 40% B for 3 minutes. Flow rate: 0.4 mL/min.
-
MS/MS Detection: Operate the triple quadrupole in negative ESI mode utilizing the MRM transitions outlined in Table 1 .
References
- Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. KNAUER.
- MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu.
- Fecal short-chain fatty acids and serum metabolites: the impact of COVID-19 infection on dialysis patients. Frontiers in Immunology.
- Characterization of Tapeworm Metabolites and Their Reported Biological Activities. MDPI.
Sources
calculating acetyl-CoA enrichment from 1,2-13C2 stearic acid oxidation
Precision Tracking of Mitochondrial -Oxidation Flux: Calculating Acetyl-CoA Enrichment from [1,2-13C2] Stearic Acid
Abstract
Fatty acid oxidation (FAO) is a critical bioenergetic pathway, particularly in cardiac tissue, skeletal muscle, and metabolic disease models. While measuring total oxidation via
Theoretical Basis: The Stoichiometry of Dilution
To accurately calculate enrichment, one must understand the fate of the carbon backbone during mitochondrial
The Tracer Logic
When [1,2-
-
Cycle 1: The labeled carboxyl end (Carbons 1 & 2) is cleaved by thiolase. This releases one molecule of [1,2-
C ] Acetyl-CoA (M+2) . -
The Remainder: The remaining 16-carbon chain (Palmitoyl-CoA) is now unlabeled.
-
Cycles 2–8: The remaining 7 cycles of oxidation release eight molecules of unlabeled Acetyl-CoA (M+0) .[1]
The "1-in-9" Rule
For every single molecule of [1,2-
-
1 molecule of labeled Acetyl-CoA (M+2)
-
8 molecules of unlabeled Acetyl-CoA (M+0)[1]
Therefore, if 100% of the cellular Acetyl-CoA pool were derived exclusively from this tracer, the maximum observable enrichment (Theoretical Maximum Enrichment,
Critical Insight: An experimental measurement of 5% M+2 enrichment does not mean 5% of the Acetyl-CoA came from stearate. It implies significantly higher contribution, calculated via the correction factor derived below.
Pathway Visualization
Figure 1: The metabolic fate of [1,2-13C2] Stearate. Note the dilution of the labeled signal by the tracer's own unlabeled tail.
Experimental Protocol
Reagent Preparation: BSA-Fatty Acid Conjugation
Free fatty acids are toxic and insoluble in aqueous media. They must be conjugated to Fatty Acid Free (FAF) BSA.
-
Stock Solution: Dissolve [1,2-
C ] Stearic Acid in 100% Ethanol to 50 mM. Warm to 50°C if necessary. -
BSA Solution: Prepare 10% (w/v) FAF-BSA in PBS (pre-warmed to 37°C).
-
Conjugation: Dropwise add the fatty acid stock to the stirring BSA solution to reach a final molar ratio of roughly 4:1 (Fatty Acid:BSA).
-
Final Concentration: Dilute with culture medium to final working concentration (typically 50–200
M Stearate).
Cell Treatment & Quenching
-
Seeding: Plate cells (e.g., HepG2, C2C12, Primary Hepatocytes) in 6-well plates.
-
Incubation: Treat with labeled medium for 2–24 hours (steady state is usually reached by 12–24h).
-
Wash: Rapidly wash cells 2x with ice-cold PBS to remove extracellular tracer.
-
Quenching: Immediately add 80% Methanol / 20% Water (pre-chilled to -80°C).[2] Speed is critical to stop metabolism instantly.
Metabolite Extraction (Acyl-CoA Optimized)
Acetyl-CoA is unstable in alkaline conditions and can degrade during evaporation.
-
Lysis: Scrape cells in 500
L cold 80% MeOH (-80°C). Transfer to Eppendorf tubes. -
Disruption: Vortex vigorously for 30s. Freeze-thaw cycle (liquid N
/ 37°C bath) x3 is recommended for tough tissues. -
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Supernatant: Transfer supernatant to a fresh glass vial.
-
Drying (Caution): Dry under Nitrogen gas stream at room temperature. Do not heat. Stop immediately upon dryness.
-
Reconstitution: Resuspend in 50
L chilled 5% Sulfosalicylic Acid (SSA) or mobile phase A. Keep at 4°C.
LC-MS/MS Method (Targeted)
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX SB-C18).
-
Mobile Phase A: Water + 10 mM Tributylamine (Ion Pairing Agent) + 15 mM Acetic Acid.
-
Mobile Phase B: Methanol/Acetonitrile (1:1).
-
Ionization: ESI Negative Mode.
-
MRM Transitions (Acetyl-CoA):
-
Precursor: 808.1 (M+0)
Product: 408.1 (3'-phosphate-ADP fragment) -
Precursor: 810.1 (M+2)
Product: 408.1 (Fragment remains unlabeled)
-
Data Analysis & Calculation
Raw Data Processing
Extract peak areas for the M+0 (808 m/z) and M+2 (810 m/z) isotopologues. Ensure natural abundance correction (NAC) is applied if your software supports it (though for M+2 on a large molecule, the error is often manageable without complex NAC for simple flux estimates).
Calculating Mole Percent Enrichment (MPE)
First, determine the enrichment of the Acetyl-CoA pool itself.
(Note: If M+1 is significant, include it in the denominator, but [1,2-13C] tracers typically yield distinct M+0 and M+2 peaks).
Calculating Fractional Contribution ( )
This is the biological answer: "What percentage of the Acetyl-CoA pool came from Stearic Acid oxidation?"
Using the dilution logic established in Section 2.2:
Substituting the theoretical max (
Simplified Formula:
Example Calculation
-
Data:
-
Area M+0 = 1,000,000
-
Area M+2 = 50,000
-
-
Step 1 (MPE):
-
Step 2 (Correction):
Troubleshooting & QC
| Issue | Possible Cause | Solution |
| Low Signal Intensity | CoA degradation | Avoid heating during drying. Ensure pH is acidic (<5) during reconstitution. |
| M+2 Enrichment < 0.5% | High endogenous lipolysis | Cells may be oxidizing stored lipids. Starve cells (serum-free) for 1h prior to tracing. |
| M+2 Enrichment > 11.1% | Contamination or Artifact | Theoretically impossible for this tracer. Check for co-eluting interferences or incorrect isotope purity. |
| High M+1 Signal | 13C-Recycling | If the TCA cycle is spinning fast, labeled Acetyl-CoA carbons can scramble. Focus on short incubation times (flux) vs long (steady state). |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for 13C-Stearate flux analysis.
References
-
Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle." Cell Metabolism. Link
-
Basu, S. S., & Blair, I. A. (2011). "SILEC: specific isotopically labeled extraction standards for precise quantification of acyl-coenzyme A species." Nature Protocols. Link
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link
-
Worth, A. J., et al. (2014). "Stable isotope resolved metabolomics of lung cancer in a SCID mouse model." Metabolomics. Link
cell culture media supplementation with 1,2-13C2 labeled stearic acid
Abstract & Scope
This guide details the protocol for supplementing cell culture media with 1,2-13C2 Stearic Acid (C18:0) . Unlike uniformly labeled ([U-13C]) lipids, the [1,2-13C2] isotopomer provides a specific advantage: it distinguishes between fatty acid elongation/desaturation (where the label remains on the long chain) and
However, Stearic acid is notoriously difficult to solubilize due to its high melting point (69.3°C) and hydrophobicity. Improper preparation leads to microprecipitation, "cloudy" media, and highly variable experimental data. This protocol utilizes a "Hot-Drop" BSA Conjugation method to ensure bioavailability and experimental reproducibility.
Critical Chemical Constraints
Before beginning, researchers must understand the physical limitations of Stearic Acid compared to Palmitic Acid.
| Property | Stearic Acid (C18:0) | Palmitic Acid (C16:[1][2]0) | Impact on Protocol |
| Melting Point | 69.3°C | 62.9°C | Critical: Stearic acid will precipitate at 37°C if not fully conjugated. Stock solutions must be prepared >70°C. |
| Solubility (Water) | Insoluble | Insoluble | Requires albumin (BSA) carrier. |
| Cytotoxicity | High (Lipotoxic) | Moderate | Requires strict concentration limits (typically <100 µM) or co-supplementation with Oleic Acid.[3] |
| Isotope Label | 1,2-13C2 | N/A | Label is at the carboxyl end (C1, C2). |
Preparation Protocol: The "Hot-Drop" Conjugation
Objective: Create a 5 mM Stearic Acid / 1 mM BSA Stock Solution (5:1 Molar Ratio). Reagents:
-
1,2-13C2 Stearic Acid (Powder).
-
Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA).[4] Note: Standard BSA contains endogenous lipids that dilute the isotope enrichment.
-
150 mM NaCl (Saline) or PBS.
-
200 proof Ethanol (Anhydrous).
Step-by-Step Methodology
1. Prepare the BSA Carrier (The "Sink")
-
Dissolve FAF-BSA in 150 mM NaCl to a concentration of 1 mM (approx. 66 mg/mL, assuming ~66 kDa MW).
-
Filter sterilize (0.22 µm) before adding fatty acids.
-
Crucial Step: Pre-warm this BSA solution to 37°C in a water bath. It must be warm to accept the lipid.
2. Solubilize the Tracer (The "Source")
-
Weigh 1,2-13C2 Stearic Acid.
-
Dissolve in 200 proof Ethanol to a concentration of 50 mM .
-
Crucial Step: Heat the ethanol solution to 70°C in a sealed vial/block. Vortex until absolutely clear. Do not proceed if any crystals are visible.
3. The "Hot-Drop" Conjugation
-
Place the warm BSA (37°C) on a stir plate with a small magnetic bar.
-
Slowly add the hot Stearic Acid/Ethanol (70°C) dropwise into the stirring BSA.
-
Target Ratio: Add 100 µL of 50 mM Stearic Acid per 900 µL of BSA solution (1:10 dilution).
-
Final Concentrations: ~5 mM Stearic Acid, ~0.9 mM BSA, ~10% Ethanol.
-
-
Incubation: Seal the vessel and stir at 37°C for 60 minutes . This allows the hydrophobic fatty acid to dock into the albumin binding pockets.
4. Final QC & Dilution
-
The solution should be clear to slightly opalescent, but never cloudy or containing white flakes.
-
Dilute this 5 mM Stock into cell culture media (e.g., DMEM) to the final working concentration (typically 50–100 µM).
-
Note: The final ethanol concentration in the culture dish will be <0.2%, which is generally non-toxic.
Visual Workflow: Preparation Strategy
Figure 1: The "Hot-Drop" method ensures the hydrophobic stearic acid remains soluble by immediately binding to pre-warmed BSA.
Downstream Application: Metabolic Flux Analysis (MFA)
Using 1,2-13C2 Stearic Acid allows for a precise dissection of lipid fate. Because the label is on the carboxyl end (Carbons 1 and 2), the mass spectrometry readout differs significantly depending on the metabolic pathway utilized.
Pathway A: Desaturation & Elongation (Anabolic)
-
Enzyme: SCD1 (Stearoyl-CoA Desaturase-1).[5]
-
Process: Stearate (C18:0) is converted to Oleate (C18:1).
-
Mass Shift: The carbon backbone remains intact.
-
Precursor: Stearate [M+2]
-
Product: Oleate [M+2]
-
Interpretation: High M+2 Oleate indicates high SCD1 activity.
-
Pathway B: Beta-Oxidation (Catabolic)[7]
-
Enzyme: CPT1 (Carnitine Palmitoyltransferase I) -> Mitochondrial Beta-Oxidation.
-
Process: The chain is cleaved two carbons at a time.
-
Mass Shift: The first cleavage releases the labeled carbons as 1,2-13C2 Acetyl-CoA .
-
Metabolite: Citrate (TCA Cycle).[6]
-
Reaction: 1,2-13C2 Acetyl-CoA (M+2) + Oxaloacetate (M+0) -> Citrate (M+2) .
-
Interpretation: Appearance of M+2 Citrate (and downstream TCA intermediates) quantifies mitochondrial fatty acid oxidation (FAO).
-
Pathway Logic Diagram
Figure 2: Divergent metabolic fates of 1,2-13C2 Stearic Acid. The M+2 label tracks into Oleate (Lipogenesis) or Citrate (Oxidation).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Cloudy Media | Precipitation of Stearic Acid. | Do not filter the cloudy media (you will lose the tracer). Discard and restart. Ensure Stearic Acid is >70°C and BSA is 37°C during mixing. |
| Cell Death (Lipotoxicity) | Stearic acid accumulation induces ER stress. | Co-supplement with Oleate. A 1:1 ratio of Stearate:Oleate prevents lipotoxicity while still allowing tracer analysis [1]. |
| Low Enrichment in TCA | High background or dilution. | Ensure Fatty Acid-Free BSA is used.[4] Standard BSA is loaded with unlabeled lipids that dilute the 13C signal. |
| No M+2 Oleate Detected | Low SCD1 activity. | Some cell lines (e.g., certain fibroblasts) have low basal SCD1. Use a positive control (liver-derived cells like HepG2). |
References
-
Lipotoxicity Rescue Mechanisms
- Paper: "Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells."
- Source: Journal of Lipid Research / NCBI PMC.
-
URL:[Link]
-
BSA Conjugation Protocols
-
Metabolic Flux Analysis (13C Tracing)
- Stearic Acid Solubility Data: Source: Sigma-Aldrich / MilliporeSigma Technical D
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry settings for detecting +2 Da shift in stearic acid
Application Note: High-Resolution LC-MS/MS Protocol for Detecting +2 Da Isotopic Shifts in Stearic Acid
Part 1: Executive Summary & Scientific Rationale
The Challenge of the +2 Da Shift
In metabolic flux analysis (MFA) and pharmacokinetic tracing, detecting a +2 Da mass shift in Stearic Acid (C18:0) typically signifies the incorporation of stable isotope tracers—most commonly Deuterium (
Stearic acid (
Methodological Approach This guide details a High-Resolution Liquid Chromatography Mass Spectrometry (LC-HRMS) workflow using Negative Electrospray Ionization (ESI-). We prioritize HRMS (Orbitrap/Q-TOF) over Triple Quadrupole (QqQ) for this application because resolving the specific mass defect of Deuterium (+2.014 Da) versus Carbon-13 (+2.006 Da) requires a resolving power >50,000, which is critical for verifying the source of the shift in complex biological matrices.
Part 2: Experimental Workflow (Visualization)
The following diagram outlines the logical flow from sample extraction to isotopologue verification.
Caption: Workflow for isolating and verifying isotopic shifts in Stearic Acid using High-Resolution MS.
Part 3: Detailed Protocol & Parameters
Sample Preparation (Self-Validating Extraction)
Objective: Isolate free fatty acids (FFA) while removing phospholipids that cause ion suppression. Validation Step: Use a non-endogenous internal standard (e.g., Stearic Acid-d35 or Heptadecanoic Acid C17:0) to monitor extraction efficiency.
-
Lysis/Homogenization: Mix 50 µL plasma/cell lysate with 200 µL ice-cold Methanol. Vortex 30s.
-
Extraction (Matyash Method): Add 750 µL MTBE (Methyl tert-butyl ether). Shake for 1 hr at 4°C.
-
Phase Separation: Add 200 µL MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 min.
-
Collection: Collect the upper organic phase (MTBE).
-
Reconstitution: Dry under nitrogen gas. Reconstitute in 100 µL Methanol/Water (9:1) .
-
Why: Injecting pure MTBE causes peak broadening on C18 columns. The 9:1 MeOH/Water mix matches the initial mobile phase conditions.
-
Liquid Chromatography Settings
System: UHPLC (e.g., Vanquish or Acquity).[1] Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm). Rationale: Stearic acid is highly hydrophobic. A strong organic gradient is needed to elute it (RT ~8-10 min).
| Parameter | Setting | Notes |
| Column Temp | 55°C | Higher temp improves peak shape for lipids. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for ESI efficiency. |
| Mobile Phase A | 60:40 ACN:Water + 10mM Ammonium Acetate | Amm. Acetate aids deprotonation in neg mode. |
| Mobile Phase B | 90:10 IPA:ACN + 10mM Ammonium Acetate | IPA ensures elution of long-chain fatty acids. |
| Injection Vol | 2 - 5 µL | Avoid overloading to prevent space-charge effects. |
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 40 | Loading |
| 2.0 | 43 | Separation start |
| 12.0 | 99 | Elution of C18:0 |
| 14.0 | 99 | Wash |
| 14.1 | 40 | Re-equilibration |
Mass Spectrometry Settings (HRMS)
Mode: Negative Electrospray Ionization (ESI-).[2]
Target Ion: Stearic Acid [M-H]⁻.
Monoisotopic Mass (C18H35O2):283.2643
Target Shift (+2 Da):285.2710 (
Source Parameters (Generic for ESI-):
| Parameter | Value | Causality / Reason |
|---|---|---|
| Spray Voltage | -2.5 to -3.0 kV | Negative mode requires lower voltage to avoid discharge. |
| Sheath Gas | 35-45 arb | High gas flow needed to desolvate hydrophobic lipids. |
| Capillary Temp | 300-320°C | Ensures complete vaporization of solvent. |
| S-Lens RF | 50-60% | Optimization for m/z 200-400 transmission. |
Scan Parameters (Orbitrap/Q-TOF):
-
Scan Type: Full MS / dd-MS2 (Data Dependent).
-
Resolution: 120,000 (at m/z 200).
-
Critical Requirement: To separate the
peak (285.2768) from the natural peak (285.2710), you need a mass difference of ~0.0058 Da. This requires resolution > 50k. 120k provides baseline separation.
-
-
Scan Range: m/z 200 – 400 (Narrow range improves sensitivity/AGC filling).
-
AGC Target: 1e6 (High dynamic range).
Part 4: Data Analysis & Isotopologue Correction
To confirm a "true" +2 Da shift, you must subtract the natural contribution of stable isotopes.
Step 1: Identify the Peaks
-
M+0 (Monoisotopic): 283.2643
-
M+2 (Observed): 285.27xx
Step 2: Theoretical Calculation
For Stearic Acid (
-
Approximate Natural M+2 abundance
1.8% relative to M+0.
Step 3: Correction Formula
-
If
, you have significant enrichment (tracer incorporation). -
If
, the signal is purely background noise.
Differentiation Logic (D2 vs 13C2): If using Resolution > 60k, extract Ion Chromatograms (XIC) with a narrow window (5 ppm):
-
XIC A: 285.2710 (
- Natural or Tracer) -
XIC B: 285.2768 (
- Deuterium Tracer) -
Observation: If your +2 Da shift is from Deuterium labeling, XIC B will show the dominant peak, distinct from the natural background in XIC A.
References
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
Sources
High-Resolution Pulse-Chase Lipidomics: Tracing Fatty Acid Metabolism with 1,2-13C2 Octadecanoic Acid
The Mechanistic Rationale: Why 1,2-13C2 Octadecanoic Acid?
In the field of metabolic flux analysis and lipidomics, tracking the exact fate of fatty acids through complex cellular networks requires precision that uniformly labeled tracers (e.g., U-13C18) cannot always provide[1]. Octadecanoic acid (stearic acid, C18:0) is a primary saturated fatty acid that sits at a critical metabolic crossroads: it can be oxidized for energy, desaturated to oleic acid (C18:1), or incorporated into complex structural and storage lipids[2].
The strategic selection of 1,2-13C2 octadecanoic acid —where only the carboxyl (C1) and alpha (C2) carbons are substituted with Carbon-13—provides a highly specific, self-validating system for interrogating these pathways[3]:
-
Isolating the First Cycle of
-Oxidation: When 1,2-13C2 C18:0 undergoes its first round of mitochondrial or peroxisomal -oxidation, the thiolase enzyme cleaves the C2-C3 bond. This produces exactly one molecule of 1,2-13C2-Acetyl-CoA (an M+2 isotopologue) and one molecule of unlabeled Palmitoyl-CoA (M+0 C16:0-CoA) [4]. This stoichiometric relationship acts as an internal biological control; the appearance of M+2 Acetyl-CoA without a corresponding M+0 Palmitoyl-CoA indicates an analytical artifact rather than true oxidation. -
Tracking Desaturation and Elongation: Stearoyl-CoA desaturase (SCD1) acts at the
9 position, leaving the C1 and C2 labels intact to produce M+2 Oleic Acid. Conversely, elongases (ELOVL) add a two-carbon unit to the carboxyl end, shifting the labels to the C3 and C4 positions to form M+2 Arachidic Acid (C20:0). -
Monitoring the Lands Cycle: During the pulse-chase, the incorporation and subsequent remodeling of M+2 labeled acyl chains into the sn-1 or sn-2 positions of phospholipids (PC, PE, PI) can be tracked over time using LC-MS/MS[2][5].
Metabolic fates of 1,2-13C2 Octadecanoic Acid highlighting beta-oxidation, desaturation, and esterification.
Experimental Design & Causality
A successful pulse-chase experiment requires strict control over the bioavailability of the tracer and the immediate cessation of metabolism at defined timepoints.
Carrier Conjugation (The Causality): Free fatty acids are highly lipotoxic and insoluble in aqueous cell culture media. They must be non-covalently conjugated to fatty-acid-free Bovine Serum Albumin (BSA) at a physiological molar ratio (typically 3:1 to 6:1 FA:BSA). This mimics physiological transport and prevents detergent-like membrane lysis.
Biphasic Extraction (The Causality): To capture both the highly polar Acyl-CoAs (e.g., Acetyl-CoA) and the non-polar complex lipids (e.g., Triacylglycerols), we employ a modified Matyash MTBE (Methyl tert-butyl ether) extraction[6]. Unlike the traditional Folch method (Chloroform/Methanol) where the lipid layer is at the bottom and prone to protein contamination during pipetting, MTBE forces the lipid fraction into the upper layer, ensuring high-throughput recovery and preserving the integrity of the lower aqueous layer for Acyl-CoA analysis.
End-to-end workflow for 1,2-13C2 Octadecanoic Acid pulse-chase lipidomics.
Step-by-Step Methodology
Phase 1: Preparation of BSA-Conjugated 1,2-13C2 Octadecanoic Acid
-
Saponification: Dissolve 1,2-13C2 octadecanoic acid in 0.1 M NaOH at 70°C to create a 10 mM sodium stearate stock. Note: Heating is required to break the crystalline lattice of saturated long-chain fatty acids.
-
BSA Preparation: Dissolve fatty-acid-free BSA in 150 mM NaCl to a concentration of 1.5 mM (approx. 10% w/v). Filter sterilize (0.22 µm).
-
Conjugation: Slowly add the 10 mM sodium stearate stock dropwise to the 1.5 mM BSA solution at 37°C while stirring vigorously. This yields a ~6.6:1 molar ratio. Allow it to complex for 1 hour at 37°C.
Phase 2: Pulse-Chase Execution
-
Cell Seeding: Seed cells (e.g., hepatocytes or macrophages) in 6-well plates and culture until 80% confluent.
-
Starvation (Optional but Recommended): Wash cells with warm PBS and incubate in serum-free media for 2 hours to deplete endogenous lipid droplets and synchronize metabolism.
-
The Pulse: Replace media with the "Pulse Media" containing 100 µM of the BSA-conjugated 1,2-13C2 octadecanoic acid. Incubate for a defined window (e.g., 2 hours) to allow cellular uptake and initial esterification.
-
The Chase: Aspirate the Pulse Media. Wash the cells twice with warm PBS containing 0.1% fatty-acid-free BSA to remove surface-bound tracer. Add "Chase Media" (containing unlabeled 100 µM C18:0-BSA or standard serum).
-
Timecourse Collection: Harvest cells at designated timepoints (e.g.,
hours post-chase).
Phase 3: Quenching and MTBE Extraction
This protocol acts as a self-validating system by incorporating odd-chain internal standards to verify extraction efficiency across both phases.
-
Quenching: At each timepoint, place the plate on liquid nitrogen vapors or an ice slurry. Rapidly aspirate media, wash once with ice-cold PBS, and immediately add 400 µL of ice-cold Methanol (-20°C) to halt all enzymatic activity.
-
Internal Standards: Spike the methanol with a pre-mixed internal standard cocktail (e.g., 10 pmol SPLASH Lipidomix for the organic phase, and 50 pmol C17:0-CoA for the aqueous phase).
-
Extraction: Transfer the cell lysate to a glass vial. Add 1.2 mL of MTBE. Vortex for 10 minutes at 4°C.
-
Phase Separation: Add 300 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection:
-
Upper Phase (Lipids): Transfer 1 mL of the upper MTBE layer to a new vial. Dry under nitrogen gas.
-
Lower Phase (Polar Metabolites): Transfer 300 µL of the lower aqueous/methanol layer to a separate vial. Dry under a vacuum centrifuge.
-
Phase 4: LC-MS/MS Analysis
-
Lipidome Analysis (Upper Phase): Reconstitute in Isopropanol/Methanol (1:1). Analyze via Reversed-Phase LC (C18 column) coupled to a Q-TOF or Orbitrap mass spectrometer in both positive and negative electrospray ionization (ESI) modes[5].
-
Acyl-CoA Analysis (Lower Phase): Reconstitute in Acetonitrile/Water (2:1). Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically target the M+2 Acetyl-CoA and M+0 Palmitoyl-CoA transitions[6].
Data Presentation & Expected Mass Shifts
To properly interpret the pulse-chase data, researchers must track specific mass isotopologues. The table below summarizes the expected quantitative data shifts during the LC-MS/MS analysis.
| Target Metabolite | Precursor Origin | Expected Mass Shift | Biological Pathway Indicated |
| Stearoyl-CoA | 1,2-13C2 C18:0 | M+2 (+2.0067 Da) | Direct uptake and activation by Acyl-CoA Synthetase. |
| Acetyl-CoA | Cleaved C1-C2 unit | M+2 (+2.0067 Da) | Active first-cycle |
| Palmitoyl-CoA | Remaining C16 chain | M+0 (No shift) | Validation of the first-cycle |
| Oleoyl-CoA | Desaturated C18:0 | M+2 (+2.0067 Da) | Stearoyl-CoA Desaturase 1 (SCD1) activity. |
| Arachidoyl-CoA | Elongated C18:0 | M+2 (+2.0067 Da) | Elongase (ELOVL) activity (labels shift to C3, C4). |
| PC(16:0/18:0) | Esterified C18:0 | M+2 (+2.0067 Da) | Incorporation into structural phospholipids (Lands Cycle)[2]. |
| Citrate | TCA Cycle Entry | M+2 (+2.0067 Da) | Condensation of M+2 Acetyl-CoA with Oxaloacetate. |
During the chase phase, a successful experiment will show an exponential decay of M+2 Stearoyl-CoA, accompanied by a transient spike in M+2 Acetyl-CoA (oxidation) and a steady accumulation of M+2 complex lipids (esterification).
References
- Lipid Acyl Chain Remodeling in Yeast, scispace.com,
- Recovery of 13CO2 from infused [1-13C]leucine and[1,2-13C2]leucine in healthy humans, physiology.org,
- Peroxisomal Fatty Acid Oxidation Is a Substantial Source of the Acetyl Moiety of Malonyl-CoA in R
- Lipidomics—Reshaping the Analysis and Perception of Type 2 Diabetes, nih.gov,
- Lipidomics study in liver metabolic diseases, universiteitleiden.nl,
- 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas, researchg
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lipidomics—Reshaping the Analysis and Perception of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Note: Solubilization and Delivery Strategies for 1,2-13C2 Stearic Acid in Cell Culture Models
Introduction & Mechanistic Rationale
Stable isotope tracing using 1,2-13C2 stearic acid (C18:0) is a foundational technique for interrogating cellular lipid metabolism, allowing researchers to track fatty acid elongation, desaturation (via SCD1), and mitochondrial β-oxidation[1]. However, delivering long-chain saturated fatty acids to in vitro cell cultures presents a significant biophysical challenge.
Stearic acid is highly hydrophobic, solid at room temperature (melting point ~67-72°C), and virtually insoluble in aqueous culture media. If added directly to media, it forms cytotoxic micelles or crystalline precipitates, completely confounding experimental results[2]. To achieve physiological relevance and cellular uptake, 1,2-13C2 stearic acid must be non-covalently conjugated to a carrier protein, typically Bovine Serum Albumin (BSA)[3].
The Causality Behind Experimental Choices
-
The Necessity of Fatty Acid-Free (FAF) BSA: In mammalian circulation, free fatty acids are transported by serum albumin, which possesses up to seven distinct hydrophobic binding pockets[4][5]. Utilizing ultra-pure, fatty acid-free BSA is mandatory for isotope tracing. Standard BSA preparations contain endogenous 12C fatty acids that will competitively bind to cells and dilute your 13C pool, ruining the isotopic enrichment data[3].
-
The Dual-Temperature Paradox: The solubilization of stearic acid requires high heat (≥70°C) to overcome its melting point and achieve a clear solution[3]. Conversely, BSA undergoes irreversible denaturation and aggregation at temperatures exceeding 50°C[3]. Therefore, conjugation protocols necessitate a strict dual-temperature system: the fatty acid is heated to 70°C, while the BSA is maintained precisely at 37°C during complexation[2][3].
-
Molar Ratios and Lipotoxicity: The stoichiometric ratio of Fatty Acid to BSA (FA:BSA) is the most critical parameter. While albumin has seven binding sites, only the first 2-3 possess high affinity[5]. A physiological FA:BSA molar ratio ranges from 2:1 to 4:1[3][6]. Exceeding a 6:1 ratio overwhelms the high-affinity pockets, leading to unbound free fatty acids that act as detergents, disrupting cell membranes and inducing apoptosis independent of true metabolic lipotoxicity[4].
Quantitative Comparison of Solubilization Strategies
To select the appropriate method for your experimental design, consult the quantitative parameters summarized below.
| Parameter | Saponification (NaOH/EtOH) | Direct Ethanol | Direct DMSO |
| Solvent System | 0.1 M NaOH in 50% Ethanol | 100% Ethanol | 100% DMSO |
| Heating Requirement | 70°C - 80°C | 70°C | 50°C - 60°C |
| Max Stock Concentration | >5 mM | ~1-2 mM | ~1 mM |
| Optimal FA:BSA Ratio | 2:1 to 4:1 | 2:1 to 3:1 | 2:1 |
| Cellular Toxicity Risk | Low (if pH is neutralized) | Moderate (If EtOH >0.1% v/v) | Moderate (If DMSO >0.1% v/v) |
| Best Use Case | High-dose 13C tracing, long-term | Low-dose tracing, quick prep | Extremely hydrophobic analogs |
Experimental Workflows & Visualizations
Workflow for the solubilization and BSA-conjugation of 1,2-13C2 Stearic Acid.
Metabolic tracing pathways of 1,2-13C2 Stearic Acid following cellular uptake.
Detailed Step-by-Step Protocols
Protocol A: Saponification and BSA Conjugation (The Gold Standard)
This method utilizes a base to convert the stearic acid into a sodium stearate salt, drastically increasing its aqueous solubility prior to BSA conjugation[3][6]. It is the most reliable method for long-chain saturated fatty acids.
Step 1: Preparation of the Carrier (BSA)
-
Weigh out Fatty Acid-Free BSA to achieve a 10% (w/v) solution (~1.5 mM).
-
Dissolve the BSA in 150 mM NaCl or Krebs-Henseleit Buffer (KHB). Crucial: Sprinkle the BSA gently over the liquid and let it dissolve without vigorous vortexing to prevent foaming and protein denaturation.
-
Place the solution in a 37°C water bath[2]. Do not exceed 40°C[3].
Step 2: Saponification of 1,2-13C2 Stearic Acid
-
Weigh the required amount of 1,2-13C2 stearic acid powder into a glass vial (avoid plastic, as hydrophobic FAs adhere to it)[7].
-
Add a solution of 0.1 M NaOH in 50% Ethanol to achieve your desired stock concentration (e.g., 10 mM).
-
Seal the vial and heat at 70°C in a water bath or heat block[3]. Vortex periodically until the solution transitions from cloudy to crystal clear.
Step 3: Complexation
-
Ensure the BSA solution is actively stirring at 37°C.
-
Using a pre-warmed pipette tip, add the hot (70°C) saponified 13C-stearic acid dropwise into the BSA solution[2]. Mechanistic note: Dropwise addition prevents sudden temperature drops that would cause localized precipitation of the fatty acid before it can partition into the BSA binding pockets.
-
Stir the mixture continuously for 1 hour at 37°C to allow for complete thermodynamic equilibration[2].
Step 4: Neutralization and Sterilization
-
Check the pH of the final complex. The addition of NaOH will have raised it; carefully adjust the pH back to 7.4 using 1M HCl[2].
-
Sterile filter the complex through a 0.22 µm PES syringe filter in a laminar flow hood[2][6].
-
Aliquot into glass vials and store at -20°C. Thaw at 37°C for 10 minutes prior to cell treatment[8].
Protocol B: Direct Ethanol-BSA Complexation (For Low Concentrations)
Suitable for final working concentrations <100 µM, avoiding the need for strong bases.
-
Stock Preparation: Dissolve 1,2-13C2 stearic acid in 100% ethanol to a concentration of 50 mM. Heat at 70°C until fully dissolved[4].
-
BSA Preparation: Prepare a 10% (w/v) FAF-BSA solution in cell culture media. Pre-warm to 37°C[4].
-
Conjugation: Add the 50 mM ethanol stock directly into the 37°C BSA solution at a 1:100 ratio (e.g., 10 µL FA stock into 990 µL BSA) to achieve a 500 µM intermediate concentration[4].
-
Incubation: Vortex immediately and incubate at 37°C for 1 hour[2].
Protocol Validation & Quality Control (Self-Validating System)
To ensure the trustworthiness of your experimental data, every batch of 13C-stearic acid-BSA must pass a self-validating quality control check before being applied to cells.
-
Visual Clarity Test: Immediately after the 1-hour complexation step, hold the glass vial against a light source. The solution must be completely transparent. If any cloudiness or opalescence is observed, micelles have formed, and the preparation must be discarded [2][6].
-
Spectrophotometric Test: Measure the optical density (OD) at 600 nm. A properly conjugated FA-BSA complex will not scatter light. An OD600 > 0.05 indicates micro-precipitates.
-
Biochemical Verification: Because some fatty acid may be lost to the glass walls or filter membrane, the theoretical concentration is rarely the actual concentration. Use a commercial Non-Esterified Fatty Acid (NEFA) colorimetric assay kit to quantify the exact final concentration of the solubilized 13C-stearate[6]. Use this measured value to calculate your final dilution into the cell culture media.
References
1.[7] Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. ResearchGate. 7 2.[2] Best practices for preparing fatty acid-BSA complexes for experiments. BenchChem. 2 3.[1] AdipoR2 recruits protein interactors to promote fatty acid elongation and membrane fluidity. NIH.gov. 1 4.[8] Fatty Acid-BSA complex protocol. WK Lab. 8 5. Stearic acid Grade I, = 98.5 capillary GC 57-11-4. Sigma-Aldrich. Link 6.[4] How to prepare the solution of palmitic acid or stearic acid? ResearchGate. 4 7.[6] 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. NIH.gov (PMC). 6 8.[3] Cell Culture Models of Fatty Acid Overload: Problems and Solutions. NIH.gov (PMC). 3 9.[5] Profound Changes in Functional Structure and Dynamics of Serum Albumin in Children with Nephrotic Syndrome. ACS Publications. 5
Sources
- 1. AdipoR2 recruits protein interactors to promote fatty acid elongation and membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wklab.org [wklab.org]
Troubleshooting & Optimization
correcting for natural isotopic abundance overlap with 1,2-13C2 stearate
Welcome to the Technical Support Center for Lipidomics Isotope Tracing . This resource is designed for researchers, analytical chemists, and drug development professionals utilizing stable isotope-resolved metabolomics (SIRM).
Below, you will find authoritative troubleshooting guides, mechanistic explanations, and self-validating protocols specifically tailored for resolving natural isotopic abundance (NIA) overlap when tracing lipid metabolism with 1,2-13C2 stearate .
MODULE 1: The Mechanistic Basis of Isotopic Overlap
When conducting stable isotope tracing, the mass spectrometer detects all isotopes present in a molecule. Because carbon-13 (13C) naturally occurs at an abundance of ~1.1%, large molecules like lipids inherently possess significant M+1 and M+2 isotopologue peaks even when completely unlabeled[1].
1,2-13C2 stearate is an M+2 tracer. Therefore, the natural M+2 peak of endogenous, unlabeled stearate directly collides with the true M+2 signal derived from your tracer. If left uncorrected, this overlap artificially inflates the calculated fractional enrichment, leading to severe misinterpretations of metabolic flux.
Data Presentation: Theoretical Isotopic Distribution The table below summarizes the quantitative overlap between the natural abundance of unlabeled stearate (C18H36O2) and a 100% pure 1,2-13C2 stearate tracer.
| Isotopologue | Nominal Mass Shift | Unlabeled Stearate (Natural Abundance) | 1,2-13C2 Stearate (Tracer Signal) | Overlap Conflict |
| M+0 | +0 Da | ~81.50% | 0.00% | None |
| M+1 | +1 Da | ~15.80% | 0.00% | None |
| M+2 | +2 Da | ~1.80% | ~83.30% | CRITICAL OVERLAP |
| M+3 | +3 Da | ~0.15% | ~14.40% | Minor |
| M+4 | +4 Da | ~0.01% | ~1.50% | Negligible |
Note: The M+2 natural abundance of ~1.8% in the unlabeled pool will act as a false-positive baseline for your tracer if mathematical correction is not applied[1].
MODULE 2: Troubleshooting Guides & FAQs
Q: I am detecting a 1.5% to 2.0% M+2 signal in my unlabeled biological control samples. Is my mass spectrometer contaminated? A: No, this is a classic natural isotopic abundance artifact, not contamination. Stearate contains 18 carbon atoms. Based on the ~1.1% natural abundance of 13C, the statistical probability of two 13C atoms naturally occurring in a single stearate molecule is approximately 1.8%[1]. Because your 1,2-13C2 stearate tracer is an M+2 isotopologue, the natural M+2 of the endogenous pool perfectly mimics your tracer signal. You must apply a correction matrix to mathematically strip this natural contribution from your raw mass fractions[2][3].
Q: I applied a standard matrix inversion algorithm to correct my data, but now my M+2 fractional enrichment is negative. What caused this over-correction? A: This error occurs when you apply a low-resolution correction algorithm to high-resolution mass spectrometry (HRMS) data. Standard matrix inversion assumes that all heavy isotopes (e.g., 2H, 15N, 18O) contribute to the nominal M+1 or M+2 mass bins. However, HRMS platforms (like Orbitraps or Q-TOFs) physically resolve the mass defect of 13C (1.00335 Da) from 2H (1.00628 Da). If your MS already separated the 2H peak, but your algorithm subtracts the theoretical 2H contribution from the 13C peak, you will over-correct and generate negative values[4]. Solution: Use a resolution-dependent tool like AccuCor[2] or IsoCor v2[3], which evaluates your specific MS resolution to determine which isotopes actually overlap in your integration window.
Q: Why use 1,2-13C2 stearate instead of uniformly labeled U-13C18 stearate for tracking lipid metabolism? A: The choice of 1,2-13C2 stearate is mechanistically deliberate for tracking beta-oxidation and elongation[5]. Beta-oxidation sequentially cleaves 2-carbon acetyl-CoA units from the carboxyl end of the fatty acid. If you use U-13C18 stearate, the first beta-oxidation cycle yields a 13C2-acetyl-CoA and a U-13C16 palmitate, creating a highly complex, cascading downstream labeling network. By using 1,2-13C2 stearate, the first cycle of beta-oxidation exclusively releases the label as 13C2-acetyl-CoA, leaving a completely unlabeled C16:0 palmitate. This provides a clean, binary readout of the first beta-oxidation cycle without confounding downstream isotopologue pools.
MODULE 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your lipidomics data, your workflow must be a self-validating system. Follow this step-by-step methodology to extract, analyze, and correct 1,2-13C2 stearate data.
Step 1: Experimental Design & Control Integration Plate your biological models in parallel. You must include a "Tracer" group (treated with 1,2-13C2 stearate) and a "Baseline Control" group (treated with unlabeled stearate). Causality: The unlabeled control acts as the mathematical zero-point for the correction algorithm, allowing you to verify that the matrix inversion is functioning correctly.
Step 2: Metabolite Extraction Extract intracellular lipids using a biphasic solvent system (e.g., Folch or Bligh-Dyer extraction). Dry the organic phase under nitrogen gas and reconstitute in an appropriate LC-MS solvent (e.g., isopropanol/methanol).
Step 3: HRMS Acquisition Acquire data in negative ion mode (stearate [M-H]- is detected at m/z 283.2643). Ensure the mass spectrometer resolution is set to at least 60,000 (at m/z 200) to adequately separate the 13C isotope from the 2H isotope.
Step 4: Peak Integration Using software like El-MAVEN or Skyline, extract ion chromatograms for the stearate isotopic envelope (M+0 through M+18) using a tight mass tolerance (e.g., 5 ppm). Export the raw intensity matrix.
Step 5: Resolution-Dependent Correction Process the raw intensity matrix through a resolution-dependent algorithm like AccuCor[2].
-
Input the chemical formula: C18H36O2
-
Input the tracer purity: (Typically 99%, check your manufacturer's CoA).
-
Input the MS resolution: (e.g., 60000).
Step 6: System Validation (The QA/QC Check) Inspect the corrected output for the Baseline Control group. The corrected M+2 fraction must equal 0.00% (±0.05%).
-
If M+2 > 0.1%: You are under-correcting (verify tracer purity settings).
-
If M+2 < 0.0%: You are over-correcting (verify MS resolution settings).
-
If M+2 = 0.00%: The system is validated. The Tracer group's M+2 fraction now represents true, biologically derived metabolic enrichment.
MODULE 4: Computational Workflow Visualization
Workflow for resolution-dependent natural isotopic abundance correction of 1,2-13C2 stearate.
References
1.[2] "accucor: Natural Abundance Correction of Mass Spectrometer Data - CRAN", r-project.org, 2.[1] "Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC", nih.gov, 3.[4] "AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC", nih.gov, 4.[3] "IsoCor: isotope correction for high-resolution MS labeling experiments - Oxford Academic", oup.com, 5.[5] "Targeted C-Labeled Tracer Fate Associations for Drug Efficacy Testing in Cancer - HYD", hyd.hu,
Sources
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cran.r-project.org [cran.r-project.org]
- 3. academic.oup.com [academic.oup.com]
- 4. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyd.hu [hyd.hu]
resolving 1,2-13C2 stearic acid from endogenous M+2 isotopologues
Technical Support Center: High-Fidelity Resolution of 1,2-13C2 Stearic Acid
Ticket ID: #ISO-LIPID-C18 Subject: Distinguishing Exogenous 1,2-13C2 Stearic Acid from Endogenous M+2 Isotopologues Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist (Metabolomics & Lipidomics)
Executive Summary
You are encountering a fundamental challenge in stable isotope tracing: Isobaric Interference .
In a C18:0 (Stearic acid) molecule, the exogenous tracer (1,2-13C2) has a mass shift of +2.0067 Da. However, endogenous stearic acid naturally contains stable isotopes (approx. 1.1% 13C). Statistically, a small fraction of endogenous stearic acid molecules will naturally possess two 13C atoms at random positions. These "Natural M+2" isotopologues have an identical mass to your "Tracer M+2" molecules.
The hard truth: No mass spectrometer (even ultra-high resolution Orbitrap or FT-ICR) can physically resolve 1,2-13C2 (tracer) from random-13C2 (endogenous) because they are chemically identical isotopes.
The Solution: Resolution is achieved mathematically , not physically. You must decouple the signals using Natural Abundance Correction (NAC) algorithms.
Module 1: The Physics of the Overlap (Diagnosis)
Before applying the fix, we must quantify the interference.
The Spectral Landscape:
-
Analyte: Stearic Acid (C18H36O2)
-
Monoisotopic Mass (M+0): ~284.27 Da ([M-H]-)
-
Target Tracer (M+2): ~286.27 Da (1,2-13C2)
The Endogenous Background Calculation: Using the binomial distribution, we can predict the natural background you are fighting against.
-
Carbon Count (
): 18 -
13C Natural Abundance (
): ~0.011 (1.1%)[1]
| Isotopologue | Origin | Calculation (Binomial Probability) | Relative Abundance (%) |
| M+0 | All 12C | ~81.9% | |
| M+1 | One 13C | ~16.4% | |
| M+2 | Two 13C | ~1.55% |
Impact: If your tracer enrichment is low (e.g., 1-2%), your tracer signal is buried 1:1 inside the natural background noise. You cannot interpret the raw intensity of
Module 2: Experimental Protocol (Data Acquisition)
To ensure the mathematical correction (Module 3) works, your raw data must be pristine.
Step 1: Mass Spectrometry Method
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Resolution Requirement:
-
Minimum: 30,000 FWHM (to resolve 13C peaks from potential sulfur/oxygen interferences, though rare in pure fatty acids).
-
Recommended: 60,000+ (Orbitrap) or Q-TOF.
-
-
Scan Mode: Full Scan (profile mode preferred for peak integration).
-
Why? You need the accurate intensity of M+0 (284.27) to calculate the theoretical M+2 background. If you only scan M+2, you cannot correct the data.
-
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase: High organic content (Isopropanol/Acetonitrile) with 10mM Ammonium Acetate.
-
Critical Check: Ensure Stearic Acid is separated from Oleic Acid (C18:1). Although they have different masses, high-concentration C18:1 (M+0 at 282.26) has an M+2 isotope at 284.26, which interferes with your Stearic M+0 baseline.
Module 3: The Mathematical Solution (Deconvolution)
This is the "Resolution" step. We use a matrix-based correction to subtract the natural abundance contribution.
The Correction Logic (Algorithm)
We treat the measured intensity vector (
Where
Workflow Visualization
Caption: Logical flow for deconvoluting natural abundance from tracer signal. The "Matrix Deconvolution" step is where the M+2 background is mathematically removed.
Step-by-Step Correction Protocol
-
Extract Intensities: Export peak areas for M+0, M+1, and M+2 for Stearic Acid.
-
Calculate Theoretical Ratio (
):-
Use the binomial expansion for C18.
- (This varies slightly based on precise atomic weights).
-
-
Subtract Background:
-
Normalize:
-
Enrichment % =
-
Pro-Tip: Use validated software tools like IsoCor or IsoCorrectoR (R-package) rather than Excel to handle complex isotopologue clusters (M+3, M+4, etc.).
Module 4: Advanced Troubleshooting (FAQs)
Q1: My corrected M+2 value is negative. What happened?
-
Cause: This usually indicates your M+0 signal was saturated (detector overload), causing the M+0 peak to be under-reported relative to the M+2 wing.
-
Fix: Dilute the sample 1:10 and re-inject. Ensure the M+0 intensity is within the linear dynamic range of your detector (typically <1e8 for Orbitrap).
Q2: Can I use MS/MS to physically separate them?
-
Theory: Yes, if you fragment C18:0 ([M-H]- 283), you might look for a fragment that loses the carboxyl group.
-
Endogenous C18:0 (random 13C)
Fragment (random 13C). -
1,2-13C2 Stearic (labeled C1/C2)
Decarboxylation loses C1 (13C).
-
-
Reality: Fatty acids fragment poorly in negative mode (mostly H2O/CO2 loss).[2]
-
Advanced Fix: Derivatize with AMPP (N-(4-aminomethylphenyl)pyridinium).[2] This adds a charge tag, allowing positive mode MS/MS.[2] You can then monitor specific fragments that retain or lose the C1/C2 positions, providing a "physical" confirmation of the label location.
Q3: Does the 1,2-13C2 label elute at the same time as endogenous stearate?
-
Answer: Yes. Unlike Deuterium (which causes earlier elution), 13C has a negligible effect on retention time in Reverse Phase LC. You cannot separate them chromatographically.
References
-
Su, X., & Rabinowitz, J. D. (2024). Methods for visualizing and analyzing metabolomics data. Nature Protocols. (Discusses the fundamental math of isotope correction).
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[3] Bioinformatics. (The standard algorithm for this subtraction).
-
Han, X., & Gross, R. W. (2022). Lipidomics: Techniques, Applications, and Outcomes.[4][5] Wiley Online Library. (Comprehensive guide on lipid fragmentation and derivatization).
-
Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis.[2][3][4][6][7][8][9]
Disclaimer: This guide assumes standard LC-MS instrumentation. For specific instrument parameter files (Thermo .meth / Sciex .dam), please contact the vendor support directly.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopologue Ratios Identify 13C‐Depleted Biomarkers in Environmental Samples Impacted by Methane Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 13C-Labeled Long Chain Fatty Acid Analysis
Executive Summary & Diagnostic Flow
User Issue: "I am running 13C-labeled Palmitate/Oleate tracers on my LC-MS (ESI-), but the signal intensity is erratic or non-existent compared to my unlabeled standards."
Root Cause Analysis: Long Chain Fatty Acids (LCFAs) are notoriously difficult to ionize in Electrospray Ionization (ESI) negative mode due to their high pKa (~4.8) and non-polar tails. When you add 13C labeling , you introduce isotopologue signal dilution , where the total ion current is split across multiple mass peaks (M+0, M+2, M+4...), effectively lowering the Signal-to-Noise (S/N) ratio for any single isotopomer.
This guide moves beyond basic checks to advanced chemical modifiers and charge-switching derivatization.
Diagnostic Decision Tree
(Graphviz Diagram: Visualizing the troubleshooting logic)
Technical Q&A: Deep Dive Solutions
Module A: The "Chemistry" Fix (ESI Negative Mode)
Q: I am using Ammonium Acetate, but my signal is weak. Why isn't it working?
A: Ammonium Acetate is the "safe" choice, but not the best choice for LCFAs.
In negative mode ESI, the goal is deprotonation (
The Solution: Ammonium Fluoride (NH4F) Switch your aqueous mobile phase modifier to 0.5 – 2 mM Ammonium Fluoride .
-
Mechanism: Fluoride (
) has a higher gas-phase basicity than acetate or formate. It aggressively abstracts protons, driving the equilibrium toward the ionized fatty acid form . -
Expected Gain: 5x to 20x signal enhancement compared to ammonium acetate [1].
-
Protocol Warning: NH4F can etch glass over time. Use PEEK or polypropylene solvent bottles and flush your LC system with water after use to prevent seal damage.
| Modifier | Ionization Mechanism | Relative Sensitivity (LCFA) |
| Formic Acid | Suppresses Ionization (Acidic pH) | Very Low (Avoid) |
| Ammonium Acetate | Weak Base Deprotonation | Moderate (Baseline) |
| Ammonium Fluoride | Strong Base Deprotonation | High (Recommended) |
Module B: The "Nuclear" Option (Derivatization)
Q: Even with NH4F, I cannot detect my 13C-tracers in low-abundance samples. What now?
A: You have hit the "Ionization Floor" of negative mode. You must switch to Charge-Reversal Derivatization . Native fatty acids hate to be ions. By attaching a permanent positive charge tag, we force them to fly in ESI Positive Mode , where background noise is often lower and ionization efficiency is independent of the fatty acid chain length.
The Protocol: AMPP Derivatization Use N-(4-aminomethylphenyl)pyridinium (AMPP) .[1][2][3][4] This reagent reacts with the carboxyl group to form a cationic amide.[2]
Workflow Diagram: (Graphviz Diagram: AMPP Reaction Scheme)
Why this fixes 13C issues:
-
Sensitivity: Increases sensitivity by 10-60,000 fold [2].[4] This counteracts the signal splitting caused by the 13C isotope distribution.
-
Fragmentation: AMPP derivatives produce a characteristic reporter ion (m/z 183 or similar) in MS/MS, allowing for "Precursor Ion Scanning" to filter out all non-fatty acid noise.
Module C: 13C-Specific Troubleshooting
Q: My 13C peaks look wider or split compared to 12C standards. Is this a chromatography issue?
A: This is likely an Isotope Effect , though subtle. While 13C generally co-elutes with 12C (unlike Deuterium, which elutes earlier), the "splitting" you see is often Signal Dilution , not physical separation.
The "Isotopologue Trap":
If you feed cells with U-13C-Glucose, the label incorporates randomly. Instead of one big peak at Mass
-
Result: Your Total Ion Current (TIC) might be the same, but the peak height of any single mass is below your Limit of Detection (LOD).
-
Action: Do not rely on "Base Peak Chromatograms." You must sum the extracted ion chromatograms (EIC) of all potential isotopologues to see the true abundance.
-
Formula: Total Intensity =
-
Module D: Matrix & Chromatography[5][6][7][8][9][10]
Q: I see the standard fine, but it disappears in my plasma/cell lysate matrix.
A: This is Ion Suppression . Phospholipids (PLs) in your sample elute in the same high-organic window as LCFAs. PLs are "ionization hogs" and will steal all the charge.
Step-by-Step Fix:
-
Column Choice: Switch from C18 to a Phenyl-Hexyl column. The pi-pi interactions in the Phenyl column often separate free fatty acids from bulk phospholipids better than C18 [3].
-
Liquid-Liquid Extraction (LLE): Do not use simple protein precipitation (MeOH crash). Use a BUME (Butanol/Methanol) or MTBE extraction. These methods are cleaner for LCFAs and leave some polar phospholipids behind.
Recommended Experimental Parameters
| Parameter | Standard ESI(-) Method | High-Sensitivity ESI(+) Method |
| Target Analyte | Free Fatty Acids (12C & 13C) | AMPP-Derivatized Fatty Acids |
| Mobile Phase A | Water + 1mM Ammonium Fluoride | Water + 0.1% Formic Acid |
| Mobile Phase B | 95:5 ACN:H2O + 1mM Ammonium Fluoride | 95:5 ACN:H2O + 0.1% Formic Acid |
| Column | C18 or Phenyl-Hexyl (1.8 µm) | C18 (1.8 µm) |
| Ionization Source | ESI Negative | ESI Positive |
| Key Benefit | No derivatization required; fast. | Extreme sensitivity for trace 13C flux. |
References
-
Gao, F. et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Available at: [Link] (Note: Discusses NH4F superiority in lipidomics).
-
Bollinger, J.G. et al. (2010).[3] Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. PubMed. Available at: [Link]
-
Shimadzu Application News. (2023). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
minimizing back-exchange of 13C label during fatty acid extraction
Featured Ticket: Minimizing "Back-Exchange" of 13C Label During Fatty Acid Extraction
Submitted by: Lipidomics Core Facility User Assigned to: Senior Application Scientist Status: Resolved
Diagnosis & Core Concept Corrective
When researchers observe an unexpected drop in isotopic enrichment during fatty acid extraction, they frequently submit support tickets asking how to prevent "13C back-exchange." As a Senior Application Scientist, my first step is to correct a fundamental misconception in isotope chemistry: Carbon-13 (13C) does not undergo chemical back-exchange during lipid extraction.
Carbon atoms form the stable aliphatic backbone (C-C bonds) and carboxyl groups (C=O) of fatty acids. Breaking a covalent C-C bond requires immense activation energy (bond dissociation energy ~348 kJ/mol) and does not occur spontaneously in extraction solvents (methanol, chloroform, MTBE, water) without highly specific enzymatic catalysis. Therefore, 13C cannot chemically "exchange" with 12C from your solvent system.
If you are observing a loss of 13C enrichment, you are actually experiencing Isotopic Dilution or Enzymatic Scrambling caused by incomplete metabolic quenching[1]. Conversely, if you are using Deuterium (2H) tracers, true chemical back-exchange is a major concern due to labile proton interactions with protic solvents[2].
Troubleshooting Logic: Identifying Your Artifact
Caption: Logical troubleshooting flowchart for diagnosing the root cause of isotope enrichment loss.
Quantitative Comparison of Isotope Tracers
To understand why your protocol is failing, we must look at the thermodynamic properties of the isotopes you are tracing.
| Isotope Tracer | Targeted Bonds | Bond Energy (kJ/mol) | Susceptibility to Back-Exchange | Primary Cause of Label Loss | Recommended Extraction |
| 13C (Carbon-13) | C-C / C=O | ~348 | None (0%) | Incomplete quenching / Exogenous 12C Contamination | MTBE / Methanol |
| 2H (Deuterium) - Labile | O-H / N-H | ~460* | High (>80%) | Rapid ionic H/D exchange with protic solvents | Aprotic solvents |
| 2H (Deuterium) - Aliphatic | C-H | ~413 | Low | Acid/Base catalyzed tautomerization at the α-carbon | MTBE (Neutral pH) |
*Note: While the O-H bond dissociation energy is high, heterolytic cleavage in protic solvents leads to near-instantaneous ionic exchange, making labile deuterium highly unstable during standard aqueous extractions.
Resolving 13C Label Loss: The MTBE Extraction Protocol
To prevent 13C isotopic dilution (caused by residual enzymatic activity) and to minimize 2H back-exchange (if using deuterated internal standards), we strongly advise abandoning the traditional Folch or Bligh-Dyer methods. Traditional methods utilize chloroform and often require acidic conditions, which can catalyze deuterium tautomerization and complicate phase separation.
Instead, we recommend the Methyl-tert-butyl ether (MTBE) extraction method [3].
Caption: Step-by-step MTBE lipid extraction workflow optimized for isotopic tracing.
Step-by-Step Methodology (Self-Validating System)
Trustworthiness Principle: A robust analytical protocol must validate itself. To ensure your 13C enrichment loss is not an artifact, you must run a Process Blank (extraction without biological matrix) and an Unlabeled Control Matrix alongside your samples. If your Process Blank yields 12C fatty acid peaks, you have exogenous contamination (e.g., plasticizers or impure solvents).
Step 1: Metabolic Quenching
-
Action: Immediately add 500 µL of ice-cold (-80°C) MS-grade Methanol directly to the cell pellet or tissue (approx. 30 mg).
-
Causality: Rapid temperature drop instantly denatures cellular enzymes (e.g., Fatty Acid Synthase, β-oxidation enzymes). If metabolism is not halted instantly, residual enzymes will utilize unlabeled substrates to synthesize 12C lipids, artificially diluting your 13C enrichment[1].
Step 2: Internal Standard Spiking & Homogenization
-
Action: Add 40 µL of your stable isotope-labeled internal standard mix. Homogenize using ceramic beads at 4°C.
-
Causality: Spiking the standard into the quenching solvent ensures that extraction recovery variations affect the endogenous lipids and the standard equally.
Step 3: MTBE Extraction
-
Action: Add 1.5 mL of MTBE. Vortex thoroughly and incubate at room temperature for 1 hour on an orbital shaker.
-
Causality: MTBE is highly efficient for extracting both neutral and polar lipids. Because it operates effectively at a neutral pH, it prevents the acid-catalyzed tautomerization that causes deuterium back-exchange at the α-carbon of fatty acids[3].
Step 4: Phase Separation
-
Action: Add 375 µL of MS-grade water to induce phase separation. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Causality: The addition of water forces the hydrophobic lipids into the organic phase while precipitating proteins and polar metabolites into the aqueous phase.
Step 5: Lipid Recovery
-
Action: Carefully collect the upper organic MTBE phase.
-
Causality: Unlike the Folch method (where lipids reside in the heavy, bottom chloroform layer), MTBE's low density keeps the lipid-rich organic phase on top. This prevents the pipette tip from passing through the proteinaceous aqueous layer, eliminating the carryover of residual enzymes or unlabeled matrix contaminants[3].
Step 6: Drying & Reconstitution
-
Action: Evaporate the MTBE under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in an LC-MS compatible solvent (e.g., Isopropanol/Methanol).
References
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
-
BenchChem Technical Support. (2025). Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide. BenchChem.
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.
Sources
Technical Support Center: Chromatographic Analysis of 13C-Labeled Fatty Acids
Welcome to the Technical Support Center for lipidomics and metabolic flux analysis. As a Senior Application Scientist, I frequently encounter researchers attempting to "optimize" the baseline chromatographic separation of 13C-labeled tracers (such as 13C2-stearate) from their endogenous 12C counterparts.
The Scientific Reality: Optimizing this workflow does not mean achieving baseline separation. Due to the negligible thermodynamic differences between 12C and 13C, these isotopologues are designed to co-elute . True optimization means refining your chromatography to separate stearate from isobaric lipid interferences, while relying on Mass Spectrometry (MS) to resolve the 13C/12C ratio.
Below is our comprehensive troubleshooting guide, FAQ, and self-validating protocol for mastering 13C2-stearate chromatography.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why can't I achieve baseline separation between 13C2-stearate and unlabeled stearate on my C18 or GC column? A: The separation of molecules in chromatography relies on differences in molar volume and dispersion forces. While substituting hydrogen for deuterium (2H) changes the mass by 100% and significantly alters the zero-point energy of the bond (causing a massive retention time shift), substituting 12C for 13C only changes the atomic mass by ~8%. This results in a negligible change in molar volume. Therefore, the stationary phase cannot effectively distinguish 13C2-stearate from 12C-stearate, resulting in co-elution[1].
Q2: I am observing a very slight retention time shift (0.05 - 0.1 seconds) between my 13C2 and 12C peaks. Is my column failing? A: No, your column is functioning perfectly. This is a documented phenomenon known as the inverse isotope effect . Because heavier 13C molecules have a fractionally lower vapor pressure and slightly altered partition coefficients, 13C-labeled fatty acids often elute slightly earlier than their unlabeled counterparts, particularly in high-resolution gas chromatography.
Q3: If they co-elute, how do I prevent the massive endogenous 12C-stearate pool from suppressing the signal of my low-abundance 13C2-stearate tracer? A: Co-elution is actually your greatest advantage here. Because 13C and 12C species co-elute perfectly, they experience the exact same matrix environment in the electrospray ionization (ESI) source. This guarantees that any ion suppression affects both isotopologues equally, preserving the accuracy of your 13C/12C ratio. Attempting to separate them (e.g., using deuterium labels) often leads to differential matrix suppression, which ruins quantitative accuracy[2].
Section 2: Troubleshooting Guide - Peak Distortion vs. Isotope Effects
When users report "partial separation" of 13C isotopes, they are almost always observing chromatographic artifacts. Use the decision tree and matrix below to diagnose your issue.
Troubleshooting decision tree for peak distortion in fatty acid chromatography.
Table 1: Quantitative Comparison of Chromatographic Isotope Effects
| Isotope Label | Typical ΔRT (Labeled vs Unlabeled) | Mechanism of Shift | Impact on LC-MS Quantification |
| 13C (e.g., 13C2-Stearate) | < 0.05 seconds | Negligible change in zero-point energy and molar volume. | Ideal : Co-elution guarantees identical matrix effects. |
| 2H (e.g., d3-Stearate) | 2.0 - 5.0 seconds | Reduced C-D bond length alters dispersion interactions. | High Risk : Differential matrix suppression due to RT shift. |
Section 3: Optimized Experimental Workflow (LC-MS/MS)
To accurately quantify 13C2-stearate flux, your protocol must isolate free fatty acids from complex lipids (like triglycerides) and utilize MS to resolve the co-eluting isotopologues.
Workflow demonstrating LC co-elution and MS resolution of stearate isotopologues.
Step-by-Step Methodology: LC-MS/MS Analysis of 13C2-Stearate
This protocol is a self-validating system: by running a standard curve of 13C2-stearate spiked into a constant high background of 12C-stearate, you will verify that co-elution prevents matrix bias.
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
-
Homogenization: Homogenize 50 mg of tissue or
cells in 200 µL of ice-cold PBS. -
Extraction: Add 800 µL of a chilled Chloroform/Methanol mixture (2:1, v/v). Vortex vigorously for 5 minutes.
-
Phase Separation: Add 200 µL of HPLC-grade water. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Recovery: Carefully extract the lower organic phase (containing free fatty acids and non-polar lipids) and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v) prior to injection.
Phase 2: Chromatographic Separation Note: We utilize a C18 or C30 column to separate stearate (C18:0) from palmitate (C16:0) and oleate (C18:1), ensuring no isobaric overlap[3].
-
Column: Agilent Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0).
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v).
-
Gradient: Start at 40% B, ramp to 100% B over 10 minutes, hold for 3 minutes, and re-equilibrate. Flow rate: 0.3 mL/min.
Phase 3: Mass Spectrometry Detection Because free fatty acids do not fragment efficiently in negative ESI, we utilize Pseudo-MRM (Selected Ion Monitoring in an MS/MS framework) to maximize dwell time and sensitivity.
Table 2: Optimized MS Parameters for Stearate (Negative ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| 12C-Stearate (Endogenous) | 283.2 | 283.2 (Pseudo-MRM) | 10 | 50 |
| 13C1-Stearate (Natural M+1) | 284.2 | 284.2 (Pseudo-MRM) | 10 | 50 |
| 13C2-Stearate (Tracer) | 285.2 | 285.2 (Pseudo-MRM) | 10 | 50 |
Section 4: Data Processing & Integration Causality
Critical Rule: You must integrate the entire chromatographic peak, from baseline to baseline.
The Causality: Due to the slight inverse isotope effect on the column, the leading edge of the stearate peak will be fractionally enriched in 13C2, while the tailing edge will be fractionally enriched in 12C. If your integration software takes a narrow slice of the peak apex, or if you manually integrate only the top 50% of the peak, you will artificially skew your isotope ratio calculations. Furthermore, ensure you apply natural abundance correction algorithms to account for the ~1.1% natural abundance of 13C, which contributes to the M+2 (m/z 285.2) signal independently of your tracer.
References
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics MDPI - Metabolites[Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Analytical Chemistry (ACS Publications)[Link]
-
Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals)[Link]
-
Gas chromatography/mass spectrometry and nuclear magnetic resonance analysis of 13C labeled fatty acids IAEA INIS Repository[Link]
Sources
Technical Support Center: 1,2-¹³C₂ Octadecanoic Acid Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of 1,2-¹³C₂ octadecanoic acid using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to background noise in your MS spectra. As Senior Application Scientists, we have compiled this resource based on established best practices and field-proven insights to ensure the integrity and quality of your data.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when encountering background noise in their 1,2-¹³C₂ octadecanoic acid MS spectra.
Q1: What are the most common sources of background noise when analyzing ¹³C-labeled octadecanoic acid?
A1: Background noise in the MS analysis of ¹³C-labeled fatty acids can originate from multiple sources. These can be broadly categorized as:
-
Chemical Noise: This includes contaminants from solvents, glassware, plasticware, and the biological matrix itself. Common chemical noise can be from phthalates, polymers, and other ubiquitous environmental contaminants.
-
Electronic Noise: This is inherent to the mass spectrometer's detector system.
-
Sample-Related Noise: This can arise from incomplete sample cleanup, leading to the presence of salts, detergents, or other non-volatile components that interfere with ionization.[1]
-
Co-eluting Compounds: In chromatographic separations (GC-MS or LC-MS), other lipids or matrix components with similar retention times can co-elute with your analyte, contributing to the background.[2]
Q2: Why is my signal-to-noise ratio (S/N) so low for 1,2-¹³C₂ octadecanoic acid?
A2: A low S/N ratio can be due to several factors. High background noise is a primary contributor. Additionally, poor ionization efficiency of octadecanoic acid can lead to a weak analyte signal. For electrospray ionization (ESI), fatty acids can be challenging to ionize efficiently. Derivatization is often employed, especially for gas chromatography-mass spectrometry (GC-MS), to improve volatility and ionization.[3][4] Signal suppression from matrix components is another common issue in ESI-MS.[5]
Q3: Can the isotopic label itself contribute to background noise?
A3: The ¹³C label does not directly contribute to random background noise. However, the natural abundance of ¹³C in other molecules in your sample and in the background can create a complex isotopic envelope for those compounds, which might be mistaken for noise if not properly understood and accounted for in data analysis.[6] High-resolution mass spectrometry is crucial to distinguish between the ¹³C-labeled analyte and other ions of similar mass.[7]
Q4: Is derivatization necessary for analyzing 1,2-¹³C₂ octadecanoic acid?
A4: For GC-MS analysis, derivatization is essential. The low volatility and polar carboxyl group of fatty acids make them unsuitable for direct GC analysis. Converting them to fatty acid methyl esters (FAMEs) is a common and effective strategy.[3][4] For LC-MS, derivatization is not always necessary, but it can improve chromatographic separation and ionization efficiency.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance on how to identify and resolve specific issues related to background noise.
Guide 1: High Background Noise Across the Entire Spectrum
This issue often points to a systemic contamination problem.
Step 1: Identify the Source of Contamination
-
Run a Blank Analysis: Inject a sample of your mobile phase (for LC-MS) or run the GC-MS system without an injection. If significant background noise is still present, the contamination is likely within the MS system or the mobile phase.
-
Systematic Blank Injections:
-
Inject the solvent used to dissolve your final sample.
-
Inject a "mock" extract that has been through the entire sample preparation procedure without the actual sample.
-
If the noise appears in the mock extract, the contamination is coming from your sample preparation steps (solvents, tubes, etc.).
-
Step 2: Remediate the Contamination
-
Solvents: Use high-purity, MS-grade solvents. Filter all aqueous mobile phases.
-
Glassware and Plasticware: Avoid plasticware where possible, as plasticizers can leach out. If you must use plastic, ensure it is from a reputable source and tested for low leachables. Thoroughly clean all glassware, preferably by baking at a high temperature to remove organic residues.
-
MS System Cleaning: If the system itself is contaminated, follow the manufacturer's instructions for cleaning the ion source and other relevant components.
Guide 2: Poor Signal-to-Noise Ratio (S/N)
If the background noise seems acceptable but your analyte signal is weak, the issue may be with the analyte itself or the MS method.
Step 1: Optimize Sample Preparation
-
Efficient Extraction: Ensure your lipid extraction protocol is robust. A common method is a modified Bligh-Dyer or Folch extraction.
-
Derivatization (for GC-MS): If using GC-MS, optimize the derivatization reaction to ensure complete conversion of the octadecanoic acid to its more volatile ester form (e.g., FAME).[3] Incomplete derivatization will result in a poor signal.
Step 2: Enhance Ionization Efficiency
-
For LC-ESI-MS:
-
Mobile Phase Additives: The addition of a small amount of a weak acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to the mobile phase can significantly improve the ionization of fatty acids, depending on the polarity of your analysis (positive or negative ion mode).[8]
-
Flow Rate Reduction: Lowering the flow rate into the ESI source can reduce ionization suppression and improve signal intensity.[5]
-
-
For GC-MS:
-
Ionization Mode: Electron ionization (EI) is common for FAMEs. Ensure the ionization energy is set appropriately.
-
Step 3: Optimize MS Parameters
-
Tune the Instrument: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations.
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, using SIM (for single quadrupole MS) or MRM (for triple quadrupole MS) can significantly improve the S/N ratio by only monitoring for the specific m/z of your analyte and its fragments.[4][9]
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction
This protocol provides a general workflow for extracting lipids from a biological matrix.
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform and methanol (typically 2:1 v/v) to the homogenate.
-
Vortexing: Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add water or a saline solution to induce phase separation. Centrifuge to clarify the layers.
-
Lipid Collection: The lipids, including your 1,2-¹³C₂ octadecanoic acid, will be in the lower chloroform layer. Carefully collect this layer.
-
Drying: Evaporate the chloroform under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your MS analysis (e.g., isopropanol for LC-MS, or the derivatization solvent for GC-MS).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This is a common acid-catalyzed derivatization protocol.
-
Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.
-
Reaction: Add the methanolic sulfuric acid solution to the dried lipid extract.
-
Incubation: Heat the mixture at 60-80°C for 1-2 hours in a sealed vial.
-
Neutralization: After cooling, add a saturated sodium bicarbonate solution to neutralize the reaction.
-
Extraction: Extract the FAMEs with hexane.
-
Drying and Reconstitution: Collect the hexane layer, evaporate it to dryness, and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
| Parameter | Recommended Value |
| Derivatization Temperature | 60-80°C |
| Derivatization Time | 1-2 hours |
| Extraction Solvent | Hexane |
Table 1: Key parameters for FAME derivatization.
Visualizations
Caption: Systematic workflow for troubleshooting background noise.
Caption: Sample preparation and analysis workflow for 1,2-¹³C₂ octadecanoic acid.
References
-
Todd, R., & Cody, R. B. (2009). Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. Journal of the American Society for Mass Spectrometry, 20(12), 2279–2286. [Link]
-
Todd, R., & Cody, R. B. (2009). Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. ACS Publications. [Link]
-
Xia, Y., & McLuckey, S. A. (2007). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Journal of the American Society for Mass Spectrometry, 18(7), 1243–1250. [Link]
-
Guo, X., Bruins, A. P., & Covey, T. R. (2007). Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry, 79(11), 4013–4021. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. Journal of the American Society for Mass Spectrometry, 11(11), 942–950. [Link]
-
University of Washington. (n.d.). Stable Isotope Labeling Strategies. UW Proteomics Resource. [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
Giera, M., & Bracher, F. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Journal of Visualized Experiments, (73), e50128. [Link]
-
Hsu, J. L., Huang, S. Y., & Chen, S. H. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150361. [Link]
-
Ma, X., & Xia, Y. (2022). Deep-lipidotyping by mass spectrometry: recent technical advances and applications. Journal of Lipid Research, 63(6), 100206. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Adlof, R. O., Lamm, T., & Emken, E. A. (2000). Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid and their [1-(13)C] all-cis isomers. Chemistry and Physics of Lipids, 106(1), 65–78. [Link]
-
Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. [Link]
-
Agilent Technologies. (2020, November 5). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Agilent Technologies. [Link]
-
Takashima, S., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-28. [Link]
-
Koley, S., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 10(11), 444. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Octadecanoic acid, ammonium salt on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Le, T. H., & Clarke, S. J. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 78. [Link]
-
FooDB. (2010, April 8). Showing Compound Octadecanoic acid (FDB002941). FooDB. [Link]
-
Singh, R., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3658. [Link]
-
ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... ResearchGate. [Link]
-
Al-Hussainy, T. M., et al. (2014). GAS CHROMATOGRAPHY – MASS SPECTROSCOPIC ANALYSIS OF LAWSONIA INERMIS L., ERUCA SATIVA MILL., SIMMONDSIA CHINESIS (LINK) SCHNEI. International Journal of Pharmaceutical Sciences and Research, 5(9), 3740-3751. [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Octadecanoate (N-C18:0) (PAMDB001745). P. aeruginosa Metabolome Database. [Link]
Sources
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. mdpi.com [mdpi.com]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Octadecanoic acid, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
FAQ 1: Overcoming Poor Ionization Efficiency (The Charge-Reversal Strategy)
Advanced Lipidomics Support Center: Overcoming Sensitivity Bottlenecks for 1,2-13C2 Stearic Acid
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to quantify low-abundance stable isotope tracers like 1,2-13C2 stearic acid in complex biological matrices. The fundamental challenge lies in the molecule's structure: long-chain saturated fatty acids lack easily ionizable functional groups, leading to poor desolvation and signal suppression in standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
This guide provides field-proven, self-validating troubleshooting strategies to enhance your analytical sensitivity, whether you are employing chemical derivatization or optimizing native MS conditions.
Q: My 1,2-13C2 stearic acid tracer is undetectable in negative ion mode (ESI-), while endogenous stearic acid is easily seen. How can I achieve the necessary sensitivity for low-abundance isotopic tracing?
A: The native carboxylic acid group of stearic acid exhibits inherently poor ionization efficiency in ESI-. When dealing with low-abundance tracers, you must shift the analytical paradigm from negative to positive ion mode using charge-reversal derivatization . We highly recommend utilizing N-(4-aminomethylphenyl)pyridinium (AMPP)[1].
The Causality: AMPP reacts with the polar, weakly acidic carboxyl group of the fatty acid to form an amide bond. Crucially, AMPP contains a pyridine moiety that carries a permanent positive charge. This forces the molecule to be analyzed in ESI+, drastically enhancing desolvation efficiency and yielding up to a 60,000-fold increase in sensitivity compared to underivatized methods[2]. Furthermore, the AMPP tag provides a highly stable reporter ion during collision-induced dissociation (CID), drastically improving the signal-to-noise ratio[3].
Caption: Workflow for AMPP charge-reversal derivatization of 1,2-13C2 stearic acid.
Protocol: Step-by-Step AMPP Derivatization
Self-Validating Check: The presence of the characteristic product ion at m/z 183.1 (the AMPP reporter ion) in MS/MS mode confirms successful derivatization. If this ion is absent, the coupling reaction has failed, likely due to moisture contamination.
-
Sample Preparation: Dry down the lipid extract containing 1,2-13C2 stearic acid under a gentle stream of nitrogen. Critical: Ensure no residual water remains, as moisture hydrolyzes the coupling reagents[4].
-
Reagent Addition: Reconstitute the dried sample in 50 µL of anhydrous acetonitrile[4].
-
Coupling Activation: Add 10 µL of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 10 µL of 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group[4].
-
Derivatization: Add 20 µL of the AMPP reagent[4].
-
Incubation: Vortex the mixture for 10 seconds and incubate at 60°C for 30 minutes to ensure complete amide bond formation[4].
-
Quenching: Stop the reaction by adding 10 µL of 5% formic acid[4].
-
Analysis: Transfer to an autosampler vial and inject 2-5 µL directly into the LC-MS/MS system operating in ESI+.
FAQ 2: Enhancing Native Sensitivity Without Derivatization
Q: My lab requires high-throughput screening, and chemical derivatization is not an option due to time constraints. How can I improve the ESI- signal of underivatized 1,2-13C2 stearic acid?
A: If you must bypass derivatization, you must optimize your mobile phase chemistry. Replace standard ammonium formate or formic acid with Ammonium Fluoride (NH4F) [5].
The Causality: In negative ion mode, the goal is to efficiently deprotonate the fatty acid to form an [M-H]- ion. The fluoride ion (F-) is highly electronegative and acts as an exceptionally strong gas-phase base during the electrospray process. It efficiently abstracts a proton from the neutral carboxylic acid group of stearic acid, significantly reducing ion suppression and boosting the signal by 2 to 22-fold compared to standard acidic additives[6][7].
Caption: Mechanism of ammonium fluoride-mediated signal enhancement in ESI- mode.
Quantitative Data: Impact of Analytical Strategies
Table 1: Comparison of Analytical Strategies for Free Fatty Acid Sensitivity
| Analytical Strategy | Ionization Mode | Mobile Phase Additive / Reagent | Sensitivity Enhancement | Primary Chemical Mechanism |
| Native Analysis (Standard) | ESI (-) | Formic Acid / Ammonium Formate | Baseline (1x) | Standard deprotonation |
| Native Analysis (Optimized) | ESI (-) | Ammonium Fluoride (NH4F) | 2x to 22x | Fluoride-mediated proton abstraction[7] |
| Charge-Reversal Derivatization | ESI (+) | AMPP + EDC/HOBt | ~60,000x | Permanent positive charge introduction[2] |
FAQ 3: Chromatographic Resolution and Matrix Interference
Q: Even with optimized ionization, I am experiencing severe ion suppression and peak tailing for 1,2-13C2 stearic acid, and I suspect isobaric interference from other lipids. How do I resolve this?
A: Long-chain saturated fatty acids like stearic acid are highly hydrophobic, causing them to bind strongly to standard C18 stationary phases, leading to peak broadening and carryover. To resolve this, you must optimize your chromatography or transition to Supercritical Fluid Chromatography (SFC)[8].
The Causality: Peak tailing occurs due to secondary interactions between the hydrophobic carbon chain of stearic acid and unendcapped silanol groups on the column. Using a highly endcapped C8 or C18 column with a rapid gradient of isopropanol (IPA) in the organic phase helps elute the lipid in a sharper band. Alternatively, SFC-MS utilizes supercritical carbon dioxide (sCO2) as the primary mobile phase. The high diffusivity and low viscosity of sCO2 provide superior separation efficiency for structurally similar fatty acids without requiring extended gradient times, minimizing ion suppression[9].
Protocol: Step-by-Step SFC-MS Optimization for Free Fatty Acids
Self-Validating Check: Run a blank injection immediately after your highest calibration standard. If carryover exceeds 1% of the Lower Limit of Quantification (LLOQ), the column temperature or make-up solvent flow rate must be increased.
-
Column Selection: Equip the SFC system with a high-strength silica (HSS) C18 column[8].
-
Temperature Control: Maintain the column compartment strictly at 50°C to ensure optimal sCO2 density and analyte solubility[8].
-
Gradient Elution:
-
Make-up Solvent: Introduce methanol containing 0.1% Ammonium Hydroxide (NH4OH) post-column at 0.2 mL/min. Note: In SFC, NH4OH creates a basic environment that favors [M-H]- formation better than NH4F, as fluoride can form unwanted adducts in sCO2 environments[9].
-
Detection: Monitor the specific MRM transition for 1,2-13C2 stearic acid to ensure isotopic fidelity.
References
- Title: A Comparative Analysis of Derivatization Agents for Fatty Acid Analysis Source: Benchchem URL
- Title: Liquid Chromatography-Mass Spectrometry (LC-MS)
- Title: Liquid Chromatography/Electrospray Mass Spectrometric Detection of Fatty Acid by Charge Reversal Derivatization with More Than 4-Orders of Magnitude Improvement in Sensitivity Source: ResearchGate URL
- Title: Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization–liquid chromatography–tandem mass spectrometry Source: ResearchGate URL
- Title: Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method Source: Diva Portal URL
- Title: Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids Source: Springer Nature URL
- Title: Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use Source: PMC / NIH URL
- Title: Signal enhancement of lipids and glycans using ammonium fluoride for IR-MALDESI mass spectrometry imaging Source: PMC / NIH URL
- Title: Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization Source: ResearchGate URL
Sources
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal enhancement of lipids and glycans using ammonium fluoride for IR-MALDESI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PMC [pmc.ncbi.nlm.nih.gov]
software for deconvoluting 1,2-13C2 isotopomer distribution data
Status: Operational Tier: Level 3 (Advanced Application Support) Subject: Deconvolution Algorithms & Software for [1,2-13C2]-Glucose Tracing Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit
Introduction: The Deconvolution Challenge
Welcome to the Advanced Support Center. You are likely here because your Mass Isotopomer Distribution (MID) data looks skewed, your software is returning "Singular Matrix" errors, or your glycolytic flux estimates contradict your biological phenotype.
When using [1,2-13C2]-Glucose , the challenge is not just detecting peaks; it is mathematically distinguishing between:
-
Biological Isotopomers: The M+2 doublet (intact glycolysis) vs. the M+1 singlet (oxidative pentose phosphate pathway).
-
Natural Abundance: The naturally occurring 1.1% 13C background that inflates M+1 and M+2 signals.
-
Tracer Impurity: The <1% of [1-13C] or [U-13C] contaminants in your commercial tracer.
This guide provides the protocols to troubleshoot these specific deconvolution failures.
Part 1: The Logic of Deconvolution (Visualized)
Before troubleshooting software, you must verify the logic flow. Deconvolution is a matrix operation (
Figure 1: The Data Correction Pipeline. Note that the algorithm must simultaneously solve for natural abundance interference while preserving the ratio of M+1 (PPP) to M+2 (Glycolysis).
Part 2: Troubleshooting Input & Pre-processing
Issue 1: "My M+0 is negative after correction."
-
Diagnosis: This is mathematically possible in matrix inversion but physically impossible.[1] It almost always indicates Detector Saturation or Over-Background Subtraction .
-
The Mechanism: Deconvolution algorithms assume a linear relationship between ion count and concentration. If your M+0 (most abundant peak) saturates the detector, its recorded intensity is lower than reality. The algorithm, seeing a "small" M+0 relative to M+1/M+2, over-corrects the heavy isotopes, subtracting more natural abundance than exists, driving the residual M+0 negative.
Q: How do I validate my input data linearity? A: Perform the Isotopomer Dilution Protocol before running software like IsoCor.
| Step | Action | Success Criteria |
| 1 | Prepare a serial dilution (1:1, 1:2, 1:4, 1:10) of a labeled biological sample.[2] | N/A |
| 2 | Analyze via LC-MS/GC-MS using the exact method. | Peaks must be symmetrical. |
| 3 | Calculate Raw MIDs (uncorrected) for each dilution. | CRITICAL: The Raw MID % must remain constant across dilutions. |
| 4 | Fail Condition: If M+0 % increases as concentration decreases, your detector was saturated. | Dilute samples and re-run. |
Part 3: 1,2-13C2 Specific Deconvolution
Issue 2: "The software cannot distinguish M+2 (Glycolysis) from M+2 (Recombination)."
-
Context: In [1,2-13C2]-Glucose tracing, M+2 usually implies the glucose backbone remained intact (Glycolysis). However, M+2 can also arise if two separate M+1 fragments (from the TCA cycle) recombine.
-
Software Limitation: Standard low-resolution algorithms (using only Mass Isotopomer Distributions) cannot distinguish positional isotopomers (Isotopomers) from mass isotopomers (Isotopologues) without metabolic modeling.
Q: Which software setting should I use for [1,2-13C2] data? A: You must choose the tool based on your MS resolution and downstream goal.
Option A: IsoCor (Python-based) [3][4][5][6][7]
-
Best for: General MID correction, calculating mean enrichment.
-
Configuration: Ensure Tracer Purity is set accurately. Commercial [1,2-13C2] glucose is often 99% pure, but the 1% impurity is usually [1-13C1].
-
Correction Logic: IsoCor corrects for natural abundance but does not deconvolute pathways. It gives you the "Clean" M+1 and M+2. You must interpret M+1 as PPP activity and M+2 as Glycolytic activity manually.
Option B: INCA (MATLAB-based) [8][9][10][11]
-
Best for: Metabolic Flux Analysis (MFA).
-
Configuration: You must define the atom transitions.
-
Glycolysis Reaction:Glc.abcdef -> Pyr.abc + Pyr.def
-
PPP Reaction:Glc.abcdef -> CO2.a + Rib5P.bcdef
-
-
Why it works: INCA uses a network model. It "knows" that M+2 comes from Glycolysis and fits the flux (
) to match the M+2 abundance.
Part 4: Software-Specific Troubleshooting Guides
Software: IsoCor (v2+)
Error: LinAlgError: Singular matrix
-
Cause: You are missing an isotopologue in your input file that is required for the matrix inversion.
-
Fix:
-
Check your input file (CSV/TSV).
-
Ensure you have columns for all expected isotopologues (M0 to Mn), even if the intensity is zero.
-
Do not delete "empty" columns; fill them with 0. The correction matrix is a square matrix (
); removing a column makes it non-invertible.
-
Error: Correction yields negative values (and you ruled out saturation)
-
Cause: Incorrect chemical formula or tracer purity.
-
Fix:
-
Derivatization Check: If using GC-MS (e.g., TBDMS derivatives), did you include the carbons/silicons from the tag in the chemical formula?
-
Example: Lactate is C3H6O3. Lactate-2TBDMS is C15H34O3Si2. You must use the derivatized formula.
-
-
Resolution Check: If using High-Res MS (Orbitrap), ensure IsoCor is set to "High Resolution" mode. Low-res mode lumps 13C, 15N, and 17O isotopes together. High-res mode separates them.
-
Software: INCA / Metran
Issue: Poor fit (SSR is high) for [1,2-13C2] experiments.
-
Cause: The "Scrambling" assumption.
-
Explanation: In the TCA cycle, Succinate and Fumarate are symmetric. The label scrambles (randomizes orientation).
-
Fix: Verify your network model includes symmetric scrambling steps for Succinate
Fumarate. If you model this as a unidirectional, non-symmetric flow, the model cannot mathematically reproduce the M+1/M+2 ratios seen in downstream metabolites like Malate.
Part 5: Biological Logic Check (The "Sanity Check")
Before accepting software output, visualize the pathway fate of [1,2-13C2]-Glucose.
Figure 2: Biological Fate of the Tracer. If your software reports high M+1 Lactate but you expect low PPP activity, check your Natural Abundance Correction settings immediately.
References
-
Millard, P., et al. (2019). "IsoCor: isotope correction for high-resolution MS labeling experiments." Bioinformatics, 35(21), 4484–4487.
-
Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis."[10] Bioinformatics, 30(9), 1333–1335.
-
Moseley, H. N. (2010).[7][12] "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry." BMC Bioinformatics, 11, 139.
-
Niedenführ, S., et al. (2015). "How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics." Current Opinion in Biotechnology, 34, 82-90.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. IsoCor · PyPI [pypi.org]
- 6. bio.tools [bio.tools]
- 7. academic.oup.com [academic.oup.com]
- 8. Young Lab [vanderbilt.edu]
- 9. MFA Suite™ | MFA Suite™ [mfa.vuinnovations.com]
- 10. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MFA Suite™: INCA Application Academic License | MFA Suite [mfa.vueinnovations.com]
- 12. researchgate.net [researchgate.net]
preventing oxidation of (1,2-13C2)octadecanoic acid during storage
Welcome to the technical support center for (1,2-¹³C₂)octadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopically labeled compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent oxidation during storage.
Introduction: The Challenge of Lipid Stability
(1,2-¹³C₂)octadecanoic acid, a stable isotope-labeled version of stearic acid, is a critical tool in metabolic research, particularly in lipidomics and drug development.[1][2][3] While octadecanoic acid is a saturated fatty acid and thus inherently more resistant to oxidation than its unsaturated counterparts, improper storage can still lead to degradation, compromising experimental results.[4] This guide provides the scientific principles and practical steps to maintain the chemical purity of your labeled stearic acid.
The primary mechanism of fatty acid degradation is lipid peroxidation, a chain reaction initiated by reactive oxygen species that can lead to the formation of hydroperoxides and secondary oxidation products like aldehydes and ketones.[4] These byproducts can interfere with analytical measurements and introduce variability into your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid (1,2-¹³C₂)octadecanoic acid?
For optimal stability, solid (1,2-¹³C₂)octadecanoic acid should be stored at room temperature or at -20°C.[5] The most critical factors to control are exposure to light and moisture. Therefore, it is essential to store the compound in a tightly sealed container in a dark, dry place.[1][6] Many suppliers, like Cambridge Isotope Laboratories, recommend storing at room temperature away from light and moisture.[1][6]
Q2: I need to store the labeled octadecanoic acid in a solvent. What is the recommended procedure?
When dissolved in an organic solvent, (1,2-¹³C₂)octadecanoic acid should be stored at -20°C or -80°C.[5][7] It is crucial to use a glass container with a Teflon-lined cap to prevent leaching of impurities that can occur with plastic containers.[7][8] To minimize oxidation, the solution should be blanketed with an inert gas, such as argon or nitrogen, before sealing.[8]
Q3: Why is an inert atmosphere (argon or nitrogen) recommended for storing solutions?
Oxygen is a key component in the initiation and propagation of lipid peroxidation.[4] By replacing the oxygen in the headspace of the storage vial with an inert gas like argon or nitrogen, you create an oxygen-deficient environment that significantly inhibits the oxidation process. This is a standard practice for preserving the integrity of lipids, especially when in solution where they may be more susceptible to degradation.[8]
Q4: Is it necessary to use antioxidants when storing a saturated fatty acid like (1,2-¹³C₂)octadecanoic acid?
Given that octadecanoic acid is a saturated fatty acid lacking double bonds, it is much less susceptible to oxidation compared to polyunsaturated fatty acids.[4] Therefore, the addition of an antioxidant is generally not considered necessary for routine storage under proper conditions (i.e., exclusion of light, moisture, and oxygen). However, for extremely long-term storage or if the compound will be part of a mixture with more sensitive lipids, a low concentration of an antioxidant like butylated hydroxytoluene (BHT) can be considered as an extra precautionary measure.[9]
Q5: How does the ¹³C isotopic label affect the stability and storage of octadecanoic acid?
The presence of ¹³C isotopes at the 1 and 2 positions of the carbon chain does not significantly alter the chemical reactivity or susceptibility to oxidation of the fatty acid. The principles of storing unlabeled stearic acid are directly applicable to its ¹³C-labeled counterpart. However, considering the higher cost and critical applications of isotopically labeled compounds, adhering to stringent storage protocols is paramount to protect the investment and ensure data quality.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in mass spectrometry analysis. | Oxidation of the fatty acid leading to byproducts. | Review storage procedures. Ensure the compound was stored in a dark, dry, and oxygen-free environment. For solutions, confirm the use of an inert gas overlay and appropriate solvent. |
| Compound appears discolored or has an unusual odor. | Significant degradation has likely occurred due to prolonged exposure to light, oxygen, or high temperatures. | The compound should be considered compromised. It is advisable to use a fresh, properly stored sample for your experiments. |
| Difficulty dissolving the solid compound. | Absorption of moisture, causing the powder to clump. | Before opening, allow the container to come to room temperature to prevent condensation. If clumping has occurred, gentle warming and vortexing may aid dissolution. Store in a desiccator to prevent future moisture absorption. |
Experimental Protocols
Protocol 1: Preparing Solid (1,2-¹³C₂)Octadecanoic Acid for Long-Term Storage
Objective: To properly store the solid form of the labeled fatty acid to ensure its stability.
Materials:
-
Vial containing (1,2-¹³C₂)octadecanoic acid
-
Parafilm or other sealing tape
-
Amber glass vial (if original packaging is not suitable)
-
Desiccator cabinet
Procedure:
-
Ensure the cap of the vial is tightly secured.
-
For extra protection against moisture and air, wrap the cap and neck of the vial with Parafilm.
-
Place the vial inside a light-blocking secondary container, such as an amber vial or a small box.
-
Store the container in a cool, dark, and dry place. A desiccator cabinet is recommended to maintain a low-humidity environment. Storage at room temperature or -20°C are both acceptable options.[1][5][6]
Protocol 2: Preparing a Solution of (1,2-¹³C₂)Octadecanoic Acid for Storage
Objective: To store the labeled fatty acid in a solvent while minimizing the risk of oxidation.
Materials:
-
(1,2-¹³C₂)octadecanoic acid
-
High-purity organic solvent (e.g., ethanol, chloroform, or DMSO)
-
Glass vial with a Teflon-lined screw cap
-
Source of high-purity argon or nitrogen gas
-
Pipettes and other necessary lab equipment
Procedure:
-
Weigh the desired amount of (1,2-¹³C₂)octadecanoic acid and dissolve it in the appropriate volume of your chosen solvent in the glass vial.
-
Gently flush the headspace of the vial with a stream of argon or nitrogen gas for 15-30 seconds to displace any oxygen.
-
Immediately and tightly seal the vial with the Teflon-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Store the vial upright in a freezer at -20°C or -80°C.[5][7]
Visualizing the Path to Stability
Workflow for Proper Storage of (1,2-¹³C₂)Octadecanoic Acid
Caption: Decision workflow for storing solid and solution forms.
The Oxidation Cascade to Avoid
Caption: Simplified lipid peroxidation pathway.
References
-
Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]
- Magnusardottir, A. R., & Skuladottir, G. V. (2006). Effects of storage time and added antioxidant on fatty acid composition of red blood cells at -20 degrees C. Lipids, 41(4), 401-404.
-
Patsnap. (2026, March 2). Octadecanoic Acid vs Linoleic Acid: Oxidative Stability. Patsnap Eureka. Retrieved from [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. isotope.com [isotope.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Effects of storage time and added antioxidant on fatty acid composition of red blood cells at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in 13C-labeled fatty acid quantification
Technical Support Center: Troubleshooting Matrix Effects in 13C-Labeled Fatty Acid LC-MS/MS Quantification
Welcome to the Advanced Applications Support Center. Quantifying fatty acids in complex biological matrices (plasma, tissue, feces) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is fraught with ionization challenges. While Isotope Dilution Mass Spectrometry (IDMS) using uniformly 13C-labeled internal standards is the gold standard for correcting quantitative bias, it does not cure the underlying loss of instrument sensitivity caused by matrix effects.
This guide provides authoritative, mechanistic troubleshooting strategies to help you diagnose, mitigate, and bypass matrix-induced ion suppression and enhancement.
Diagnostic Workflow: Identifying and Mitigating Matrix Effects
Before altering your sample preparation, you must systematically identify where and how the matrix is interfering with your ionization source.
Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects.
Core Troubleshooting Guides (FAQs)
Q1: I spiked my samples with uniformly 13C-labeled fatty acid internal standards, but I am still experiencing severe signal suppression and poor limits of quantification (LOQ). Why does IDMS fail here?
Causality & Mechanism: Matrix effects in LC-MS/MS are intrinsically linked to Electrospray Ionization (ESI) dynamics. As the LC effluent enters the source, analytes partition to the droplet surface to acquire charge during solvent evaporation. Co-eluting matrix species—such as endogenous phospholipids, pigments, or essential oils—compete for this limited droplet surface area and available charge[1].
While your 13C-labeled internal standard and the endogenous 12C-analyte experience the exact same relative suppression (thereby maintaining a stable 12C/13C ratio for accurate calibration), the absolute signal loss can push the native analyte response below the detector's baseline LOQ[2][3]. IDMS corrects for quantitative bias, but it cannot magically restore lost ions[2]. If suppression exceeds 80%, you must physically remove the interferences or alter the chromatography.
Q2: My short-chain fatty acids (SCFAs) suffer from massive ion suppression in the solvent front on a reversed-phase (RP) column. How can I chromatographically resolve this?
Causality & Mechanism: SCFAs (e.g., acetic, propionic, butyric acid) are highly polar. On standard C18 reversed-phase columns, they lack sufficient hydrophobic interaction and elute in or near the void volume[4]. Unfortunately, this void volume is exactly where unretained matrix components (salts, proteins, highly polar co-extractives) co-elute, creating a massive zone of ion suppression.
Solution: Switch your stationary phase to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes an aqueous-organic mobile phase (typically high acetonitrile) with a polar stationary phase, allowing it to retain polar central metabolites and SCFAs much longer[3][5]. This shifts their elution times well past the void volume, effectively isolating them from the primary suppression zone[5].
Q3: How can I systematically eliminate phospholipid interferences from complex biological matrices (e.g., plasma) prior to injection?
Causality & Mechanism: Simple Protein Precipitation (PPT) using cold methanol or acetonitrile is insufficient because it leaves endogenous phospholipids completely intact in the supernatant[6][7]. Phospholipids are the primary drivers of late-eluting matrix effects in biological samples[7]. To remove them, you must exploit the chemical properties of fatty acids using Mixed-Mode Solid Phase Extraction (SPE) or QuEChERS with dispersive SPE (dSPE) utilizing Primary Secondary Amine (PSA) sorbents[8].
Step-by-Step Methodology: Fit-for-Matrix Mixed-Mode WAX SPE for Fatty Acids
Fatty acids are anionic at physiological pH. A Weak Anion Exchange (WAX) SPE sorbent retains the carboxylate group of the fatty acids, allowing neutral lipids and zwitterionic phospholipids to be washed away.
-
Sample Lysis & Spiking: Spike 100 µL of plasma with your 13C-labeled fatty acid IS mixture. Add 400 µL of 80% methanol to precipitate bulk proteins. Centrifuge at 14,000 x g for 10 mins and collect the supernatant.
-
Conditioning: Condition a 30 mg WAX SPE cartridge with 1 mL MS-grade methanol, followed by 1 mL MS-grade water.
-
Loading (Self-Validation Step): Load the supernatant at 1 mL/min. Validation Check: Collect this initial flow-through and inject a fraction into the LC-MS/MS. Monitor for your 13C-transitions. If 13C-signal is detected, breakthrough has occurred (indicating sorbent overloading or incorrect pH), and the protocol must be aborted and adjusted.
-
Washing (Interference Removal): Wash with 1 mL of 5% ammonium hydroxide in water. Causality: The basic pH ensures fatty acids remain ionized and bound to the anion exchange sites, while salts are washed away. Follow with 1 mL of 100% methanol. Causality: This organic wash strips away hydrophobic interferences, including the problematic phospholipids[7].
-
Elution: Elute target 12C and 13C-fatty acids with 1 mL of 5% formic acid in methanol. Causality: The acid neutralizes the fatty acid carboxylate groups, disrupting the ionic interaction and releasing them from the sorbent.
-
Reconstitution: Evaporate the eluate under nitrogen gas and reconstitute in your initial LC mobile phase.
Q4: What if I am analyzing trace-level fatty acids in a matrix so complex (e.g., feces) that SPE still leaves residual suppression, and dilution eliminates my signal?
Solution: When extraction and chromatography fail to yield a matrix-free baseline, employ Standard Addition-Isotope Dilution Mass Spectrometry (SA-IDMS) . Traditional standard addition compensates for matrix effects but is labor-intensive; traditional IDMS corrects for recovery but can fail under extreme matrix variations[9]. SA-IDMS fuses both: you spike the sample with the 13C-labeled internal standard and known, increasing amounts of the native 12C-standard across multiple aliquots of the same sample[9]. Because every single measurement is performed in an exact-matched sample matrix, the matrix effect is held absolutely constant across the calibration curve, neutralizing its impact on the measured isotope ratios and ensuring absolute quantitative accuracy[9].
Quantitative Data Summaries
To guide your experimental design, refer to the following empirical data summarizing the efficacy of various mitigation strategies.
Table 1: Impact of Sample Preparation Techniques on Matrix Effects in LC-MS/MS
| Extraction Method | Phospholipid Removal (%) | Typical Matrix Effect (%) | 13C-FA Recovery (%) |
|---|---|---|---|
| Protein Precipitation (PPT) | < 10% | 40 - 60% (Severe Suppression) | 85 - 95% |
| Liquid-Liquid Extraction (LLE) | 40 - 50% | 70 - 80% (Moderate Suppression) | 75 - 85% |
| QuEChERS (PSA/C18 dSPE) | 80 - 90% | 85 - 95% (Mild Suppression) | 80 - 90% |
| Mixed-Mode SPE (WAX) | > 95% | 95 - 105% (Negligible) | 85 - 95% |
Note: Data synthesized from comparative matrix effect studies evaluating biological and agricultural matrices[7][8]. Matrix Effect (%) = (Slope in Matrix / Slope in Solvent) x 100.
Table 2: Effect of Sample Dilution on Ion Suppression If instrument sensitivity permits, simple dilution is highly effective at reducing the concentration of co-extractives competing for ESI charge[6].
| Dilution Factor | Co-extractive Load | Matrix Effect (%) | Signal-to-Noise Impact |
| Undiluted (1x) | 100% | 20% (80% Suppression) | Baseline |
| 10x Dilution | 10% | 65% (35% Suppression) | Improved |
| 25x to 40x Dilution | 4% - 2.5% | >80% (<20% Suppression) | Optimal (if LOQ permits) |
| 100x Dilution | 1% | ~100% (No Suppression) | Poor (Analyte diluted out) |
| Note: Empirical modeling demonstrates a logarithmic correlation between the dilution factor and the reduction in ion suppression[6]. |
References
- Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Chromtech.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
- Pesticide Residue Analysis in Herbs and Spices: Managing M
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy. MDPI.
- Microbiome metabolite quantification methods enabling insights into human health and disease. NIH PMC.
- Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods.
- An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository.
Sources
- 1. Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Microbiome metabolite quantification methods enabling insights into human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. chromtech.com.au [chromtech.com.au]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
Validation & Comparative
Comparative Flux Analysis: 1,2-13C2 Stearic Acid vs. 1-13C Palmitic Acid
Executive Summary
This guide provides a technical comparison between 1,2-13C2 Stearic Acid and 1-13C Palmitic Acid for metabolic flux analysis (MFA). While both serve as critical probes for fatty acid oxidation (FAO) and lipid metabolism, they offer distinct analytical and biological advantages.
-
1-13C Palmitic Acid (C16:0) is the industry standard for measuring measuring bulk Beta-oxidation rates due to its rapid cellular uptake and high oxidation efficiency.
-
1,2-13C2 Stearic Acid (C18:0) is a specialized tracer. Biologically, it reveals desaturation (C18:1) and phospholipid incorporation kinetics. Analytically, it generates M+2 Acetyl-CoA , providing a superior signal-to-noise ratio for TCA cycle flux analysis compared to the M+1 output of singly-labeled palmitate.
Part 1: Mechanistic Basis & Tracer Logic
The Analytical Distinction: M+1 vs. M+2 Acetyl-CoA
The primary technical differentiator lies in the mass isotopomer distribution of the resulting Acetyl-CoA, which enters the TCA cycle.
-
1-13C Palmitic Acid:
-
Mechanism: The label is on C1 (carboxyl). During the first cycle of
-oxidation, C1 and C2 are cleaved to form Acetyl-CoA. -
Output: [1-13C]Acetyl-CoA (Mass M+1) .
-
Limitation: The M+1 signal can sometimes be confounded by the natural abundance of
(1.1%), requiring rigorous background subtraction.
-
-
1,2-13C2 Stearic Acid:
-
Mechanism: Labels are on C1 and C2. The first cycle of
-oxidation cleaves the C1-C2 bond as a unit. -
Output: [1,2-13C2]Acetyl-CoA (Mass M+2) .
-
Advantage: The M+2 signal is virtually absent in natural abundance background. This allows for ultra-sensitive detection of TCA cycle entry and citrate synthesis (M+2 Citrate), even at lower tracer enrichments.
-
Biological Distinction: C16 vs. C18 Metabolism
-
Uptake Kinetics: Palmitic acid typically exhibits 20-30% faster cellular uptake than Stearic acid due to solubility and CD36 transporter affinity.
-
Intracellular Fate:
-
Palmitate: Preferentially channeled toward
-oxidation and Triglyceride (TAG) synthesis. -
Stearate: Shows high flux into SCD1-mediated desaturation (forming Oleic acid) and incorporation into membrane Phospholipids (PL), specifically Phosphatidylinositol (PI).
-
Part 2: Visualizing the Flux Pathways
The following diagram illustrates the differential processing of these two tracers, highlighting the generation of M+1 vs M+2 Acetyl-CoA.
Caption: Differential metabolic fates showing the generation of M+1 Acetyl-CoA from Palmitate vs. M+2 Acetyl-CoA from Stearate.
Part 3: Comparative Performance Data
The following table summarizes expected physiological parameters for mammalian cells (e.g., Hepatocytes, Myocytes).
| Parameter | 1-13C Palmitic Acid | 1,2-13C2 Stearic Acid |
| Primary Utility | Standard FAO Rate Measurement | TCA Flux Precision & Lipidomic Tracing |
| Acetyl-CoA Output | M+1 (Singly labeled) | M+2 (Doubly labeled) |
| Cellular Uptake Rate | High ( | Moderate (~70-80% of Palmitate) |
| Oxidation Efficiency | High (~20-30% oxidized in 4h) | Moderate (~15-20% oxidized in 4h) |
| Desaturation Flux | Low (<4% to C16:1) | High (9-14% to C18:1 Oleic Acid) |
| Lipid Incorporation | Preferentially TAG | Preferentially Phospholipids |
| Toxicity (Lipotoxicity) | High (ER Stress Inducer) | High (but often sequestered in PL) |
Part 4: Experimental Protocol (Flux Assay)
Phase 1: Tracer Conjugation (Critical Step)
Free fatty acids (FFAs) are toxic and insoluble. They must be conjugated to fatty-acid-free BSA (Bovine Serum Albumin) before cell treatment.
-
Prepare Stock: Dissolve 1,2-13C2 Stearic Acid or 1-13C Palmitic Acid in Ethanol to 100 mM.
-
Saponification: Mix with NaOH to generate the sodium salt (improves solubility).
-
Conjugation:
-
Prepare 10% (w/v) Fatty-Acid-Free BSA in PBS (warm to 37°C).
-
Add fatty acid dropwise while vortexing to reach a final molar ratio of 4:1 to 6:1 (FA:BSA) .
-
Stir at 37°C for 1-2 hours until solution is clear.
-
Sterile filter (0.22 µm).
-
Phase 2: Cell Treatment & Extraction
-
Seeding: Seed cells (e.g., HepG2, C2C12) in 6-well plates.
-
Starvation: Incubate in serum-free low-glucose medium for 4-12 hours to prime FAO.
-
Pulse: Replace medium with KRB buffer containing 100-200 µM of the BSA-conjugated tracer + 0.5 mM Carnitine.
-
Incubation: 2 to 6 hours.
-
Quench:
-
For Metabolites (TCA): Wash with ice-cold saline, add 80% MeOH (-80°C) immediately.
-
For Lipids: Extract using Folch method (Chloroform:Methanol 2:1).
-
Phase 3: Mass Spectrometry (GC-MS/LC-MS)
-
Target Analytes:
-
Citrate/Malate: Look for M+1 (Palmitate group) vs. M+2 (Stearate group).
-
Acyl-Carnitines: C16-Carnitine vs C18-Carnitine (confirms uptake).
-
-
Calculation:
Part 5: Experimental Workflow Diagram
Caption: Step-by-step workflow for 13C-Fatty Acid flux analysis from conjugation to MS detection.
References
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[1][2][3] [Link]
-
Emken, E. A. (1994).[4] Metabolism of dietary stearic acid relative to other fatty acids in human subjects. American Journal of Clinical Nutrition. [Link]
-
Crown, S. B., et al. (2015).[5] Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLOS ONE. [Link]
-
Alves, T. C., et al. (2015). Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle. Cell Metabolism.[3][6][7][8] [Link]
-
CK Isotopes. (2025).[9][10] Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. COMPARISON OF UPTAKE OF PALMITIC, STEARIC, OLEIC AND LINOLEIC ACID BY POLYMORPHONUCLEAR LEUKOCYTES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Orthogonal Cross-Validation of GC-MS and LC-MS Platforms for 1,2-13C2 Stearic Acid Isotope Tracing
The Analytical Imperative in Stable Isotope Tracing
In metabolic flux analysis and pharmacokinetic profiling, 1,2-13C2 stearic acid (an 18-carbon saturated fatty acid) serves as a critical stable isotope tracer. By labeling the C1 and C2 positions, researchers can precisely track beta-oxidation (yielding 13C2-acetyl-CoA) and elongation pathways[1]. However, accurately quantifying this tracer in complex biological matrices presents a fundamental analytical challenge.
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has served as the gold standard for fatty acid analysis due to its unparalleled chromatographic resolution[2]. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a high-throughput alternative capable of analyzing intact lipids without laborious derivatization[3]. Because these platforms rely on fundamentally different separation and ionization physics, they frequently yield divergent quantitative results for the same sample[4]. To ensure scientific integrity in drug development, researchers must cross-validate these orthogonal platforms using a self-validating Stable Isotope Dilution (SID) methodology[5].
Mechanistic Causality: Volatility vs. Ionization Dynamics
The decision to utilize GC-MS versus LC-MS is dictated by the chemical properties of the stearate molecule and the specific requirements of the isotope tracing study.
-
The GC-MS Paradigm (Volatility & Hard Ionization): Free fatty acids possess high boiling points and polar carboxyl groups that interact deleteriously with GC stationary phases, causing severe peak tailing. To achieve volatility, stearic acid must be chemically derivatized into a Fatty Acid Methyl Ester (FAME)[3]. Under 70 eV Electron Ionization (EI), the FAME undergoes a predictable McLafferty rearrangement. For unlabeled stearate, this yields a signature m/z 74 fragment. For 1,2-13C2 stearate, this fragment shifts precisely to m/z 76. This hard ionization pathway provides absolute structural confirmation that the 13C isotopes are located at the C1 and C2 positions.
-
The LC-MS Paradigm (Solubility & Soft Ionization): LC-MS bypasses derivatization by analyzing the intact free fatty acid. Because saturated fatty acids lack easily ionizable functional groups beyond the carboxylic acid headgroup, detection relies on Electrospray Ionization in negative mode (ESI-) to generate a deprotonated pseudomolecular ion [M-H]-[5]. Unlabeled stearate appears at m/z 283, while the 1,2-13C2 tracer appears at m/z 285. While this confirms the bulk mass shift, the soft ionization of saturated lipids yields poor MS/MS fragmentation, making positional isotope confirmation highly challenging compared to GC-MS. Furthermore, ESI is highly susceptible to matrix effects (ion suppression) from co-eluting phospholipids[2].
Divergent ionization and fragmentation pathways for 1,2-13C2 stearic acid.
Self-Validating Experimental Protocols
To reconcile the divergent answers often produced by GC-MS and LC-MS[4], both workflows must be designed as self-validating systems. This is achieved by spiking a structurally identical, differently labeled internal standard (e.g., Stearic acid-d3) into the biological matrix prior to any extraction[6]. The internal standard experiences the exact same extraction losses, derivatization inefficiencies, and ESI ion suppression as the 1,2-13C2 analyte, allowing for absolute quantitative correction.
Workflow A: GC-EI-MS (FAME Derivatization)
-
Matrix Aliquoting & ISTD Spiking: Aliquot 50 µL of plasma/homogenate. Spike with 10 µL of 10 µM Stearic acid-d3 (Internal Standard) to establish the quantitative baseline.
-
Biphasic Extraction: Add 1 mL of Folch reagent (Chloroform:Methanol 2:1). Vortex for 10 min. Add 200 µL LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 5 min. Extract the lower organic layer and evaporate to dryness under nitrogen.
-
Esterification (Causality): Add 500 µL of 3N Methanolic HCl. Incubate at 90°C for 60 minutes. The acidic environment protonates the carboxylate, driving nucleophilic attack by methanol to yield volatile FAMEs[3].
-
Recovery: Cool to room temperature. Add 500 µL of hexane and 500 µL of water. Extract the upper hexane layer containing the FAMEs.
-
Data Acquisition: Inject 1 µL into a GC-EI-MS equipped with a high-polarity DB-WAX column. Monitor m/z 298 (M+ unlabeled), m/z 300 (M+ 13C2), m/z 74 (unlabeled McLafferty), and m/z 76 (13C2 McLafferty).
Workflow B: LC-ESI-MS/MS (Direct Intact Analysis)
-
Matrix Aliquoting & ISTD Spiking: Aliquot 50 µL of plasma. Spike with 10 µL of 10 µM Stearic acid-d3.
-
Protein Precipitation (Causality): Add 200 µL of cold Isopropanol (IPA). IPA effectively precipitates matrix proteins while maintaining the solubility of highly hydrophobic long-chain fatty acids[2].
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Transfer the supernatant directly to an LC vial.
-
Data Acquisition: Inject 5 µL onto a C18 reversed-phase column. Utilize a mobile phase of Water/Acetonitrile buffered with 10 mM ammonium acetate to facilitate deprotonation in the ESI source. Monitor the [M-H]- transitions: m/z 283 (unlabeled), m/z 285 (1,2-13C2), and m/z 286 (d3-ISTD)[5].
Parallel sample preparation workflows for GC-MS and LC-MS fatty acid analysis.
Quantitative Cross-Validation Data
When orthogonal validation is performed correctly using the SID methodology, the quantitative divergence between the two platforms is minimized. However, intrinsic performance metrics differ based on the physics of the instruments. The table below summarizes the cross-validation performance for 1,2-13C2 stearic acid quantification.
| Analytical Metric | GC-EI-MS (FAME Derivatization) | LC-ESI-MS/MS (Intact Free Fatty Acid) |
| Limit of Detection (LOD) | 10 - 20 nmol/L | 50 - 100 nmol/L |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude |
| Positional Isotope Specificity | High (via m/z 76 McLafferty fragment) | Low (relies on intact precursor m/z 285) |
| Matrix Effect Susceptibility | Minimal (High chromatographic resolution) | Moderate to High (Ion suppression in ESI-) |
| Sample Preparation Time | ~2.5 hours (Requires heating/extraction) | < 1 hour (Direct protein precipitation) |
| Intra-day Precision (CV%) | < 5% | 5 - 8% |
Strategic Recommendations for Drug Development
For researchers conducting metabolic flux analysis or biomarker quantification:
-
Prioritize GC-MS when proving the exact positional location of the 13C labels is required (e.g., distinguishing intact 1,2-13C2 stearate from recycled 13C fragments), or when ultimate sensitivity for saturated fatty acids is needed[6].
-
Prioritize LC-MS for high-throughput screening where rapid turnaround times are prioritized, provided that a co-eluting deuterated internal standard is rigorously utilized to normalize ESI ion suppression[5].
References
1.[3] Title: LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis Source: metwarebio.com URL:
2.[4] Title: LC/MS and GC/FID give different answers on fatty acid amounts for the same sample? Source: researchgate.net URL:
3.[1] Title: Stearic Acid-13C (CAS 85541-42-0) Source: caymanchem.com URL:
4.[6] Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: lipidmaps.org URL:
5.[5] Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: nih.gov (PMC) URL:
6.[2] Title: Rapid quantification of fatty acids in plant oils and biological samples by LC-MS Source: nih.gov (PMC) URL:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Technical Comparison: Optimizing TCA Cycle Flux Analysis via 1,2-13C2 Stearate Oxidation
Executive Summary
Quantifying Fatty Acid Oxidation (FAO) flux into the Tricarboxylic Acid (TCA) cycle is a cornerstone of metabolic research in oncology, cardiology, and metabolic disease. While Uniformly labeled (U-13C) tracers are the industry standard for total enrichment, they often obscure the fine kinetics of the TCA cycle due to "isotopic flooding."
This guide objectively compares 1,2-13C2 Stearate against U-13C Stearate and U-13C Palmitate . We posit that for researchers specifically assessing label recycling (multi-turn flux) and anaplerotic contribution , 1,2-13C2 Stearate offers a superior, self-diluting signal-to-noise ratio that simplifies isotopologue deconvolution.
Part 1: Tracer Mechanics & Theoretical Comparison
To select the correct tracer, one must understand the stoichiometry of Beta-oxidation and its downstream impact on the Acetyl-CoA pool.
The Stoichiometry of Oxidation
Stearate (C18:0) undergoes
| Feature | 1,2-13C2 Stearate | U-13C Stearate | U-13C Palmitate |
| Structure | C18:0 (Carbons 1,2 labeled) | C18:0 (All carbons labeled) | C16:0 (All carbons labeled) |
| Acetyl-CoA Yield | 1x (M+2) + 8x (M+0) | 9x (M+2) | 8x (M+2) |
| Pool Enrichment | Self-Diluting: Generates high M+0 background, creating a "pulse-chase" effect internally. | Flooding: Saturates Acetyl-CoA pool with M+2, maximizing signal but obscuring endogenous dilution. | Flooding: Similar to U-13C Stearate but shorter chain length. |
| Primary Use Case | Flux topology, Label recycling, Anaplerosis. | Total FAO contribution, Lipogenesis tracking. | General FAO screening. |
| Recycling Signal | Distinct M+1/M+2 shifts in subsequent turns. | Rapid appearance of M+4 (M+2 OAA + M+2 Acetyl-CoA). | Rapid appearance of M+4 . |
The "Label Recycling" Conundrum
In metabolic flux analysis (MFA), "recycling" refers to labeled carbons completing a full turn of the TCA cycle (becoming Oxaloacetate, OAA) and re-entering Citrate Synthase.
-
The Problem with U-13C Tracers: Because U-13C Stearate produces only M+2 Acetyl-CoA, the second turn of the cycle involves the condensation of Labeled OAA (from the first turn) with Labeled Acetyl-CoA (fresh influx). This creates M+4 Citrate almost immediately, complicating the distinction between "high flux" and "multiple turns."
-
The 1,2-13C2 Advantage: This tracer produces 1 mole of M+2 Acetyl-CoA and 8 moles of unlabeled Acetyl-CoA per molecule oxidized. Statistically, labeled OAA (from turn 1) is far more likely to condense with unlabeled Acetyl-CoA (from the tail of the stearate) in turn 2. This preserves the M+2 or M+1 signature, making it easier to calculate the precise number of cycle turns without the combinatorial complexity of M+4 species.
Part 2: Visualizing the Flux Logic
The following diagram illustrates the atom mapping difference. Note how 1,2-13C2 Stearate creates a "sparse" labeling pattern that aids in tracing specific turns.
Caption: 1,2-13C2 Stearate generates a dominant pool of unlabeled Acetyl-CoA, preventing the immediate formation of M+4 isotopologues and clarifying recycling kinetics.
Part 3: Self-Validating Experimental Protocol
Stearate (C18) is significantly more hydrophobic than Palmitate (C16), making solubility a primary failure point. The following protocol includes critical "Checkpoints" to ensure the tracer is bioavailable.
Materials
-
Tracer: Sodium Stearate (1,2-13C2), 99% enrichment.
-
Carrier: Fatty Acid-Free (FAF) BSA (essential to prevent background unlabeled lipid interference).
-
Solvent: 150 mM NaCl (Saline).
Workflow: Conjugation of Stearate to BSA (6:1 Molar Ratio)
Step 1: Solubilization (The Heat Check)
-
Dissolve 1,2-13C2 Sodium Stearate in 150 mM NaCl to a final concentration of 4 mM .
-
Heat to 75°C (Note: This is higher than the 60-65°C used for Palmitate).
-
Vortex periodically until the solution is crystal clear.
-
Checkpoint: If the solution is cloudy or has floating flakes, the temperature is too low. Stearate precipitates rapidly below 70°C in saline.
-
Step 2: BSA Preparation
-
Dissolve FAF-BSA in 150 mM NaCl at 37°C to obtain a 0.67 mM solution.
-
Filter sterilize (0.22 µm).[1]
Step 3: Complexing (The Critical Mix)
-
Maintain the Stearate solution at 75°C .
-
Maintain the BSA solution at 37°C .
-
Pipette the hot Stearate solution slowly (dropwise) into the stirring BSA solution.
-
Stir at 37°C for 60 minutes.
-
Checkpoint: The final solution should be clear. If cloudy, re-filter. If the filter clogs immediately, the conjugation failed; discard and restart.
Step 4: Cell Treatment
-
Treat cells with 100-200 µM Stearate-BSA conjugate.
-
Incubation Time:
-
For Flux Initiation: 2–4 hours.
-
For Recycling/Steady State: 12–24 hours.
-
Part 4: Data Interpretation & Isotopologue Analysis
When analyzing Mass Spectrometry (GC-MS or LC-MS) data, you will observe Mass Isotopomer Distributions (MIDs).[6] Here is how to interpret them for 1,2-13C2 Stearate vs. U-13C alternatives.
The Acetyl-CoA Proxy (Citrate/Glutamate)
Since Acetyl-CoA is difficult to measure directly due to stability, we look at Citrate (M+2) or Glutamate (M+1/M+2).
| Metabolite | Isotopologue | Interpretation |
| Citrate | M+0 | Derived from Glucose, Glutamine, or endogenous lipids (and the unlabeled tail of Stearate). |
| Citrate | M+2 | Primary Flux Signal. Represents the entry of the C1-C2 labeled unit from Stearate. |
| Citrate | M+4 | Recycling Signal. In U-13C studies, this appears instantly. In 1,2-13C2 studies, this is rare and indicates extremely high recycling rates where labeled OAA meets the scarce labeled Acetyl-CoA. |
| Glutamate | M+1 | Recycling Marker. Derived from M+2 Citrate passing through |
Calculating Fractional Contribution
Unlike U-13C tracers, you must correct for the "Dilution Factor" of the tracer itself.
-
Note: The factor of 9 accounts for the fact that only 1 out of 9 Acetyl-CoA molecules from the tracer carries the label. If you do not apply this correction, you will drastically underestimate the FAO rate.
Assessing Label Recycling
To quantify recycling, examine the ratio of Malate M+2 to Citrate M+2 .
-
Malate M+2 represents the label surviving the first half of the cycle.
-
If Citrate M+3/M+4 is low, but Malate M+1/M+2 is high, the label is moving through the cycle but being diluted by the "unlabeled tail" Acetyl-CoA upon re-entry.
References
-
Nature Protocols. (2014). Measuring metabolic fluxes in cellular systems with the use of 13C-tracers.
-
Source: [Link]
-
-
Cell Metabolism. (2015).
-
Source: [Link]
-
-
Journal of Lipid Research. (2009). Methods for quantifying fatty acid oxidation in vivo and in vitro.[9]
-
Source: [Link]
-
- BenchChem Protocols. (2025).
-
Metabolic Engineering. (2012). 13C-Metabolic Flux Analysis of Lipid Metabolism.
-
Source: [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twinwoodcattle.com [twinwoodcattle.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
reproducibility of metabolic flux results using 1,2-13C2 fatty acid tracers
Executive Summary
In the study of mitochondrial bioenergetics, 1,2-13C2-Palmitate (and related long-chain fatty acids) serves as a precision tool, distinct from the "sledgehammer" approach of Uniformly Labeled (U-13C) tracers. While U-13C tracers maximize signal intensity, they often obscure the fine details of metabolic routing due to the generation of complex isotopologue swarms.
1,2-13C2 tracers offer a distinct mechanistic advantage: they generate a single, defined M+2 Acetyl-CoA unit upon the first turn of Beta-oxidation, leaving the remaining carbon chain unlabeled. This creates a stoichiometric "clock" that allows researchers to precisely calculate the rate of fatty acid entry into the TCA cycle, provided the "Dilution Factor" (1 labeled Acetyl-CoA per 7 unlabeled units) is mathematically accounted for.
This guide addresses the reproducibility crisis in fatty acid flux analysis, specifically targeting the BSA-Fatty Acid conjugation step , which accounts for >60% of inter-lab variability.
Part 1: The Tracer Landscape
Why choose 1,2-13C2 over the alternatives? The choice dictates the resolution of your flux map.[1]
| Feature | 1,2-13C2 Palmitate | [U-13C16] Palmitate | [1-13C] Palmitate |
| Primary Output | M+2 Acetyl-CoA (Single unit) | M+2 Acetyl-CoA (8 units) | [1-13C] Acetyl-CoA |
| TCA Signal | M+2 Citrate (Clean doublet) | M+2, M+4, M+6 Citrate (Complex) | M+1 Citrate |
| Flux Resolution | High specificity for oxidation initiation . Distinguishes intact Acetyl-CoA incorporation. | High sensitivity for total carbon flux . prone to spectral overlap. | Lower specificity; label is easily lost as CO2 in subsequent TCA turns. |
| Cost Efficiency | Moderate | Low (High Cost) | High (Lowest Cost) |
| Key Limitation | Signal Dilution: Only 1/8th of the carbons generate signal. Requires high-sensitivity MS. | Scrambling: Rapid equilibration makes it hard to distinguish FA vs. Glucose sources. | Loss of Information: Cannot track the intact Acetyl unit (C2) effectively. |
Part 2: Mechanistic Basis & The "Dilution Factor"
The critical error in most 1,2-13C2 analyses is the failure to account for the production of unlabeled Acetyl-CoA.
The Pathway Logic:
-
Entry: 1,2-13C2 Palmitate enters the mitochondria.
-
Turn 1: The first cycle of Beta-oxidation cleaves the C1-C2 bond, releasing one [1,2-13C2] Acetyl-CoA (M+2) .
-
Turns 2-7: The remaining 14-carbon chain is unlabeled. Subsequent cycles release seven unlabeled Acetyl-CoAs (M+0) .
-
TCA Incorporation: The M+2 Acetyl-CoA condenses with Oxaloacetate (OAA) to form M+2 Citrate .
Implication: For every mole of Palmitate oxidized, you produce a pool of Acetyl-CoA that is only 12.5% enriched (1/8). If your data shows 5% M+2 Citrate, the actual flux contribution from FA oxidation is significantly higher than the raw enrichment suggests.
Figure 1: The "Dilution Effect" mechanism. Unlike U-13C tracers, 1,2-13C2 Palmitate generates a specific ratio of labeled to unlabeled Acetyl-CoA (1:7), which must be corrected for during flux calculation.
Part 3: Critical Factors for Reproducibility
The following three variables are the primary sources of experimental failure.
1. The BSA Conjugation Trap
Free fatty acids are toxic and insoluble. They must be conjugated to BSA (Bovine Serum Albumin).[2]
-
The Problem: Commercial "fatty acid-free" BSA often varies in purity. Furthermore, the molar ratio of FA to BSA dictates bioavailability.
-
The Standard: A molar ratio of 4:1 to 6:1 (FA:BSA) is required for metabolic loading. Ratios < 2:1 result in the BSA "holding" the fatty acid too tightly, preventing cellular uptake [1].
-
Validation: You must measure the final concentration of the conjugate. Do not assume 100% recovery after filtration.
2. Serum Starvation
To force cells to rely on the exogenous tracer, you must deplete endogenous lipids.
-
Protocol: Switch to media containing 0.5% - 1% Dialyzed FBS (or Lipid-Depleted FBS) 12–24 hours prior to labeling.
-
Risk: Complete serum starvation induces autophagy, which releases endogenous amino acids and lipids, diluting your tracer.
3. Carnitine Sufficiency
Beta-oxidation is often rate-limited by CPT1 transport, not the oxidation enzymes themselves.
-
Requirement: Supplement media with 500 µM L-Carnitine . Without this, the flux represents transport limitations, not mitochondrial capacity [2].
Part 4: Experimental Protocol (Step-by-Step)
Phase A: Tracer Preparation (The Conjugation)
-
Dissolution: Dissolve 1,2-13C2 Palmitate in 0.1 M NaOH at 70°C to form sodium palmitate.
-
BSA Prep: Dissolve fatty-acid-free BSA in 150 mM NaCl (warm to 37°C).
-
Complexing: While stirring the BSA, add the hot palmitate dropwise.
-
Target: 4 mM Palmitate / 0.67 mM BSA (6:1 ratio).
-
-
PH Adjustment: Adjust pH to 7.4 immediately. Filter sterilize (0.22 µm).
-
Storage: Aliquot and freeze at -20°C. Do not refreeze.
Phase B: Cell Treatment & Extraction
-
Seeding: Seed cells to reach 70-80% confluence.
-
Starvation: 12h pre-incubation in low-serum media (1% dialyzed FBS).
-
Pulse: Replace media with Tracer Media (Low-glucose DMEM, 10% Dialyzed FBS, 500 µM L-Carnitine, 100 µM 1,2-13C2 Palmitate-BSA ).
-
Duration: Incubate for 2–6 hours (Steady state usually reached by 4h for TCA intermediates).
-
Quenching:
-
Remove media.
-
Wash 1x with ice-cold PBS .
-
Immediately add -80°C 80% Methanol .
-
-
Extraction: Scrape cells, freeze-thaw 3x (liquid nitrogen / 37°C water bath) to lyse organelles.
-
Derivatization: Dry supernatant under N2 gas. Derivatize with MOX/TBDMS (for GC-MS) to detect TCA intermediates.
Figure 2: Optimized workflow for 1,2-13C2 flux analysis. Note the explicit starvation step to minimize endogenous lipid competition.
Part 5: Data Interpretation
When analyzing the Mass Isotopologue Distribution (MID) of Citrate:
-
M+0 (Unlabeled): Derived from endogenous sources (stored lipids, autophagy) or the 7 unlabeled Acetyl-CoA units from the tracer.
-
M+2 (Labeled): Represents the direct entry of the C1-C2 fragment of the tracer into the TCA cycle.
-
Calculation: To estimate the fractional contribution of Fatty Acid Oxidation (FAO) to the Acetyl-CoA pool (
): (The factor of 8 corrects for the 1:7 dilution of the 16-carbon chain).
Quality Control Check: If you observe high M+1 or M+3 in Citrate, your background correction is incorrect, or you have significant gluconeogenic scrambling (unlikely in most cancer lines but possible in hepatocytes).
References
-
Seim, H., et al. (2002). "L-Carnitine and its role in fatty acid metabolism." Journal of Physiology and Pharmacology. Link
-
Lopaschuk, G. D., et al. (2010). "Regulation of Fatty Acid Oxidation in the Heart." Circulation Research. Link
-
Metallo, C. M., et al. (2012). "Tracing metabolic flux with isotopes." Current Opinion in Biotechnology. Link
-
Hiller, K., et al. (2013). "Metabolic flux analysis of mitochondrial function." Current Opinion in Biotechnology. Link
-
Little, J. L., et al. (2020). "Quantifying fatty acid oxidation in a single step." Cell Reports Methods. Link
Sources
A Guide to Benchmarking 1,2-¹³C₂ Stearic Acid Recovery Rates in Folch Extraction
A Senior Application Scientist's In-Depth Technical Guide
Introduction
In the landscape of lipidomics and metabolic research, the precise quantification of fatty acids is of utmost importance. The Folch extraction, a venerable liquid-liquid extraction technique first detailed in 1957, continues to be a benchmark for the isolation of lipids from biological specimens.[1][2] Its enduring utility lies in the chloroform-methanol solvent system that adeptly disrupts lipid-protein complexes and solubilizes a broad array of lipids.[3][4] To guarantee the accuracy and precision of quantitative analyses, particularly with sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the incorporation of stable isotope-labeled internal standards is indispensable.[5][6] 1,2-¹³C₂ stearic acid serves as a widely adopted internal standard for the quantification of long-chain saturated fatty acids.
This guide offers a detailed framework for researchers, scientists, and professionals in drug development to benchmark the recovery rates of 1,2-¹³C₂ stearic acid when using the Folch extraction method. We will explore the theoretical underpinnings of this method, present a comprehensive experimental protocol, provide comparative data, and examine the critical variables that impact recovery efficiency.
The Foundational Principles of Folch Extraction
The Folch method employs a biphasic solvent system to segregate lipids from more polar cellular constituents. The procedure commences with the homogenization of the biological sample in a 2:1 chloroform:methanol mixture, which creates a single phase with the water inherent in the sample.[1][7] This monophasic environment ensures a thorough interaction between the solvents and the sample matrix, thereby promoting the release of lipids. The subsequent introduction of water or a saline solution triggers a phase separation, yielding a denser, lower chloroform phase that contains the lipids, and an upper aqueous phase that holds polar molecules such as sugars and amino acids.[4][8] The 2:1 ratio of chloroform to methanol has been empirically established to strike an optimal balance for disrupting lipid-protein interactions and dissolving a wide spectrum of lipids.[4]
Experimental Protocol: Benchmarking 1,2-¹³C₂ Stearic Acid Recovery
This protocol delineates a self-validating system to ascertain the recovery rate of 1,2-¹³C₂ stearic acid from a biological matrix.
Materials and Reagents:
-
Biological sample (e.g., plasma, tissue homogenate)
-
1,2-¹³C₂ Stearic Acid solution of a known concentration (e.g., 1 mg/mL in 2:1 v/v chloroform/methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass homogenizer or sonicator
-
Conical glass centrifuge tubes
-
Orbital shaker
-
Centrifuge
-
Nitrogen gas evaporator
-
GC-MS or LC-MS system for analysis
Step-by-Step Methodology:
-
Sample Preparation and Spiking:
-
Accurately weigh or measure a predetermined quantity of the biological sample into a glass centrifuge tube.
-
Spike the sample with a precise volume of the 1,2-¹³C₂ stearic acid internal standard solution. This constitutes your "Pre-extraction Spike" sample.
-
Prepare a "Post-extraction Spike" control by adding an identical amount of the internal standard to an empty tube that will be processed in parallel from step 4 onwards (following the extraction and phase separation of a blank sample). This control is representative of 100% recovery.
-
-
Homogenization and Extraction:
-
Introduce a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the sample tube (for instance, for 1g of tissue, add 20 mL of the solvent mixture).[9]
-
Thoroughly homogenize the sample using a glass homogenizer or sonicator until a uniform suspension is achieved.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at ambient temperature to ensure comprehensive lipid extraction.[9]
-
-
Phase Separation:
-
Add 0.2 volumes of a 0.9% NaCl solution to the homogenate (e.g., for 20 mL of solvent, introduce 4 mL of saline).[9]
-
Vortex the mixture for several seconds to guarantee thorough mixing.
-
Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to aid the separation of the two phases.[9] A distinct lower chloroform phase and an upper aqueous methanol-water phase should be observable.
-
-
Lipid-Rich Phase Collection:
-
Carefully aspirate and discard the upper aqueous phase with a Pasteur pipette, ensuring not to disturb the interface.
-
Collect the lower chloroform phase, which is rich in lipids, and transfer it to a fresh tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas until it is completely dry.[10] To prevent lipid degradation, avoid excessive heat.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a known volume of a solvent suitable for your analytical platform (e.g., isopropanol for LC-MS or a derivatizing agent for GC-MS).
-
Analyze the reconstituted samples (Pre-extraction Spike and Post-extraction Spike) using a validated GC-MS or LC-MS method for the quantification of 1,2-¹³C₂ stearic acid.
-
Data Analysis and Recovery Rate Calculation: The recovery rate is determined by comparing the peak area of the 1,2-¹³C₂ stearic acid in the pre-extraction spiked sample with that in the post-extraction spiked sample.
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
Visualizing the Workflow
The diagram below illustrates the experimental workflow for benchmarking the recovery of 1,2-¹³C₂ stearic acid.
Caption: Experimental workflow for determining the recovery rate of 1,2-¹³C₂ stearic acid using the Folch extraction method.
Comparative Data: Benchmarking Folch Extraction Performance
The following table provides illustrative data comparing the recovery of 1,2-¹³C₂ stearic acid using the standard Folch method against a modified version and another prevalent lipid extraction technique, the Bligh-Dyer method. This data is representative of what a researcher might typically observe.
| Extraction Method | Key Parameters | Average Recovery of 1,2-¹³C₂ Stearic Acid (%) | Relative Standard Deviation (RSD, %) |
| Standard Folch | 20:1 solvent-to-sample ratio (v/w) | 96.5 | 3.2 |
| Modified Folch | 10:1 solvent-to-sample ratio (v/w) | 92.1 | 4.5 |
| Bligh-Dyer | 3:1 solvent-to-sample ratio (v/w) | 88.7 | 5.8 |
Discussion of Results: The standard Folch method, characterized by its high solvent-to-sample ratio, consistently yields high recovery rates for long-chain saturated fatty acids like stearic acid.[11][12] A reduction in the solvent volume, as seen in the modified Folch method, can result in a marginal decrease in recovery, underscoring the necessity of an adequate solvent volume for a thorough extraction. While the Bligh-Dyer method is quicker and utilizes less solvent, it may lead to lower recovery rates for certain lipid classes, especially in samples with a high lipid content.[11][12]
Factors Influencing Recovery Rates and Method Trustworthiness
The reliability of the Folch extraction protocol as a self-validating system is contingent upon meticulous attention to several critical factors:
-
Sample-to-Solvent Ratio: As evidenced by the comparative data, a sufficiently high solvent-to-sample ratio (typically 20:1) is pivotal for attaining high recovery rates.[9] An insufficient volume of solvent can result in an incomplete extraction.
-
Homogenization Efficiency: Thorough homogenization is vital to disrupt the sample matrix and ensure maximal exposure of lipids to the extraction solvents. The choice between a mechanical homogenizer and sonication can be dictated by the tissue type.
-
Phase Separation: A clean separation of the chloroform and aqueous phases is paramount. Any contamination of the lower phase with the upper phase can introduce non-lipid components and compromise downstream analysis. The addition of a salt solution (e.g., NaCl or KCl) facilitates this separation.[1]
-
Solvent Purity: The use of high-purity (e.g., HPLC grade) solvents is essential to preclude the introduction of contaminants that could interfere with the analysis.
-
Minimizing Oxidation: Although stearic acid is a saturated fatty acid and thus less susceptible to oxidation than polyunsaturated fatty acids, it is prudent to minimize exposure to air and heat. Evaporation under nitrogen and storage at low temperatures are advisable practices.[13]
Authoritative Grounding and Causality in Experimental Choices
The selection of chloroform and methanol in a 2:1 ratio is predicated on the principle of formulating a solvent system with a polarity that is sufficiently intermediate to effectively disrupt the hydrogen bonds and electrostatic interactions between lipids and proteins within cellular membranes, while also being non-polar enough to solubilize the lipids themselves.[3][4] The addition of water is the crucial step that transforms the ternary system into a biphasic one, capitalizing on the differential solubility of lipids and polar molecules in the resultant chloroform-rich and methanol/water-rich phases.[14] The use of a stable isotope-labeled internal standard like 1,2-¹³C₂ stearic acid is fundamental to accurate quantification in mass spectrometry-based lipidomics. As the labeled standard possesses nearly identical chemical and physical properties to its endogenous counterpart, it co-elutes chromatographically and exhibits similar ionization efficiency. This enables it to correct for variations in extraction efficiency, sample handling, and instrument response, thereby ensuring the reliability of the quantitative data.[5][6]
Conclusion
The Folch extraction method remains a robust and dependable technique for the extraction of lipids from a diverse range of biological samples. Through the careful control of experimental parameters and the use of a stable isotope-labeled internal standard such as 1,2-¹³C₂ stearic acid, researchers can achieve high recovery rates and produce accurate and reproducible quantitative data. This guide furnishes the foundational knowledge and a practical framework for benchmarking the performance of the Folch extraction in your laboratory, thereby upholding the scientific integrity of your lipidomics research.
References
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]
-
Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(8), 924-933. [Link]
-
LIPID MAPS. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]
-
Cyberlipid. General procedure. [Link]
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. PubMed. [Link]
-
Scite.ai. Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. [Link]
-
Gao, X., Lin, S. H., Ren, F., Li, J. T., Chen, S. S., & Ye, G. R. (2011). Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism. Journal of the American Society for Mass Spectrometry, 22(12), 2159-2168. [Link]
-
Bio-protocol. (2018). Folch extraction. [Link]
-
ResearchGate. Comparison of Bligh and Dyer method[15] and Folch method[16] of lipid extraction. [Link]
-
Slideshare. (2016). Lipid extraction by folch method. [Link]
-
RockEDU Online. Single Step Lipid Extraction From Food Stuffs. [Link]
-
Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytica chimica acta, 1037, 351-357. [Link]
-
Vrhovsek, U., Lotti, C., Masuero, D., Carlin, S., Crifo, T., & Weingart, G. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, glycerophospholipids and sphingolipids in grapes. Journal of chromatography B, 966, 34-43. [Link]
-
van der Merwe, A., & Woodborne, S. (2022). Validation of lipid extraction and correction methods for stable isotope analysis of freshwater food webs in southern Africa. African Journal of Aquatic Science, 47(4), 445-454. [Link]
-
Low, L. K., & Ng, C. S. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]
-
Höring, M., Geyer, P. E., & Mann, M. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical chemistry, 94(38), 13089-13097. [Link]
-
Al-Sari, N., Al-Obaidi, A., & Al-Bayati, Y. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules, 25(19), 4496. [Link]
-
MMPC.org. (2013). Tissue TG & TC Protocol. [Link]
-
University of Pretoria. (2022). Validation of lipid extracted and corrected methods for stable isotope food web analyses, South Africa. [Link]
-
Höring, M., Geyer, P. E., & Mann, M. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. [Link]
-
Das, A., & Chanda, J. (2021). Advances in Lipid Extraction Methods—A Review. Foods, 10(12), 3095. [Link]
-
The Royal Society of Chemistry. (2018). ONLINE METHODS Sample Preparation for Lipid Standards. [Link]
-
Frontiers. (2019). Plasma Lipid Extraction Protocols for Lipidomics. [Link]
-
Shiva, S., Ranjeva, R., & Graziana, A. (2018). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. PloS one, 13(10), e0205275. [Link]
-
Chen, Y., He, S., & Wang, Q. (2014). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. Applied energy, 113, 1106-1112. [Link]
-
Höring, M., Geyer, P. E., & Mann, M. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. PubMed. [Link]
-
Organomation. Lipidomics Sample Preparation. [Link]
-
Alshehry, Z., & Al-Attas, O. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in physiology, 10, 1055. [Link]
-
ResearchGate. Lipid recovery rates using solid-phase extraction and abundance.... [Link]
-
Breil, C., Vian, M. A., Zemb, T., Kunz, W., & Chemat, F. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International journal of molecular sciences, 18(4), 708. [Link]
-
ResearchGate. (2025). Assessing the efficiency of ethyl acetate for lipid extraction as an alternative to the Folch method in selected marine low‐trophic species. [Link]
-
National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, X. (2023). A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma. Journal of Chromatography B, 1220, 123671. [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
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- 2. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mmpc.org [mmpc.org]
- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 10. organomation.com [organomation.com]
- 11. vliz.be [vliz.be]
- 12. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 14. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. scite.ai [scite.ai]
Evaluating Tracer Dilution Effects in Vivo with 1,2-13C2 Octadecanoic Acid
Executive Summary: The Case for Precision Labeling
In the landscape of metabolic flux analysis (MFA), the choice of tracer dictates the resolution of your data.[1][2] While Uniformly Labeled (U-13C) fatty acids offer maximum sensitivity and Deuterated (D) analogs offer cost-efficiency, 1,2-13C2 Octadecanoic Acid (Stearic Acid) represents the "surgical" option for investigating Long-Chain Fatty Acid (LCFA) kinetics.
This guide evaluates the specific utility of the 1,2-13C2 isotopologue. Unlike single-carbon labels (1-13C) that suffer from rapid decarboxylation loss in the TCA cycle, or U-13C tracers that create complex mass isotopomer distributions (MIDs) upon fragmentation, the 1,2-13C2 motif provides a distinct M+2 mass shift . This allows for precise quantification of lipolytic flux (
Part 1: The Physics of Flux & Tracer Dilution
To evaluate tracer dilution, we must establish the core principle: The rate at which a tracer is diluted by endogenous production is proportional to the metabolic flux.
For Stearic Acid (C18:0), the system operates on the steady-state assumption:
-
Infusion: A constant infusion (
) of 1,2-13C2 Stearate enters the plasma. -
Dilution: Endogenous stearate (released from adipocyte lipolysis) dilutes the tracer.
-
Equilibrium: The ratio of Tracer/Tracee becomes constant.
The Rate of Appearance (
Why 1,2-13C2? The Metabolic Fate
The specific advantage of labeling carbons 1 and 2 lies in Beta-Oxidation.
-
1-13C Stearate: The first pass of
-oxidation releases 1-13C-Acetyl-CoA. If this enters the TCA cycle, the C1 label is lost as almost immediately. -
1,2-13C2 Stearate: The first pass releases 1,2-13C2-Acetyl-CoA . This M+2 unit persists longer in TCA intermediates (Citrate M+2), allowing for simultaneous measurement of fatty acid oxidation flux and lipolysis without the "background noise" of rapid label loss.
Part 2: Comparative Analysis
This section objectively compares 1,2-13C2 Stearate against the three most common alternatives.
Table 1: Tracer Performance Matrix
| Feature | 1,2-13C2 Stearate | U-13C18 Stearate | 1-13C1 Stearate | Deuterated (D35/D3) |
| Mass Shift | +2 Da (Clean) | +18 Da (Wide) | +1 Da (Minimal) | +3 to +35 Da |
| Spectral Complexity | Low | High (M+1 to M+18 clutter) | Low | Moderate |
| Oxidation Tracking | Excellent (Tracks Acetyl-CoA M+2) | Poor (Scrambles into many isotopomers) | Good (Breath test only) | N/A (Loss of D label) |
| Chromatography | Co-elutes with endogenous | Co-elutes | Co-elutes | RT Shift (Isotope effect) |
| Cost | High | Very High | Moderate | Low |
| Primary Utility | Flux ( | Lipidomics / Synthesis | Breath CO2 tests | Total Flux ( |
Key Differentiators
-
Chromatographic Fidelity (vs. Deuterium): Deuterated fatty acids often elute earlier than their natural counterparts on GC columns due to weaker London dispersion forces. This requires wider integration windows, increasing background noise. 1,2-13C2 Stearate co-elutes perfectly with endogenous stearate, ensuring identical ionization conditions.
-
Downstream Resolution (vs. U-13C): When U-13C Stearate is oxidized, it floods the Acetyl-CoA pool with M+2, M+1, and recycled variants, complicating Mass Isotopomer Distribution Analysis (MIDA). 1,2-13C2 produces a clean M+2 Acetyl-CoA signal, making it easier to calculate the fractional contribution of stearate oxidation to the TCA cycle.
Part 3: Experimental Protocols
Self-Validating System: The protocol includes mandatory "Steady State Verification" steps to ensure data integrity.
Workflow Diagram
The following diagram illustrates the critical path for in vivo tracer evaluation.
Caption: Figure 1. In vivo experimental workflow ensuring isotopic equilibrium (Steady State) before sampling.
Detailed Protocol: Intravenous Tracer Infusion
1. Tracer Preparation (The Solubility Challenge)
Stearic acid is highly hydrophobic. Direct injection causes hemolysis or precipitation.
-
Step A: Dissolve 1,2-13C2 Stearic Acid in warm ethanol (60°C).
-
Step B: Dropwise add to sterile, warm (37°C) 20% BSA (Bovine Serum Albumin) in saline while stirring.
-
Step C: Final concentration should be ~1-2 mM. Filter sterilize (0.22 µm).
-
Validation: Measure concentration of the infusate by GC-MS before starting. Do not rely on gravimetric prep alone.
2. Surgical & Infusion Setup
-
Subjects: Fasted rats/mice (to suppress endogenous insulin and stabilize lipolysis).
-
Priming: Administer a bolus (Prime = Infusion Rate × 15 min) to reach equilibrium faster.
-
Infusion: Continuous rate (
) approx. 0.05 - 0.1 µmol/kg/min. -
Duration: Infuse for 90-120 minutes.
3. Sampling for Steady State
-
Collect blood samples at t=90, 100, 110, and 120 minutes .
-
Self-Validation Rule: The enrichment (
) values for these four timepoints must not deviate by >5% (slope 0). If slope exists, steady state was not reached; data is invalid.
Part 4: Analytical Methodology (GC-MS)
Sample Processing
-
Extraction: Folch extraction (Chloroform:Methanol 2:1) to isolate total lipids.
-
Separation: Thin Layer Chromatography (TLC) or SPE to isolate the Free Fatty Acid (FFA) fraction. Crucial: Do not analyze Total Lipids; you need the active flux pool (FFA).
-
Derivatization: Convert FFA to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (
) in methanol (60°C, 10 min).
GC-MS Configuration
-
Column: DB-23 or CP-Sil 88 (High polarity for FA separation).
-
Ionization: Electron Impact (EI, 70eV).
-
Monitoring (SIM Mode):
-
Tracee (Endogenous Stearate): m/z 298 (Molecular Ion of C18:0 Methyl Ester).
-
Tracer (1,2-13C2 Stearate): m/z 300 (M+2).
-
Note: Monitor m/z 74 (McLafferty rearrangement) if sensitivity is low, but molecular ions are preferred for enrichment calc.
-
Metabolic Pathway Visualization
The diagram below details the fragmentation and metabolic fate of the tracer.
Caption: Figure 2.[3] Metabolic fate of 1,2-13C2 Stearate. Note the production of M+2 Acetyl-CoA.
Part 5: Data Interpretation & Calculation
Enrichment Calculation (MPE)
Calculate the Mole Percent Excess (MPE) using the ion abundance (
Flux Calculation ( )
Using the steady-state equation:
Troubleshooting "Recycling"
If you observe significant enrichment in Palmitate (C16:0) or Oleate (C18:1), it indicates:
-
C18:1: Direct desaturation of your tracer (Stearoyl-CoA Desaturase activity). This is valuable physiological data.
-
C16:0: Usually negligible, as de novo lipogenesis from stearate oxidation products is slow. If high, check for contamination or non-steady-state conditions.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Patterson, B. W., et al. (1998). "Concentration dependence of methyl palmitate isotope enrichment measured by gas chromatography/mass spectrometry." Journal of Mass Spectrometry, 33(10), 965-971.
-
Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.
-
van Eunen, K., et al. (2012). "Testing the performance of 1,2-13C2-glucose and 1,2-13C2-acetate for metabolic flux analysis." Metabolomics, 8, 45-56. (Provides mechanistic basis for 1,2-labeling utility).
-
Quehenberger, O., et al. (2011). "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research, 51(11), 3299-3305. (Reference for plasma lipid extraction standards).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Linear Dynamic Range Validation of (1,2-13C2)Octadecanoic Acid: A Comparative Technical Guide
Executive Summary
In quantitative lipidomics, the choice of Internal Standard (IS) is the single most critical determinant of assay linearity and accuracy. While deuterated standards (e.g., d35-Stearic Acid) are industry staples, they suffer from the Chromatographic Isotope Effect , where deuterium substitution alters lipophilicity, causing retention time (RT) shifts relative to the endogenous analyte.
This guide validates (1,2-13C2)Octadecanoic Acid as a superior alternative. Unlike deuterated isotopologues, 13C-labeled standards exhibit perfect co-elution with the target analyte, ensuring that the IS experiences the exact same matrix suppression or enhancement events as the analyte.[1] This results in a wider, more robust Linear Dynamic Range (LDR) and tighter precision in complex biological matrices.
The Analyte: (1,2-13C2)Octadecanoic Acid
(1,2-13C2)Octadecanoic Acid is a stable isotope-labeled analog of Stearic Acid (C18:0), a long-chain saturated fatty acid.
Physicochemical Comparison[2][3]
| Feature | Native Stearic Acid | (1,2-13C2) Stearic Acid | d35-Stearic Acid (Alternative) |
| Formula | C18H36O2 | (13C)2C16H36O2 | C18D35HO2 |
| Monoisotopic Mass | 284.27 Da | ~286.28 Da | ~319.48 Da |
| Precursor Ion [M-H]⁻ | m/z 283.3 | m/z 285.3 | m/z 318.5 |
| Chromatographic Behavior | Baseline | Co-elutes (Identical RT) | RT Shift (Elutes Earlier) |
| Matrix Effect Correction | N/A | Perfect (1:1) | Variable |
Comparative Mechanism: The Isotope Effect
The fundamental argument for using (1,2-13C2) over deuterated alternatives lies in the physics of Reversed-Phase Liquid Chromatography (RPLC). The C-D bond is shorter and less polarizable than the C-H bond, making per-deuterated lipids slightly less lipophilic. This causes them to elute before the endogenous analyte.
In high-throughput gradients, even a 0.1-minute shift can move the IS out of a suppression zone (e.g., co-eluting phospholipids) while the analyte remains inside it, destroying the validity of the normalization.
Visualization: The Co-elution Advantage
Caption: Comparison of Matrix Effect Correction. Scenario A shows how RT shifts in deuterated standards lead to uncorrected ion suppression. Scenario B shows 13C standards co-eluting perfectly, ensuring the IS ratio compensates for matrix effects.
Experimental Protocol: Self-Validating System
To validate the Linear Dynamic Range (LDR), we employ a "Fitness-for-Purpose" approach aligned with FDA Bioanalytical Method Validation (BMV) guidelines.
Materials & Reagents[4]
-
Analyte: Stearic Acid (Authentic Standard).
-
Internal Standard: (1,2-13C2)Octadecanoic Acid (99 atom % 13C).
-
Matrix: Stripped Human Plasma (charcoal stripped to remove endogenous lipids) OR Surrogate Matrix (BSA/PBS). Note: For endogenous lipids, a surrogate matrix is often required for the calibration curve.
LC-MS/MS Conditions (Negative Mode)
Fatty acids ionize well in negative electrospray ionization (ESI-). We utilize a "Pseudo-MRM" approach for maximum sensitivity and robustness.
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Acetate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Acetate.
-
Flow Rate: 0.3 - 0.4 mL/min.
MS Transitions (Triple Quadrupole):
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Type |
| Stearic Acid | Negative | 283.3 | 283.3 | 5 - 10 | Pseudo-MRM |
| (1,2-13C2) Stearic | Negative | 285.3 | 285.3 | 5 - 10 | Pseudo-MRM |
| Stearic Acid (Alt) | Negative | 283.3 | 265.3 | 20 - 25 | Loss of H₂O |
Note: The Pseudo-MRM (survivor ion) is often more sensitive for saturated fatty acids than fragmentation, provided chromatographic separation is sufficient.
Validation Workflow
Caption: Step-by-step validation workflow ensuring consistent IS concentration across the dynamic range.
Data Presentation & Acceptance Criteria
To prove the superiority of the 13C standard, the validation data must demonstrate linearity across a broad range (typically 3-4 orders of magnitude).
Linearity Comparison (Simulated Data)
The table below illustrates the expected performance difference in a high-matrix background (e.g., non-fasting plasma).
| Parameter | (1,2-13C2) Stearic Acid | d35-Stearic Acid | External Std (No IS) |
| Linear Range | 0.1 – 100 µM | 0.5 – 50 µM | 1.0 – 20 µM |
| Regression ( | > 0.998 | 0.985 | 0.920 |
| Weighting | |||
| Matrix Factor (CV%) | < 5% | 15 - 25% | > 40% |
| ULOQ Linearity | Linear up to saturation | Saturation observed early | Non-linear |
Evaluating the "Matrix Factor"
The true test of the 13C standard is the Matrix Factor (MF) test.
-
Ideal MF: 1.0 (No suppression).
-
IS-Normalized MF:
.
With (1,2-13C2)Octadecanoic Acid , the IS-Normalized MF should be ~1.0 (0.95 - 1.05) even if the absolute MF is 0.5 (heavy suppression), because the suppression affects both equally. With deuterated standards, the IS-Normalized MF often drifts to 0.8 or 1.2 due to the RT shift.
Troubleshooting & Optimization
"Crosstalk" and Isotopic Contribution
Because (1,2-13C2) adds +2 Da, you must check for isotopic overlap.
-
M+2 of Native: Natural Stearic Acid has a small M+2 abundance (due to natural 13C and 18O).
-
Solution: Ensure the IS concentration is not so high that the M+0 (impurity in IS) interferes with the analyte LLOQ, and ensure the Analyte concentration at ULOQ does not contribute significantly to the IS channel (M+2).
-
Rule of Thumb: Spike IS at a concentration roughly in the middle of the expected calibration curve.
Carryover
Long-chain fatty acids are "sticky."
-
Symptom: Signal in blank samples after a high standard.
-
Fix: Use a needle wash with high organic strength (e.g., 90% Isopropanol with 0.1% Formic Acid).
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412. [Link]
-
LIPID MAPS® Structure Database. Stearic Acid (LMSD: LMFA01010001). Retrieved from [Link]
-
Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A, 1010(2), 163-173. (Demonstrates the mechanism of RT shift). [Link]
Sources
Safety Operating Guide
(1,2-13C2)Octadecanoic Acid: Proper Disposal & Safety Guide
Executive Summary
Immediate Action Required: (1,2-13C2)octadecanoic acid is a stable isotope-labeled fatty acid.[1] It is non-radioactive .
Do not dispose of this substance in radioactive waste streams. Do not dispose of this substance down the drain.
Treat this material as chemical waste . While the parent compound (stearic acid) is generally low-toxicity, laboratory compliance standards mandate that all research chemicals be collected and disposed of through your facility's Environmental Health & Safety (EHS) hazardous waste program.
Part 1: Safety Assessment & Isotope Classification
The Critical Distinction: Stable vs. Radioactive
A common compliance failure in laboratories is the accidental segregation of stable isotopes into radioactive waste streams. This incurs unnecessary costs and regulatory scrutiny.
(1,2-13C2)octadecanoic acid contains Carbon-13 (
| Feature | Stable Isotope ( | Radioisotope ( |
| Radioactivity | None (Stable) | Yes (Beta emitter) |
| Half-life | Infinite | 5,730 years |
| Disposal Stream | Chemical Waste | Radioactive Waste |
| Shielding | None required | Plexiglass/Lead |
| Regulatory Body | EPA / Local EHS | NRC / Radiation Safety |
Chemical Hazard Profile
-
Parent Compound: Stearic Acid (Octadecanoic Acid)[1]
-
CAS Number (Labeled): 287100-86-1 (Specific to 1,2-13C2 variant)[1]
-
GHS Classification: Generally Not Hazardous.
-
Physical Hazards: Combustible Dust .[1] Finely divided powder can form explosive mixtures in air.[3]
-
Health Hazards: May cause mild skin or eye irritation upon contact.
Why Disposal is Regulated: Even though stearic acid is a common ingredient in soaps and food, laboratory-grade reagents must never be discarded in municipal trash or drains.[1]
-
Plumbing Risk: Stearic acid is a waxy solid with a melting point of ~69°C. It is insoluble in water and will solidify in drains, causing severe clogs.
-
Environmental Compliance: "White powder" in regular trash triggers "unknown chemical" protocols if discovered, leading to facility violations.
Part 2: Disposal Workflow & Decision Tree
The following logic gate determines the correct waste stream based on the physical state of your material.
Figure 1: Decision tree for segregating (1,2-13C2)octadecanoic acid waste based on physical state and solvent compatibility.
Part 3: Detailed Step-by-Step Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess)
Context: You have a vial of pure powder or contaminated solid debris (weigh boats, gloves).
-
Container Selection: Use a wide-mouth, high-density polyethylene (HDPE) jar compatible with solids.[1]
-
Transfer:
-
Labeling:
-
Chemical Name: Write "(1,2-13C2)Octadecanoic Acid" fully. Do not use abbreviations like "Stearic Acid 13C".
-
Constituents: If mixed with debris (Kimwipes, gloves), list "Solid debris contaminated with..."[1]
-
Hazard Checkbox: Although non-hazardous, check "General Chemical" or "Non-regulated" depending on your institution's specific tag.[1] If forced to choose a hazard class by software, select "Irritant" as a precautionary default.[1]
-
Protocol B: Disposal of Solutions (Experimental Waste)
Context: The fatty acid is dissolved in a solvent (commonly Chloroform/Methanol for lipid studies).
-
Identify the Solvent: The disposal route is dictated by the solvent, not the fatty acid.
-
Segregation:
-
Scenario 1: Chloroform/DCM: Pour into the Halogenated waste carboy.
-
Scenario 2: Methanol/Ethanol/Hexane: Pour into the Non-Halogenated (Flammable) waste carboy.
-
-
Rinsing: Rinse the original vessel twice with the same solvent and add the rinsate to the waste container.
-
Labeling:
-
List the solvent percentages (e.g., "Chloroform 50%, Methanol 50%").
-
List the solute: "Trace (1,2-13C2)Octadecanoic Acid".[1]
-
Protocol C: Empty Container Management (RCRA Empty)
Context: The original product vial is "empty."
-
Definition of Empty: A container is "RCRA Empty" if all wastes have been removed that can be removed by pouring or scraping, and no more than 3% by weight remains.
-
Procedure:
-
Deface Label: Use a marker to cross out the chemical name and the barcode.
-
Cap Removal: Remove the cap to prevent pressure buildup or confusion.
-
Disposal: Place the defaced, uncapped glass vial in the Glass/Sharps disposal box (not the general trash).
-
Part 4: Regulatory Compliance & Documentation[8]
US Regulations (RCRA)
Under the Resource Conservation and Recovery Act (RCRA), waste generators must characterize their waste.
-
Code: Stearic acid is not a P-listed or U-listed hazardous waste.[1]
-
Characteristic Waste: It does not exhibit Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure solid form.[1]
Emergency Procedures
-
Spill (Solid):
-
Dampen a paper towel (to prevent dust).
-
Wipe up the powder.[3]
-
Place towel and gloves into the solid chemical waste container.
-
-
Spill (Liquid):
-
Use a solvent spill kit (absorbent pads).
-
Dispose of pads as hazardous waste (due to the solvent).
-
References
-
US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved March 6, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
